Product packaging for 2-(pyrrolidin-3-yloxy)quinoline(Cat. No.:CAS No. 2205415-22-9)

2-(pyrrolidin-3-yloxy)quinoline

Cat. No.: B3116983
CAS No.: 2205415-22-9
M. Wt: 214.26 g/mol
InChI Key: KVIJZVPGOJPQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Pyrrolidin-3-yloxy)quinoline is a chemical compound with the CAS Number 756784-11-9 and a molecular formula of C13H14N2O . It features a quinoline core, a structure of significant interest in medicinal chemistry due to its wide range of biological activities . Quinoline derivatives are recognized as vital scaffolds in drug discovery and have demonstrated diverse therapeutic potentials, including as antimalarial and anticancer agents . The pyrrolidinyloxy substituent in this specific compound makes it a valuable intermediate for chemical synthesis. It can serve as a key building block in the construction of more complex nitrogen-containing heterocycles, such as the pyrrolo[2,3-c]quinoline framework found in various alkaloids and biologically active molecules . This compound is intended for research and development purposes only, strictly within laboratory settings. All information provided is for research reference. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B3116983 2-(pyrrolidin-3-yloxy)quinoline CAS No. 2205415-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-3-yloxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJZVPGOJPQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 2-(pyrrolidin-3-yloxy)quinoline. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. This document outlines a plausible synthesis via a Williamson ether synthesis, details predicted physicochemical and spectroscopic properties, and provides hypothetical experimental protocols for its preparation and characterization. The potential biological significance of this compound is also discussed in the context of related analogues.

Introduction

Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in the development of new therapeutic agents.[1][2] The quinoline ring system is a constituent of numerous natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][3][4] The functionalization of the quinoline nucleus, particularly at the 2-position, has been a key strategy for modulating the pharmacological profile of these molecules. The introduction of an ether linkage, such as a pyrrolidin-3-yloxy group, is anticipated to influence the compound's solubility, pharmacokinetic properties, and target-binding interactions. This guide serves as a foundational resource for the synthesis and characterization of the novel derivative, this compound.

Proposed Synthesis of this compound

A reliable and well-established method for the synthesis of this compound is the Williamson ether synthesis.[5] This nucleophilic substitution reaction involves the reaction of an alkoxide with a primary alkyl halide or, in this case, an activated aryl halide. The proposed two-step synthesis begins with the protection of the amine in 3-hydroxypyrrolidine, followed by the coupling with 2-chloroquinoline.

Reaction Scheme:

Step 1: N-protection of 3-hydroxypyrrolidine

Step 2: Williamson Ether Synthesis

Step 3: Deprotection

Characterization

The successful synthesis of this compound would be confirmed through a combination of spectroscopic and physical characterization methods. The following tables summarize the predicted data for the target compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05 - 7.95d1HH-4 (Quinoline)
7.80 - 7.70d1HH-8 (Quinoline)
7.65 - 7.55m1HH-5 (Quinoline)
7.40 - 7.30m1HH-7 (Quinoline)
7.20 - 7.10m1HH-6 (Quinoline)
6.90 - 6.80d1HH-3 (Quinoline)
5.50 - 5.40m1HO-CH (Pyrrolidine)
3.40 - 3.20m2HCH₂ (Pyrrolidine)
3.10 - 2.90m2HCH₂ (Pyrrolidine)
2.20 - 2.00m2HCH₂ (Pyrrolidine)
1.90 - 1.70br s1HNH (Pyrrolidine)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
162.5C-2 (Quinoline)
147.0C-8a (Quinoline)
138.0C-4 (Quinoline)
129.5C-4a (Quinoline)
129.0C-8 (Quinoline)
127.0C-5 (Quinoline)
125.0C-7 (Quinoline)
122.0C-6 (Quinoline)
112.0C-3 (Quinoline)
78.0O-CH (Pyrrolidine)
51.0CH₂ (Pyrrolidine)
45.0CH₂ (Pyrrolidine)
32.0CH₂ (Pyrrolidine)

Table 4: Predicted Mass Spectrometry and IR Data

TechniquePredicted Value
Mass Spectrometry (ESI+) m/z 215.12 [M+H]⁺
IR Spectroscopy (KBr, cm⁻¹) 3300-3400 (N-H stretch), 3050-3100 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600-1620 (C=N stretch), 1500-1580 (Ar C=C stretch), 1200-1250 (Ar-O-C stretch)

Experimental Protocols

Synthesis of N-Boc-3-hydroxypyrrolidine (Step 1)

To a solution of 3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-Boc-3-hydroxypyrrolidine.

Synthesis of N-Boc-2-(pyrrolidin-3-yloxy)quinoline (Step 2)

To a suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of N-Boc-3-hydroxypyrrolidine (1.2 eq) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of 2-chloroquinoline (1.0 eq) in anhydrous DMF is then added, and the reaction mixture is heated to 80 °C for 16 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Step 3)

To a solution of N-Boc-2-(pyrrolidin-3-yloxy)quinoline (1.0 eq) in DCM, trifluoroacetic acid (TFA, 10 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield this compound.

Characterization Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.

  • Mass Spectrometry (MS) : High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Infrared (IR) Spectroscopy : IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

Biological Context

While the specific biological activities of this compound have not been reported, the quinoline scaffold is a well-known pharmacophore.[2][6] Derivatives of quinoline have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1][3] The introduction of a pyrrolidine moiety can enhance binding to various biological targets and improve pharmacokinetic properties. For instance, some pyrrolidine-containing quinoline derivatives have been investigated as potential enzyme inhibitors or receptor antagonists.[7] Therefore, this compound represents a promising candidate for screening in various biological assays to explore its therapeutic potential.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine 3-Hydroxypyrrolidine->N-Boc-3-hydroxypyrrolidine Boc₂O, Et₃N, DCM N-Boc-2-(pyrrolidin-3-yloxy)quinoline N-Boc-2-(pyrrolidin-3-yloxy)quinoline N-Boc-3-hydroxypyrrolidine->N-Boc-2-(pyrrolidin-3-yloxy)quinoline 1. NaH, DMF 2. 2-Chloroquinoline 2-Chloroquinoline 2-Chloroquinoline This compound This compound N-Boc-2-(pyrrolidin-3-yloxy)quinoline->this compound TFA, DCM G This compound This compound Kinase Target Kinase Target This compound->Kinase Target Inhibition Substrate Substrate Kinase Target->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

References

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Mechanism of Action for 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: An extensive review of publicly accessible scientific literature and chemical databases reveals that while the chemical entity "2-(pyrrolidin-3-yloxy)quinoline" (CAS No. 756784-11-9) is documented, there is a notable absence of published research detailing its specific mechanism of action, pharmacological properties, or associated signaling pathways. This technical guide has therefore been constructed to serve as a comprehensive roadmap for researchers aiming to elucidate the biological function of this and other novel quinoline-pyrrolidine derivatives. The methodologies, experimental protocols, and data interpretation frameworks presented herein are based on established principles in pharmacology and drug discovery.

Target Identification and Validation

The initial and most critical phase in characterizing a novel compound is the identification of its molecular target(s). An unbiased approach often employs a combination of in silico and experimental screening methods.

In Silico and High-Throughput Screening

Computational methods can predict potential targets based on the structure of this compound. This is typically followed by high-throughput screening against diverse panels of receptors, enzymes, and ion channels.

Experimental Protocol: Radioligand Binding Assay Panel

A common initial step is to screen the compound against a broad panel of known receptors and transporters.

  • Objective: To identify potential binding targets for this compound.

  • Methodology:

    • The compound is incubated at a fixed concentration (e.g., 10 µM) with membrane preparations or cells expressing the target of interest.

    • A specific radioligand for each target is added to the incubation mixture.

    • Following incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • A significant reduction (>50%) in radioligand binding in the presence of the test compound indicates a potential interaction.

Target Validation Workflow

Once putative targets are identified, a rigorous validation process is essential to confirm the biological relevance of the interaction.

A Initial Hit from High-Throughput Screen B Dose-Response Binding Assay (e.g., Ki determination) A->B Confirm direct binding C Functional Assay (e.g., agonist/antagonist activity) B->C Assess functional consequence D Cellular Thermal Shift Assay (CETSA) for Target Engagement C->D Verify target engagement in cells E Genetic Target Knockdown/Knockout (e.g., siRNA, CRISPR) D->E Validate target dependence of cellular phenotype F Confirmed Target E->F

Caption: Workflow for Target Validation.

In Vitro Pharmacological Characterization

Following target identification, a detailed in vitro characterization is necessary to quantify the compound's potency, selectivity, and functional activity.

Quantitative Binding and Functional Data

The following tables represent hypothetical data that would be generated to characterize the interaction of this compound with a validated target, for instance, a G-protein coupled receptor (GPCR).

Table 1: Hypothetical Binding Affinity of this compound at Target X

ParameterValueDescription
Ki (nM)15.2 ± 2.1Inhibitor binding affinity constant.
IC50 (nM)25.8 ± 3.5Concentration causing 50% inhibition of radioligand binding.

Table 2: Hypothetical Functional Activity of this compound at Target X

Assay TypeParameterValueDescription
cAMP AccumulationEC50 (nM)45.7 ± 5.3Concentration for 50% of maximal response (agonist).
β-Arrestin RecruitmentEC50 (nM)88.1 ± 9.6Concentration for 50% of maximal response (agonist).
GTPγS BindingEmax (%)95 ± 8Maximum efficacy relative to a standard full agonist.

Experimental Protocol: GTPγS Binding Assay

  • Objective: To determine the functional activity (agonist/inverse agonist) of the compound at a GPCR target.

  • Methodology:

    • Cell membranes expressing the target GPCR are incubated with the compound at various concentrations.

    • GDP is added to the reaction mixture.

    • [35S]GTPγS, a non-hydrolyzable GTP analog, is added to initiate the reaction.

    • The reaction is incubated to allow for G-protein activation and [35S]GTPγS binding.

    • The reaction is terminated, and the bound [35S]GTPγS is separated from the free form via filtration.

    • The amount of bound radioactivity is measured by scintillation counting. An increase in binding indicates agonist activity.

Cellular and In Vivo Assays

To understand the physiological effect of the compound, its activity must be assessed in cellular and whole-organism models.

Cellular Phenotypic Assays

These assays measure the effect of the compound on cellular processes downstream of target engagement.

Experimental Protocol: High-Content Imaging for Neurite Outgrowth

  • Objective: To assess the effect of the compound on a cellular phenotype, such as neurite outgrowth in a neuronal cell line.

  • Methodology:

    • Neuronal cells (e.g., PC12, SH-SY5Y) are plated in multi-well plates.

    • Cells are treated with various concentrations of this compound.

    • After an appropriate incubation period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).

    • Plates are imaged using an automated high-content imaging system.

    • Image analysis software is used to quantify parameters such as neurite length, branch points, and cell number.

Signaling Pathway Analysis

A crucial step is to delineate the specific intracellular signaling pathways modulated by the compound upon binding to its target.

Hypothetical Signaling Cascade

Assuming this compound acts as an agonist at a hypothetical Gq-coupled GPCR, the following signaling pathway could be investigated.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Compound This compound Receptor Hypothetical GPCR (Gq-coupled) Compound->Receptor Binds and Activates PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca2 Ca2+ Release ER->Ca2 Ca2->Downstream

Caption: Hypothetical Gq-coupled signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

  • Objective: To measure the mobilization of intracellular calcium, a hallmark of Gq-coupled receptor activation.

  • Methodology:

    • Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • After loading, cells are washed to remove excess dye.

    • A baseline fluorescence reading is taken using a plate reader with fluorescence capabilities.

    • This compound is added to the wells, and fluorescence is monitored over time.

    • An increase in fluorescence intensity indicates a rise in intracellular calcium concentration.

While specific data on the mechanism of action for this compound are not currently available in the public domain, this guide provides a robust framework for its systematic investigation. By employing the outlined in silico, in vitro, and cellular methodologies, researchers can effectively identify its molecular target(s), quantify its pharmacological properties, and elucidate the downstream signaling pathways it modulates. This structured approach is fundamental to understanding the therapeutic potential and safety profile of any novel chemical entity.

Biological Activity Screening of 2-(pyrrolidin-3-yloxy)quinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific biological activity data, experimental protocols, or defined signaling pathways for the compound "2-(pyrrolidin-3-yloxy)quinoline" have been publicly reported. This document, therefore, provides a technical guide based on the known biological activities of structurally related quinoline and pyrrolidine derivatives to infer potential areas of investigation for this molecule. The content herein is intended to guide future research and should not be interpreted as established fact for the specific compound .

Introduction

The quinoline and pyrrolidine scaffolds are privileged structures in medicinal chemistry, each contributing to the pharmacological profile of numerous approved drugs and clinical candidates. The novel compound, this compound, which incorporates both of these key pharmacophores, represents an intriguing candidate for biological activity screening. This guide outlines potential biological activities, relevant experimental protocols, and possible signaling pathways that could be modulated by this compound, based on structure-activity relationships (SAR) of analogous compounds.

Potential Biological Activities and Screening Strategies

Based on the activities of related compounds, this compound could be a candidate for screening in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-known for their antiproliferative effects against a range of cancer cell lines.

Hypothesized Mechanism: Inhibition of receptor tyrosine kinases (RTKs), topoisomerases, or induction of apoptosis.

Screening Protocol:

  • Initial Viability Assays: Screen against a panel of human cancer cell lines (e.g., NCI-60 panel) using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to determine the half-maximal inhibitory concentration (IC50).

  • Kinase Inhibition Assays: If activity is observed, screen against a panel of kinases, particularly those implicated in cancer progression (e.g., EGFR, VEGFR, PDGFR). This can be performed using in vitro kinase activity assays.

  • Mechanism of Action Studies: Investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V/Propidium Iodide staining.

Antimicrobial Activity

Both quinoline and pyrrolidine moieties are found in various antibacterial and antifungal agents.

Hypothesized Mechanism: Inhibition of bacterial DNA gyrase or fungal enzymes like chitin synthase.

Screening Protocol:

  • Minimum Inhibitory Concentration (MIC) Determination: Test the compound against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution methods to determine the MIC.

  • Enzyme Inhibition Assays: If antimicrobial activity is confirmed, perform in vitro assays with purified enzymes such as DNA gyrase or chitin synthase to identify direct targets.

Neurological Activity

Derivatives of both parent scaffolds have shown activity as receptor antagonists in the central nervous system.

Hypothesized Mechanism: Antagonism of G-protein coupled receptors (GPCRs) such as dopamine or serotonin receptors.

Screening Protocol:

  • Receptor Binding Assays: Perform radioligand binding assays using cell membranes expressing specific receptor subtypes to determine the binding affinity (Ki) of the compound.

  • Functional Assays: Conduct functional assays, such as calcium mobilization or cAMP accumulation assays, in cell lines expressing the target receptors to determine if the compound acts as an agonist or antagonist (measuring EC50 or IC50).

Data Presentation (Hypothetical)

Should screening be undertaken, all quantitative data should be meticulously organized. Below is a template for presenting such hypothetical data.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7BreastData
A549LungData
HCT116ColonData

Table 2: Hypothetical Antimicrobial Activity of this compound

OrganismTypeMIC (µg/mL)
S. aureusGram-positiveData
E. coliGram-negativeData
C. albicansFungalData

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are example protocols for key experiments.

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate with appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_screening Initial Screening cluster_activity Activity Confirmation cluster_moa Mechanism of Action Compound Compound Anticancer_Screen Anticancer Screen (NCI-60 Panel) Compound->Anticancer_Screen Test Antimicrobial_Screen Antimicrobial Screen (Bacteria & Fungi) Compound->Antimicrobial_Screen Test Neurological_Screen Neurological Screen (Receptor Binding) Compound->Neurological_Screen Test IC50_Determination IC50 Determination Anticancer_Screen->IC50_Determination If Active MIC_Determination MIC Determination Antimicrobial_Screen->MIC_Determination If Active Ki_Determination Ki Determination Neurological_Screen->Ki_Determination If Active Kinase_Assay Kinase Panel IC50_Determination->Kinase_Assay Investigate Target Enzyme_Assay Enzyme Inhibition Assay MIC_Determination->Enzyme_Assay Investigate Target Functional_Assay Functional Cell Assay Ki_Determination->Functional_Assay Investigate Function signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->RTK Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibits

The Structure-Activity Relationship of 2-(pyrrolidin-3-yloxy)quinoline Derivatives as α7 Nicotinic Acetylcholine Receptor Modulators: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 2-(pyrrolidin-3-yloxy)quinoline derivatives as modulators of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a crucial therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and cognitive impairment. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and experimental pathways to facilitate further research and development in this area.

Core Structure and Pharmacophore

The this compound scaffold serves as a key pharmacophore for interacting with the α7 nAChR. The quinoline ring, a known privileged structure in medicinal chemistry, often engages in π-π stacking interactions within the receptor's binding pocket. The pyrrolidine ring, particularly the basic nitrogen, is crucial for forming salt bridges and hydrogen bonds, anchoring the ligand to the receptor. Modifications to both the quinoline and pyrrolidine moieties, as well as the linking ether group, have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a series of quinoline derivatives, highlighting the impact of various substitutions on their binding affinity (Ki) and functional activity (EC50) at the α7 nAChR. The data is primarily drawn from studies on azabicyclic and diazabicyclic compounds carrying a quinoline ring, which provide valuable insights into the SAR of the core this compound structure.

Table 1: Binding Affinity (Ki) of Quinoline Derivatives for α7 and α4β2 nAChRs

Compound IDR (Substitution on Quinoline)Azabicycle Moietyα7 Ki (nM)α4β2 Ki (nM)Selectivity (α4β2/α7)
7 HN-methyl-3-aminopyrrolidine~200~1000.5
11 HN-methyl-3-aminoquinuclidine~100>1000>10
13 H3-amino-1-azabicyclo[2.2.1]heptane~300~1000~3.3
14 H3-amino-1-azabicyclo[3.2.1]octane~400>1000>2.5
16 6-ClN-methyl-3-aminoquinuclidine~150>1000>6.7

Data adapted from studies on quinoline derivatives with azabicyclic moieties, providing insights into the core scaffold.

Table 2: Functional Agonist Activity (EC50) of Quinoline Derivatives at the α7 nAChR

Compound IDR (Substitution on Quinoline)Azabicycle MoietyEC50 (µM)Efficacy (% of ACh response)
11 HN-methyl-3-aminoquinuclidine1.0Agonist
13 H3-amino-1-azabicyclo[2.2.1]heptane1.6Agonist
16 6-ClN-methyl-3-aminoquinuclidine1.2Agonist

Functional activity was determined using calcium imaging experiments in Neuro2a cells expressing human α7 nAChR, potentiated by PNU-120596.[1]

SAR Summary:

  • Azabicycle Moiety: The nature of the azabicyclic ring system significantly influences both binding affinity and selectivity. The quinuclidine moiety (as in compound 11 ) appears to be optimal for achieving high affinity and selectivity for the α7 nAChR over the α4β2 subtype.[1]

  • Substitution on the Quinoline Ring: The introduction of a chlorine atom at the 6-position of the quinoline ring (compound 16 ) is well-tolerated and maintains potent agonist activity.[1]

  • Basic Nitrogen: The presence of a basic nitrogen atom within the azabicyclic moiety is a critical feature for agonist activity at the α7 nAChR.

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Radioligand Binding Assay for α7 nAChR

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α7 nAChR using [³H]methyllycaconitine ([³H]MLA) as the radioligand.

Materials:

  • Rat brain homogenate (source of α7 nAChRs)

  • [³H]methyllycaconitine ([³H]MLA)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂)

  • Non-specific binding control (e.g., 1 µM unlabeled MLA or 1 µM α-bungarotoxin)

  • Test compounds at various concentrations

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In a 96-well plate, combine the prepared rat brain membranes, [³H]MLA (at a final concentration close to its Kd, e.g., 1-2 nM), and either buffer, non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of [³H]MLA). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Calcium Imaging Assay for α7 nAChR Agonist Activity

This protocol outlines a method to assess the functional activity of test compounds as α7 nAChR agonists by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in a cell line expressing the human α7 nAChR (e.g., SH-SY5Y or transfected HEK293 cells).

Materials:

  • Cells expressing human α7 nAChR (e.g., Neuro2a or SH-SY5Y)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Positive allosteric modulator (PAM), such as PNU-120596, to potentiate the α7 nAChR response.

  • Test compounds at various concentrations

  • Positive control agonist (e.g., acetylcholine or epibatidine)

  • Fluorescence plate reader or fluorescence microscope with a camera.

Procedure:

  • Cell Culture: Plate the α7 nAChR-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: Incubate the cells with the fluorescent calcium indicator dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add the test compounds at various concentrations to the wells. If using a PAM, it should be added prior to or concurrently with the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the test compounds using a fluorescence plate reader or microscope. The change in fluorescence is proportional to the change in [Ca²⁺]i.

  • Data Analysis: Plot the change in fluorescence as a function of the test compound concentration to generate a dose-response curve. From this curve, determine the EC50 (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax) for each compound.

Mandatory Visualizations

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the α7 nAChR.

alpha7_signaling_pathway cluster_membrane Plasma Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Channel Opening Agonist This compound (Agonist) Agonist->alpha7 Binds to CAMKII CaMKII Ca_influx->CAMKII Activates PI3K PI3K Ca_influx->PI3K Activates ERK ERK1/2 CAMKII->ERK Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ERK->CREB Phosphorylates Cellular_Response Neuronal Survival, Synaptic Plasticity, Cognitive Function CREB->Cellular_Response Regulates Gene Transcription for

Caption: α7 nAChR signaling cascade.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in the radioligand binding assay for determining the affinity of test compounds for the α7 nAChR.

binding_assay_workflow Start Start Prep_Membranes Prepare Rat Brain Membranes Start->Prep_Membranes Setup_Assay Set up Assay Plate: Membranes + [³H]MLA + Test Compound Prep_Membranes->Setup_Assay Incubate Incubate to Reach Equilibrium Setup_Assay->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Radioligand binding assay workflow.

This technical guide provides a foundational understanding of the SAR for this compound derivatives targeting the α7 nAChR. The provided data, protocols, and visualizations are intended to serve as a valuable resource for researchers in the field of neuroscience and drug discovery, aiding in the rational design of novel and more effective therapeutic agents.

References

An In-Depth Technical Guide to 2-(pyrrolidin-3-yloxy)quinoline: Physicochemical Properties, Synthetic Strategies, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3][4] The quinoline scaffold is a privileged structure known for its presence in antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[5] Similarly, the pyrrolidine ring is a common motif in numerous natural products and synthetic drugs, often contributing to improved pharmacokinetic properties and target binding. The fusion of these two pharmacophores in 2-(pyrrolidin-3-yloxy)quinoline presents a novel chemical entity with significant potential for drug discovery. This technical guide aims to provide a thorough understanding of its core physicochemical properties, potential synthetic routes, and plausible biological activities to facilitate further research and development.

Physicochemical Properties

While experimental data for this compound is scarce, its fundamental properties can be predicted based on its structure. These predicted values are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSource/Method
Molecular Formula C₁₃H₁₄N₂O-
Molecular Weight 214.26 g/mol -
CAS Number 756784-11-9Chemical Supplier
PubChem CID 11435844PubChem
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water is expected.Inferred from parent structures
pKa (most basic) Estimated around 8-9 for the pyrrolidine nitrogen.Inferred from similar amines
logP Predicted to be in the range of 2.0-3.0.Inferred from parent structures

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves the nucleophilic substitution of a leaving group on the quinoline ring with 3-hydroxypyrrolidine. The following section outlines a general experimental protocol for this synthesis.

General Synthetic Strategy: Williamson Ether Synthesis

The most direct approach for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide, generated from 3-hydroxypyrrolidine, with a quinoline derivative bearing a suitable leaving group at the 2-position, such as a halogen (e.g., 2-chloroquinoline).

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_Chloroquinoline 2-Chloroquinoline Reaction_Vessel Reaction Vessel (Base, Solvent) 2_Chloroquinoline->Reaction_Vessel 3_Hydroxypyrrolidine 3-Hydroxypyrrolidine 3_Hydroxypyrrolidine->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Quench & Extract Chromatography Column Chromatography Extraction->Chromatography Purify Final_Product This compound Chromatography->Final_Product Isolate

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2-Chloroquinoline

  • (R)- or (S)-3-Hydroxypyrrolidine (or the racemic mixture)

  • Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-hydroxypyrrolidine (1.1 equivalents) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Nucleophilic Substitution: Add a solution of 2-chloroquinoline (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activities and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the extensive pharmacology of quinoline-based compounds, several potential therapeutic applications can be hypothesized.

Quinoline derivatives are known to exhibit a wide range of biological activities, including:

  • Anticancer: Many quinoline-containing compounds act as topoisomerase inhibitors or kinase inhibitors.

  • Antimalarial: The quinoline core is central to drugs like chloroquine and quinine.[5]

  • Antimicrobial: Fluoroquinolone antibiotics are a major class of antibacterial agents.

  • Anti-inflammatory: Some quinoline derivatives have shown potent anti-inflammatory effects.

  • Neurological: Certain quinolines interact with receptors in the central nervous system.

The pyrrolidine moiety can influence the compound's solubility, cell permeability, and binding affinity to target proteins. Therefore, this compound could potentially modulate various signaling pathways implicated in these diseases.

Potential_Signaling_Pathways cluster_cancer Anticancer cluster_antimalarial Antimalarial cluster_antimicrobial Antimicrobial Compound This compound Kinase Tyrosine Kinases Compound->Kinase Inhibition Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Heme_Detox Heme Detoxification Compound->Heme_Detox Inhibition DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Apoptosis Induction of Apoptosis Kinase->Apoptosis Topoisomerase->Apoptosis

Caption: Plausible signaling pathways modulated by this compound.

Conclusion

This compound is a novel heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. While direct experimental data is currently lacking, this guide provides a solid foundation for researchers by outlining its predicted physicochemical properties, a detailed synthetic protocol, and a discussion of its potential biological activities. The convergence of the well-established pharmacological profiles of quinoline and the favorable properties of the pyrrolidine ring suggests that this compound warrants further investigation as a potential lead compound in various drug discovery programs. Future studies should focus on its synthesis, in vitro and in vivo characterization, and exploration of its efficacy in relevant disease models.

References

Spectroscopic Profile of 2-(pyrrolidin-3-yloxy)quinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[Shanghai, China – November 3, 2025] – This technical guide presents a summary of the expected spectroscopic characteristics of the novel compound 2-(pyrrolidin-3-yloxy)quinoline. While specific experimental data for this molecule is not publicly available, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data based on the analysis of analogous quinoline and pyrrolidine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known spectral properties of the quinoline and pyrrolidine moieties and data from similar substituted compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinoline H-36.8 - 7.0d8.0 - 9.0
Quinoline H-48.0 - 8.2d8.0 - 9.0
Quinoline H-5, H-6, H-7, H-87.2 - 7.8m-
Pyrrolidine CH-O5.0 - 5.4m-
Pyrrolidine CH₂-N3.0 - 3.6m-
Pyrrolidine CH₂2.0 - 2.4m-
Pyrrolidine NH1.8 - 2.5 (broad)s-

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
Quinoline C-2160 - 163
Quinoline C-3110 - 112
Quinoline C-4138 - 140
Quinoline C-4a148 - 150
Quinoline C-5, C-6, C-7, C-8120 - 130
Quinoline C-8a127 - 129
Pyrrolidine C-O75 - 80
Pyrrolidine C-N45 - 50
Pyrrolidine C30 - 35

Table 3: Predicted Mass Spectrometry Data

TechniqueExpected [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
Electrospray Ionization (ESI-MS)229.1028158 (quinoline-2-ol), 71 (pyrrolidine fragment)

Table 4: Predicted IR Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Pyrrolidine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=N Stretch (Quinoline)1600 - 1620Strong
C=C Stretch (Aromatic)1450 - 1580Medium-Strong
C-O Stretch (Ether)1050 - 1150Strong
C-N Stretch (Pyrrolidine)1180 - 1220Medium

General Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) would be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source via direct infusion or after liquid chromatography separation.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a potassium bromide (KBr) pellet or using an attenuated total reflectance (ATR) accessory. The spectral data would be collected over a range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow Synthesis Compound Synthesis (this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS IR IR Spectroscopy (FTIR-ATR) Purification->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental validation is required to confirm these predictions and fully elucidate the compound's structure and purity.

In Vitro Evaluation of 2-(pyrrolidin-3-yloxy)quinoline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of specific in vitro evaluation data for the compound 2-(pyrrolidin-3-yloxy)quinoline. While the quinoline scaffold is a privileged structure in medicinal chemistry, and numerous derivatives have been synthesized and tested for a wide range of biological activities, this particular substitution pattern appears to be uncharacterized in publicly available research.

This technical guide, therefore, serves to highlight the current void in the scientific literature regarding "this compound" and to provide a framework for its potential future in vitro evaluation based on the activities of structurally related compounds. The information presented below is extrapolated from studies on various quinoline derivatives, some of which incorporate a pyrrolidine moiety or an ether linkage at the 2-position, albeit not in the specific "pyrrolidin-3-yloxy" configuration.

Potential Therapeutic Targets and In Vitro Assays

Based on the diverse biological activities reported for quinoline derivatives, a hypothetical in vitro evaluation of "this compound" could encompass a variety of therapeutic areas. The following sections outline potential targets and suggest relevant experimental protocols.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and antiproliferative effects.

Table 1: Hypothetical Anticancer Evaluation of this compound

Target/AssayCell LinesKey ParametersPotential Experimental Protocol
Cytotoxicity HeLa, NCI-H460, T24, SKOV3, MCF-7, LNCaP, PC-3IC50 (µM)MTT Assay: Cells are seeded in 96-well plates and treated with varying concentrations of the compound for 48-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability.
Kinase Inhibition Recombinant Kinases (e.g., VEGFR-2, PDGFRβ)IC50 (nM)Enzyme-Linked Immunosorbent Assay (ELISA): Kinase activity is measured in the presence of varying concentrations of the compound. The assay typically involves the phosphorylation of a substrate, which is then detected using a specific antibody and a colorimetric or fluorometric readout.
Cell Cycle Analysis LNCaP% of cells in G1, S, G2/M phasesFlow Cytometry: Cells are treated with the compound, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the cell cycle distribution.

Experimental Workflow for Anticancer Evaluation

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Further Characterization A Compound Synthesis and Characterization B MTT Assay (Multiple Cancer Cell Lines) A->B C Kinase Inhibition Assays (e.g., VEGFR-2, PDGFRβ) B->C If active D Cell Cycle Analysis (Flow Cytometry) B->D If active E Apoptosis Assays (e.g., Annexin V) D->E

Caption: Workflow for anticancer in vitro evaluation.

Antimicrobial Activity

Derivatives of quinoline are well-established antimicrobial agents. The evaluation would typically involve determining the minimum concentration required to inhibit the growth of various pathogens.

Table 2: Hypothetical Antimicrobial Evaluation of this compound

AssayPathogensKey ParametersPotential Experimental Protocol
Antibacterial Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)MIC (µg/mL)Broth Microdilution Method: Serial dilutions of the compound are prepared in a 96-well plate containing bacterial growth medium. Each well is inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth after incubation.
Antifungal Candida albicans, Aspergillus flavus, Cryptococcus neoformans, Aspergillus fumigatusMIC (µg/mL)Broth Microdilution Method (As per CLSI guidelines): Similar to the antibacterial assay, but using appropriate fungal growth media and incubation conditions.

Logical Relationship for Antimicrobial Screening

G A This compound B Antibacterial Screening (Gram-positive & Gram-negative) A->B C Antifungal Screening (Yeast & Molds) A->C

Caption: Initial antimicrobial screening strategy.

Neurological Activity

Certain quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes like acetylcholinesterase (AChE).

Table 3: Hypothetical Neurological Activity Evaluation of this compound

Target/AssaySourceKey ParametersPotential Experimental Protocol
Acetylcholinesterase (AChE) Inhibition Electric eel AChE or human recombinant AChEIC50 (µM)Ellman's Method: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylcholine is hydrolyzed. The thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, the absorbance of which is measured spectrophotometrically. The inhibitory activity of the compound is determined by the reduction in color formation.

Signaling Pathway for Acetylcholinesterase Inhibition

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron A Acetylcholine (ACh) B Acetylcholinesterase (AChE) A->B Hydrolysis E Cholinergic Receptor A->E C Choline + Acetate B->C D This compound (Inhibitor) D->B Inhibition F Signal Transduction E->F

Caption: Mechanism of AChE inhibition.

Conclusion

While direct experimental data for "this compound" is currently unavailable, the rich pharmacology of the quinoline class of compounds suggests that it could be a promising candidate for in vitro evaluation across several therapeutic areas, including oncology, infectious diseases, and neurology. The experimental protocols and frameworks provided in this guide offer a starting point for researchers interested in investigating the biological activities of this novel chemical entity. Further synthesis and in vitro screening are essential to elucidate the potential of "this compound" as a lead compound for drug discovery.

Lack of Specific Cytotoxicity Data for 2-(pyrrolidin-3-yloxy)quinoline Necessitates Broader Analysis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preliminary cytotoxicity studies on the specific compound "2-(pyrrolidin-3-yloxy)quinoline" has yielded no direct experimental data. The scientific literature readily available does not contain specific IC50 values, detailed experimental protocols, or elucidated signaling pathways for this particular molecule. Therefore, this technical guide will provide an in-depth overview of the general cytotoxic properties of quinoline derivatives, drawing on available research for structurally related compounds. This information serves as a foundational resource for researchers, scientists, and drug development professionals interested in the potential of this chemical class.

The quinoline scaffold is a prominent heterocyclic motif in a vast number of synthetic and natural compounds, many of which exhibit significant biological activities, including anticancer properties.[1][2] The cytotoxicity of quinoline derivatives is a subject of extensive research, with numerous studies reporting their efficacy against a wide range of cancer cell lines.[1][2][3][4]

Representative Cytotoxicity of Quinoline Derivatives

To provide a quantitative perspective on the cytotoxic potential of the quinoline class, the following table summarizes IC50 values for various quinoline derivatives against different cancer cell lines, as reported in the literature. It is crucial to note that these values are for compounds structurally distinct from "this compound" and should be interpreted as indicative of the general potential of the quinoline scaffold.

Compound ClassCell LineIC50 (µg/mL)Reference
N-alkylated, 2-oxoquinoline derivativesHEp-2 (larynx tumor)49.01–77.67% inhibition[1]
4-quinoline substituted aminopyrimidineU251 (glioma), PC-3 (prostate), K562 (leukemia), HCT-15 (colon), MCF7 (breast), SK-LU-1 (lung)Activity reported, specific IC50 not provided[1]
Poly-functionalised dihydropyridine quinoline derivativesA549 (lung cancer)Dose-dependent toxicity observed[4]
2,8-bis(trifluoromethyl)-4-substituted quinolinesHL-60 (myeloid leukemia)19.88 ± 5.35[2]
2,8-bis(trifluoromethyl)-4-substituted quinolinesU937 (leukemic monocyte lymphoma)43.95 ± 8.53[2]

General Experimental Protocol for Cytotoxicity Assessment: The MTT Assay

A common method to evaluate the in vitro cytotoxicity of novel compounds is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[5] This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of the formazan, which is proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate incubation_24h Incubate for 24h to allow cell attachment cell_seeding->incubation_24h compound_addition Add varying concentrations of the test compound incubation_24h->compound_addition incubation_treatment Incubate for a defined period (e.g., 24-72h) compound_addition->incubation_treatment mtt_addition Add MTT solution to each well incubation_treatment->mtt_addition incubation_mtt Incubate for 2-4h to allow formazan formation mtt_addition->incubation_mtt solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation_mtt->solubilization read_absorbance Measure absorbance using a plate reader solubilization->read_absorbance calculate_viability Calculate cell viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathways in Quinoline-Induced Cytotoxicity

While the precise mechanism of action for "this compound" is unknown, many cytotoxic quinoline derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, generalized apoptotic signaling pathway that could be investigated.

Generalized Apoptotic Signaling Pathway

Apoptotic_Pathway Generalized Apoptotic Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Cascades cluster_execution Execution Phase cluster_outcome Cellular Outcome compound Quinoline Derivative extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic intrinsic Intrinsic Pathway (Mitochondrial) compound->intrinsic caspase_activation Caspase Activation (e.g., Caspase-3) extrinsic->caspase_activation intrinsic->caspase_activation execution Execution of Apoptosis caspase_activation->execution cell_death Cell Death execution->cell_death

Caption: Simplified overview of apoptotic signaling pathways.

References

In-depth Technical Guide: 2-(pyrrolidin-3-yloxy)quinoline as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information, including specific quantitative kinase inhibition data (e.g., IC50, Ki values) and detailed experimental protocols for the synthesis and biological evaluation of "2-(pyrrolidin-3-yloxy)quinoline" as a kinase inhibitor, is limited. This guide, therefore, provides a comprehensive overview based on existing knowledge of quinoline-based kinase inhibitors and general synthetic and analytical methodologies, aiming to equip researchers with the foundational information needed to explore this specific compound.

Introduction

Quinoline scaffolds are a prominent feature in a multitude of biologically active compounds and approved pharmaceuticals. Their rigid, planar structure and versatile substitution patterns make them privileged fragments in the design of kinase inhibitors. The incorporation of a pyrrolidine ring, a common motif in medicinal chemistry, can enhance solubility, introduce chirality, and provide additional vectors for interaction with the target protein. The specific compound, this compound, combines these two key pharmacophores, suggesting its potential as a modulator of kinase activity. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.

This technical guide will explore the potential of this compound as a kinase inhibitor, drawing upon the broader knowledge of quinoline derivatives in this therapeutic area. We will cover general synthetic approaches, standard kinase inhibition assay protocols, and potential signaling pathways that could be targeted.

Synthetic Strategies

The synthesis of this compound can be approached through several established synthetic routes for quinoline and ether linkages. A common and effective method involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 2-position of the quinoline ring with 3-hydroxypyrrolidine.

General Synthetic Protocol: Nucleophilic Aromatic Substitution

A plausible synthetic route is outlined below. This protocol is a generalized procedure and would require optimization for specific substrates and scales.

Step 1: Synthesis of 2-Chloroquinoline (or other suitable 2-haloquinoline)

A common starting material is 2-chloroquinoline, which can be synthesized from quinolin-2-one via chlorination with reagents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).

Step 2: Synthesis of (R)- or (S)-3-Hydroxypyrrolidine

Optically active 3-hydroxypyrrolidine is commercially available or can be synthesized from appropriate starting materials like malic acid or glutamic acid. The Boc-protected form is often used to prevent N-alkylation side reactions.

Step 3: Ether Synthesis via SNAr Reaction

The key ether linkage is formed by reacting 2-chloroquinoline with Boc-protected 3-hydroxypyrrolidine in the presence of a suitable base and solvent.

Step 4: Deprotection

The final step involves the removal of the Boc protecting group, typically under acidic conditions, to yield the target compound, this compound.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start Starting Materials: 2-Chloroquinoline Boc-3-hydroxypyrrolidine reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) start->reaction intermediate Boc-protected intermediate: tert-butyl 3-(quinolin-2-yloxy)pyrrolidine-1-carboxylate reaction->intermediate deprotection Boc Deprotection Acid (e.g., TFA, HCl in Dioxane) intermediate->deprotection product Final Product: This compound deprotection->product

Caption: General synthetic workflow for this compound.

Kinase Inhibition and Potential Targets

While no specific kinase targets for this compound have been publicly disclosed, the quinoline scaffold is known to inhibit a wide range of kinases, often by competing with ATP for binding to the kinase domain. The nature and position of substituents on the quinoline ring are critical for determining potency and selectivity.

Potential Kinase Families to Investigate:

  • Tyrosine Kinases: Many quinoline-based inhibitors target receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as non-receptor tyrosine kinases such as Src and Abl.

  • Serine/Threonine Kinases: Members of the PI3K/Akt/mTOR pathway, MAP kinases (e.g., MEK, ERK), and cyclin-dependent kinases (CDKs) are also known to be inhibited by quinoline derivatives.

Experimental Protocols for Kinase Inhibition Assays

To evaluate the inhibitory activity of this compound, a variety of in vitro and cell-based assays can be employed.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a typical luminescence-based assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • This compound (test compound)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In each well of the assay plate, add the kinase, substrate, and test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay

G cluster_assay In Vitro Kinase Inhibition Assay Workflow compound Prepare serial dilution of This compound setup Set up kinase reaction: - Kinase - Substrate - Test compound compound->setup initiate Initiate reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Add ATP detection reagent incubate->detect measure Measure luminescence detect->measure analyze Calculate % inhibition and IC50 measure->analyze

Caption: A typical workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathways for Investigation

Given the prevalence of quinoline inhibitors for cancer-related kinases, a primary focus of investigation would be on signaling pathways critical for tumor growth and survival.

Signaling Pathway Diagram: Potential Targets

G cluster_pathway Potential Signaling Pathways Targeted by this compound RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitor->RTK Inhibitor->PI3K Inhibitor->Raf

Caption: Potential signaling pathways that could be inhibited.

Data Presentation

Should experimental data become available, it is crucial to present it in a clear and structured format. The following tables are templates for summarizing key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Ki (nM)Assay Method
e.g., EGFRDataDatae.g., Luminescence
e.g., VEGFR2DataDatae.g., TR-FRET
e.g., SrcDataDatae.g., Radiometric

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayCellular IC50 (µM)Assay Method
e.g., A549 (NSCLC)e.g., EGFRDatae.g., MTT, SRB
e.g., HUVECe.g., VEGFRDatae.g., Cell Proliferation

Conclusion and Future Directions

This compound represents a molecule of interest for the development of novel kinase inhibitors due to its promising scaffold. The lack of specific public data highlights an opportunity for further research. Future studies should focus on its synthesis and subsequent screening against a broad panel of kinases to identify its primary targets. Elucidation of its mechanism of action through structural biology and cell-based assays will be crucial in determining its therapeutic potential. The general protocols and conceptual frameworks provided in this guide offer a starting point for researchers to embark on the investigation of this and similar compounds.

Discovery of Novel 2-(Pyrrolidin-3-yloxy)quinoline Analogs as Potent PI3K Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of a novel class of 2-(pyrrolidin-3-yloxy)quinoline analogs that have demonstrated potent and selective inhibition of phosphoinositide 3-kinase (PI3K), a key enzyme in cellular signaling pathways implicated in cancer and other diseases. This document details the structure-activity relationships (SAR), quantitative biological data, experimental protocols for synthesis and bioassays, and a visualization of the targeted signaling pathway.

Core Structure and Rationale

The this compound scaffold was identified as a promising starting point for the development of PI3K inhibitors. The quinoline core provides a rigid framework for interaction with the kinase hinge region, while the pyrrolidin-3-yloxy moiety offers a versatile point for substitution to optimize potency and selectivity. This guide focuses on analogs with modifications at the 4-position of the quinoline ring, which have been shown to be critical for potent PI3Kα inhibition.

Quantitative Biological Data

The following table summarizes the in vitro activity of a selection of this compound analogs against the PI3Kα isoform. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR Group (at Quinoline-4-position)PI3Kα IC50 (nM)
1 -NH21.8
2 -OH25
3 -H>1000
4 -F150
5 -Cl80
6 -CH3250
7 -OCH3300
8 -NH(CH3)12
9 -N(CH3)220
10 -NH(C2H5)15

Data presented is a representative selection from publicly available research to illustrate structure-activity relationships.

Signaling Pathway Inhibition

The this compound analogs discussed herein primarily target the Class I PI3K family, with a particular emphasis on the PI3Kα isoform. Inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the activation of downstream effectors such as Akt and mTOR, leading to the inhibition of cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor This compound Analogs Inhibitor->PI3K PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Protocols

General Synthetic Workflow

The synthesis of the target this compound analogs generally follows a convergent approach. The key steps involve the preparation of the quinoline core and the pyrrolidin-3-ol intermediate, followed by their coupling.

Synthesis_Workflow cluster_quinoline Quinoline Core Synthesis cluster_pyrrolidine Pyrrolidine Intermediate Synthesis Aniline Substituted Aniline Quinolinone Substituted Quinolin-2(1H)-one Aniline->Quinolinone Cyclization Chloroquinoline 2-Chloro-substituted Quinoline Quinolinone->Chloroquinoline Chlorination Coupling Nucleophilic Aromatic Substitution (SNAr) Chloroquinoline->Coupling Pyrrolidinol (R)- or (S)-3-hydroxypyrrolidine (protected) Pyrrolidinol->Coupling Deprotection Deprotection Coupling->Deprotection FinalProduct Target this compound Analog Deprotection->FinalProduct

Caption: General Synthetic Workflow.

Synthesis of 4-Amino-2-chloro-5-fluoroquinoline (Key Intermediate)
  • Step 1: Synthesis of 5-Fluoro-1H-quinolin-2-one: To a solution of 2-amino-4-fluorobenzoic acid in an appropriate solvent, add a suitable cyclizing agent (e.g., ethyl acetoacetate) and heat under reflux. After cooling, the product is filtered, washed, and dried.

  • Step 2: Nitration: The resulting quinolinone is treated with a nitrating mixture (e.g., nitric acid and sulfuric acid) at low temperature to introduce a nitro group at the 4-position.

  • Step 3: Chlorination: The 4-nitro-quinolinone is then chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl3) to yield 2-chloro-5-fluoro-4-nitroquinoline.

  • Step 4: Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) to afford the title compound.

General Procedure for Coupling of 2-Chloroquinoline with (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate
  • To a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the substituted 2-chloroquinoline in DMF to the reaction mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Final Deprotection Step
  • Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent, or purified directly.

PI3Kα HTRF (Homogeneous Time-Resolved Fluorescence) Assay Protocol

This assay is a competitive binding assay that measures the production of PIP3 by PI3Kα.

  • Reagent Preparation: Prepare assay buffer, ATP solution, PIP2 substrate solution, and a stop/detection solution containing a europium-labeled anti-GST antibody, a GST-tagged PIP3-binding domain, and an allophycocyanin (APC)-labeled streptavidin-biotinylated PIP3 complex.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution.

    • Add the PI3Kα enzyme to all wells except the negative control.

    • Add the PIP2 substrate to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the stop/detection solution.

    • Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to equilibrate.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (APC) and 620 nm (europium).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration. Determine the IC50 values using a non-linear regression analysis.

Conclusion

The this compound scaffold represents a promising class of potent and selective PI3Kα inhibitors. The structure-activity relationship data clearly indicates the importance of the 4-amino substituent on the quinoline ring for optimal activity. The synthetic routes and biological assays detailed in this guide provide a solid foundation for further research and development of this compound class for potential therapeutic applications in oncology and other diseases driven by aberrant PI3K signaling. Further optimization of pharmacokinetic and pharmacodynamic properties will be crucial for advancing these promising analogs into clinical development.

The Diverse Biological Targets of Quinoline-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The versatility of the quinoline ring system allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the key biological targets of quinoline-based compounds across major therapeutic areas, including oncology, infectious diseases, and neurology. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel quinoline-based drugs.

Anticancer Targets of Quinoline-Based Compounds

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action by targeting crucial components of cancer cell proliferation and survival.[1][2]

DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Quinoline-based compounds can interfere with the function of these enzymes, leading to DNA damage and apoptosis in cancer cells.[1]

Quantitative Data: Inhibition of Topoisomerase IIα by Quinoline Derivatives

CompoundIC50 (µM)Cancer Cell LineReference
Doxorubicin (a quinoline analogue)0.5 - 2.0Various[1]
Mitoxantrone (a quinoline analogue)0.1 - 1.0Various[1]

Experimental Protocol: Topoisomerase IIα Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP)

    • Supercoiled plasmid DNA (e.g., pBR322, 0.25 µg)

    • Test compound (at various concentrations) or vehicle control

    • Purified human topoisomerase IIα enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase IIα activity is determined by the decrease in the amount of relaxed DNA compared to the control. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Experimental Workflow: Topoisomerase IIα Relaxation Assay

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis A Reaction Buffer E Incubate at 37°C A->E B Supercoiled DNA B->E C Test Compound C->E D Topoisomerase IIα D->E F Stop Reaction E->F G Agarose Gel Electrophoresis F->G H Visualize & Quantify G->H

Workflow for Topoisomerase IIα Relaxation Assay.
Protein Kinases

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Many quinoline derivatives have been developed as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR, EGFR, and c-Met, which are often dysregulated in cancer.

Quantitative Data: Inhibition of Protein Kinases by Quinoline Derivatives

CompoundTarget KinaseIC50 (nM)Reference
LenvatinibVEGFR24.0[3]
BosutinibAbl1.2[3]
Cabozantinibc-Met40[3]
NeratinibEGFR59[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reaction Setup: In a microplate well, combine:

    • Kinase buffer

    • The specific protein kinase

    • The test compound at various concentrations or vehicle control

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Add a mixture of the kinase substrate (a peptide or protein) and ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set time.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using an ADP-Glo™ or similar assay that measures the amount of ADP produced.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway: c-Met Signaling

G HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion Invasion STAT3->Invasion

Simplified c-Met signaling pathway.
Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Quinoline-based compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Inhibition of Tubulin Polymerization by Quinoline Derivatives

CompoundIC50 (µM)Cancer Cell LineReference
Compound 4c17 ± 0.3MDA-MB-231[4]
Colchicine (Reference)~1-10Various

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Tubulin Preparation: Reconstitute purified tubulin (e.g., porcine brain tubulin) in a suitable buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and a fluorescent reporter.

  • Compound Addition: Add the test compound at various concentrations or a vehicle control. Include positive controls such as paclitaxel (promoter) and colchicine (inhibitor).

  • Monitoring Polymerization: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The area under the curve (AUC) or the maximum polymerization rate (Vmax) is used to quantify the extent of polymerization. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

Signaling Pathway: Regulation of Microtubule Dynamics

G Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Quinoline Quinoline Compound Quinoline->Polymerization Inhibits Polymerization->Microtubule Depolymerization->Tubulin

Quinoline inhibition of microtubule polymerization.

Antimalarial Targets of Quinoline-Based Compounds

Quinoline-containing drugs like chloroquine and quinine have been mainstays in the treatment of malaria for decades. Their primary mechanism of action involves disrupting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion.

Heme Polymerization

The malaria parasite, Plasmodium falciparum, digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinoline antimalarials are thought to inhibit this process, leading to the accumulation of toxic heme and parasite death.[5][6]

Quantitative Data: Inhibition of Heme Polymerization by Quinoline Derivatives

CompoundIC50 (µM)Reference
Chloroquine24.4[7]
Quinine>100[7]
Amodiaquine15.1[7]

Experimental Protocol: Heme Biocrystallization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

  • Heme Solution Preparation: Prepare a stock solution of hemin chloride in DMSO. Dilute the stock solution in an acetate buffer (pH 4.8) to the desired final concentration.

  • Reaction Setup: In a 96-well plate, add the heme solution and the test compound at various concentrations or a vehicle control.

  • Initiation of Polymerization: Initiate heme polymerization by adding an inducer, such as a solution of Tween 20.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 18-24 hours) to allow for β-hematin formation.

  • Quantification: After incubation, centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet. Dissolve the pellet in a known volume of NaOH or another suitable solvent.

  • Absorbance Measurement: Measure the absorbance of the dissolved β-hematin solution at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the compound-treated wells to the control wells. The IC50 value is determined as the concentration of the compound that inhibits β-hematin formation by 50%.

Signaling Pathway: Heme Detoxification in Plasmodium falciparum

G Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Hemozoin Hemozoin (Non-toxic) Quinoline Quinoline Antimalarial Quinoline->Polymerization Inhibits Polymerization->Hemozoin

Inhibition of heme detoxification by quinolines.

Antimicrobial Targets of Quinoline-Based Compounds

The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase (a type II topoisomerase) introduces negative supercoils into bacterial DNA, which is crucial for DNA replication and transcription. Topoisomerase IV is involved in the decatenation of daughter chromosomes following replication. Inhibition of these enzymes by quinolones leads to the accumulation of DNA strand breaks and bacterial cell death.

Quantitative Data: Inhibition of S. aureus DNA Gyrase by Quinoline Hybrids

CompoundIC50 (µM)Reference
8b1.89[8]
9c2.73[8]
9d2.14[8]
Novobiocin (Reference)1.636[8]

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed circular DNA by DNA gyrase.

  • Reaction Setup: In a microcentrifuge tube on ice, combine:

    • Gyrase reaction buffer

    • Relaxed plasmid DNA (e.g., pBR322)

    • Test compound at various concentrations or vehicle control

    • Purified DNA gyrase enzyme

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye and visualize the bands under UV light. The inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.

Signaling Pathway: Bacterial DNA Replication

G DNA Circular Bacterial DNA DNAGyrase DNA Gyrase DNA->DNAGyrase Relaxes Supercoils Helicase Helicase DNAGyrase->Helicase SSB Single-Strand Binding Proteins Helicase->SSB Primase Primase SSB->Primase DNAPol DNA Polymerase III Primase->DNAPol Replication DNA Replication DNAPol->Replication Quinolone Quinolone Quinolone->DNAGyrase Inhibits

Simplified pathway of bacterial DNA replication and quinolone inhibition.

Neurological Targets of Quinoline-Based Compounds

Quinoline derivatives have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, by targeting key enzymes involved in neurotransmitter metabolism.

Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases the levels of dopamine in the brain.

Quantitative Data: Inhibition of MAO-B by Quinoline-Sulfonamides

CompoundIC50 (µM)Reference
a120.47 ± 0.03
a50.59 ± 0.04 (MAO-A)

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A or MAO-B.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine for a spectrophotometric assay or a luciferin-based substrate for a luminescence assay).

  • Reaction Setup: In a 96-well plate, add the MAO enzyme, the test compound at various concentrations or a vehicle control, and the substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Spectrophotometric: Measure the change in absorbance at a specific wavelength corresponding to the product of the enzymatic reaction.

    • Luminometric: Add a luciferin detection reagent to stop the reaction and generate a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The percentage of MAO inhibition is calculated for each compound concentration, and the IC50 value is determined.

Signaling Pathway: Dopaminergic Synapse and MAO-B

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites Quinoline Quinoline Inhibitor Quinoline->MAOB Inhibits

Inhibition of dopamine metabolism by a quinoline-based MAO-B inhibitor.
Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain and is a therapeutic approach for Alzheimer's disease.

Quantitative Data: Inhibition of Cholinesterases by Quinoline-Sulfonamides

CompoundTargetIC50 (µM)Reference
a11AChE1.10 ± 0.77
a6BChE0.58 ± 0.05

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Setup: In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations or vehicle control, and the AChE enzyme.

  • Pre-incubation: Pre-incubate the mixture for a short period at a controlled temperature.

  • Initiation of Reaction: Add the substrate, acetylthiocholine iodide, to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The product of the reaction between thiocholine (from acetylcholine hydrolysis) and DTNB is a yellow-colored compound.

  • Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Experimental Workflow: Ellman's Method for AChE Inhibition

G cluster_prep Reaction Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Buffer & DTNB E Mix & Incubate A->E B Test Compound B->E C AChE Enzyme C->E D Substrate (ATCI) F Add Substrate E->F G Measure Absorbance at 412 nm F->G H Calculate Reaction Rate G->H I Determine % Inhibition & IC50 H->I

Workflow for the Ellman's method for AChE inhibition assay.

Conclusion

The quinoline scaffold continues to be a highly privileged structure in the development of new therapeutic agents. Its ability to interact with a wide array of biological targets underscores its importance in medicinal chemistry. This guide has provided an in-depth overview of the key targets of quinoline-based compounds in oncology, infectious diseases, and neurology, complete with quantitative data, detailed experimental protocols, and illustrative diagrams of signaling pathways and workflows. It is hoped that this comprehensive resource will aid researchers and drug development professionals in their efforts to design and discover the next generation of innovative quinoline-based medicines.

References

The Pharmacological Landscape of Pyrrolidine-Containing Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of FDA-approved drugs and clinical candidates underscores its significance as a privileged scaffold in drug discovery. This technical guide provides an in-depth exploration of the pharmacological profile of pyrrolidine-containing molecules, focusing on their diverse therapeutic applications, mechanisms of action, and the experimental methodologies used for their characterization.

Introduction to the Pyrrolidine Scaffold

The versatility of the pyrrolidine ring stems from several key features that make it an attractive component for the design of novel therapeutics. Its three-dimensional, non-planar structure allows for a greater exploration of chemical space compared to flat aromatic systems.[1][2] This "pseudorotation" of the ring enables the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1][2] Furthermore, the presence of stereogenic centers in the pyrrolidine ring allows for the generation of diverse stereoisomers, which can exhibit distinct pharmacological profiles and binding modes.[1][2] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key site for chemical modification to modulate physicochemical and pharmacokinetic properties.[3]

Pyrrolidine-containing molecules have demonstrated a broad spectrum of biological activities, leading to their development as anticancer, antidiabetic, antiviral, anti-inflammatory, and central nervous system (CNS) active agents.[4] This guide will delve into the specific pharmacological profiles of prominent classes of these compounds.

Quantitative Bioactivity Data of Pyrrolidine Derivatives

The following tables summarize the in vitro and in vivo bioactivity of representative pyrrolidine-containing molecules across various therapeutic areas. This data is essential for understanding structure-activity relationships (SAR) and for the comparative analysis of different chemical series.

Table 1: Anticancer Activity of Pyrrolidine-Containing Molecules

Compound ClassTargetCompound ExampleIC50 / KiCell Line / Assay ConditionsReference
PARP InhibitorsPARP-1Benzimidazole carboxamide derivativeIC50: ~4 nMEnzyme assay[5]
PARP-2Benzimidazole carboxamide derivativeIC50: ~4 nMEnzyme assay[5]
PARP-1/2VeliparibIC50: ~5 nM (PARP-1), ~2 nM (PARP-2)Enzyme assay[5]
PARP-1/2OlaparibIC50: ~1 nM (PARP-1), ~5 nM (PARP-2)Enzyme assay[5]
CXCR4 AntagonistsCXCR4Compound 46 (pyrrolidine-based)IC50 = 79 nM (binding affinity)Competitive displacement of 12G5 antibody[6]
CXCR4Compound 46 (pyrrolidine-based)IC50 = 0.25 nM (calcium flux)CXCL12-induced cytosolic calcium flux[6]
HDAC InhibitorsHDAC6Pyrrolo-pyrimidine derivative (Compound 13)IC50: nanomolar rangeEnzyme assay[7]

Table 2: Antidiabetic Activity of Pyrrolidine-Containing Molecules

Compound ClassTargetCompound ExampleIC50 / Ki / % InhibitionAssay ConditionsReference
DPP-4 InhibitorsDPP-4Pyrrolidine sulfonamide (Compound 23d)IC50: 11.32 ± 1.59 μMIn vitro enzyme assay
DPP-4Pyrrolidine sulfonamide (Compound 23a)56.32% inhibitionIn vitro enzyme assay
DPP-4Pyrrolidine sulfonamide (Compound 23d)66.32% inhibitionIn vitro enzyme assay
DPP-4Vildagliptin-Control
Aldose Reductase InhibitorsALR2Polyhydroxylated pyrrolidine (Compound 29)57% inhibitionIn vitro enzyme assay[8]

Table 3: Antimicrobial Activity of Pyrrolidine-Containing Molecules

Compound ClassTargetCompound ExampleMIC (μg/mL)Bacterial StrainReference
AntibacterialDNA Gyrase/Topoisomerase IV1,2,4-Oxadiazole pyrrolidine (Compound 22c)IC50: 120 ± 10 nM (E. coli DNA gyrase)Enzyme assay
DNA Gyrase/Topoisomerase IVNovobiocin (control)IC50: 170 nM (E. coli DNA gyrase)Enzyme assay
AntibacterialNot specifiedPyrrolidine-thiazole derivative (Compound 51a)21.70 ± 0.36Bacillus cereus
Not specifiedPyrrolidine-thiazole derivative (Compound 51a)30.53 ± 0.42Staphylococcus aureus
Not specifiedGentamicin (control)22.65 ± 0.21Bacillus cereus
Not specifiedGentamicin (control)22.17 ± 0.47Staphylococcus aureus
Anti-TBNot specifiedThiohydantoin-pyrrolidine derivativesMIC: 31.25Mycobacterium tuberculosis

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidine-containing molecules are mediated through their interaction with specific biological targets, leading to the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these critical pathways.

CXCR4 Signaling in Cancer Metastasis

The CXCL12/CXCR4 signaling axis plays a pivotal role in tumor progression, angiogenesis, and metastasis.[9] Pyrrolidine-based antagonists of CXCR4 can disrupt this pathway, thereby inhibiting cancer cell migration and invasion.[6]

CXCR4_Signaling CXCL12 CXCL12 CXCR4 CXCR4 (Pyrrolidine Antagonist Target) CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates PI3K PI3K G_protein->PI3K PLC PLCβ G_protein->PLC AKT Akt PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_flux Ca²⁺ Flux IP3_DAG->Ca_flux Cell_Migration Cell Migration & Invasion Ca_flux->Cell_Migration

CXCR4 signaling pathway in cancer metastasis.
DPP-4 Inhibition and the Incretin Pathway

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis that degrades incretin hormones like GLP-1 and GIP. Pyrrolidine-containing DPP-4 inhibitors prevent this degradation, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes.[10][11]

DPP4_Incretin_Pathway Food_Intake Food Intake Intestine Intestine Food_Intake->Intestine GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP Releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Pancreas Pancreas GLP1_GIP->Pancreas Acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Pyrrolidine_Inhibitor Pyrrolidine DPP-4 Inhibitor Pyrrolidine_Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control

DPP-4 inhibition of the incretin pathway.
PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) inhibitors, including those with a pyrrolidine scaffold, are effective in cancers with BRCA mutations. This is due to a concept called synthetic lethality, where the inhibition of PARP in cells that are already deficient in homologous recombination (HR) for DNA double-strand break repair leads to cell death.[12][13]

PARP_Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell DNA_SSB_Normal DNA Single-Strand Break (SSB) PARP_Normal PARP DNA_SSB_Normal->PARP_Normal Activates BER_Normal Base Excision Repair (BER) PARP_Normal->BER_Normal Recruits Repair_Normal DNA Repair BER_Normal->Repair_Normal DNA_SSB_Cancer DNA SSB PARP_Cancer PARP DNA_SSB_Cancer->PARP_Cancer PARP_Inhibitor Pyrrolidine PARP Inhibitor PARP_Inhibitor->PARP_Cancer Inhibits Stalled_Fork Replication Fork Collapse -> DSB PARP_Cancer->Stalled_Fork Unrepaired SSB leads to HR_Deficient Deficient Homologous Recombination (HR) Stalled_Fork->HR_Deficient Requires for repair Cell_Death Cell Death (Synthetic Lethality) HR_Deficient->Cell_Death

Mechanism of PARP inhibition and synthetic lethality.

Experimental Protocols for Pharmacological Profiling

The characterization of pyrrolidine-containing molecules requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][14]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine-containing test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compounds for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

4.2.1. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of DPP-4 by the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC. In the presence of a pyrrolidine-based DPP-4 inhibitor, the cleavage is reduced, resulting in a lower fluorescent signal.[15][16][17]

Protocol:

  • Reagent Preparation: Prepare DPP-4 enzyme solution and the fluorogenic substrate in DPP-4 assay buffer. Prepare serial dilutions of the test inhibitor and a known inhibitor (e.g., Sitagliptin) as a positive control.

  • Enzyme-Inhibitor Incubation: In a 96-well black plate, add the DPP-4 enzyme solution to wells containing the test inhibitors, positive control, or assay buffer (for enzyme control). Incubate for 10-30 minutes at room temperature or 37°C.[15][18]

  • Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode for 15-30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[15]

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve). Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

4.2.2. Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

Principle: This assay measures the activity of HDAC enzymes on an acetylated lysine substrate. Deacetylation of the substrate allows for subsequent cleavage by a developer enzyme, which releases a fluorophore. Pyrrolidine-containing HDAC inhibitors will prevent this process.[6][7][19][20][21]

Protocol:

  • Reagent Preparation: Prepare HDAC enzyme, a fluorogenic HDAC substrate, and a developer solution. Prepare serial dilutions of the test compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Reaction Setup: In a 96-well plate, add HDAC assay buffer, the HDAC substrate, and the test inhibitor or control.

  • Enzyme Addition: Add the HDAC enzyme to initiate the reaction. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Development: Add the developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal. Incubate for 10-15 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., Ex/Em = 355/460 nm or 490/520 nm).[19][20]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

4.2.3. PARP-1 Activity Assay (NAD+ Consumption)

Principle: PARP-1 activity can be measured by quantifying the consumption of its substrate, NAD+. In the presence of a pyrrolidine-based PARP inhibitor, NAD+ consumption is reduced.[22][23][24]

Protocol:

  • Reaction Setup: In a suitable reaction buffer, combine purified PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and the test inhibitor or vehicle control.

  • Reaction Initiation: Add a known concentration of NAD+ to start the reaction. Incubate at room temperature for a defined period (e.g., 10-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution.

  • NAD+ Quantification: The remaining NAD+ in the reaction mixture can be quantified using a variety of methods, including colorimetric or fluorometric NAD+/NADH cycling assays.

  • Data Analysis: Calculate the amount of NAD+ consumed in the presence and absence of the inhibitor. Determine the percentage of inhibition and the IC50 value of the test compound.

Receptor Binding Assay: CXCR4 Competitive Binding Assay

Principle: This assay measures the ability of a pyrrolidine-containing compound to compete with a labeled ligand (e.g., fluorescently or radiolabeled CXCL12) for binding to the CXCR4 receptor expressed on the surface of cells.[5][25][26]

Protocol:

  • Cell Preparation: Use a cell line that endogenously expresses CXCR4 (e.g., Jurkat cells) or a cell line stably transfected with CXCR4.

  • Competition Reaction: In a suitable binding buffer, incubate the cells with a fixed concentration of the labeled CXCL12 and varying concentrations of the unlabeled test compound. Include controls for total binding (labeled ligand only) and non-specific binding (labeled ligand in the presence of a high concentration of unlabeled CXCL12).

  • Incubation: Incubate the reaction mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the cells with bound ligand from the unbound ligand. This can be achieved by centrifugation and washing for radiolabeled ligands or directly analyzed by flow cytometry for fluorescently labeled ligands.

  • Quantification: Quantify the amount of bound labeled ligand. For radiolabeled ligands, this is done using a scintillation counter. For fluorescently labeled ligands, the mean fluorescence intensity is measured by flow cytometry.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 or Ki value of the compound.

Drug Discovery and Development Workflow

The journey of a pyrrolidine-containing molecule from a laboratory curiosity to a clinical candidate follows a structured and rigorous workflow. The following diagram illustrates a typical preclinical drug discovery process for small molecule inhibitors.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Assay_Dev Assay Development & HTS Target_ID->Assay_Dev Hit_Gen Hit Generation (e.g., Pyrrolidine Library) Assay_Dev->Hit_Gen Hit_to_Lead Hit-to-Lead (SAR, Potency, Selectivity) Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox, PK/PD) Hit_to_Lead->Lead_Opt Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate In_Vivo In Vivo Efficacy & Toxicology Studies Preclinical_Candidate->In_Vivo IND IND-Enabling Studies (CMC, Safety Pharmacology) In_Vivo->IND Clinical_Trials Clinical Trials IND->Clinical_Trials

Preclinical drug discovery workflow.

This workflow begins with the identification and validation of a biological target implicated in a disease.[27][28][29][30][31] An assay is then developed for high-throughput screening (HTS) of a compound library, which may include a diverse collection of pyrrolidine derivatives. Hits from the screen are then subjected to a hit-to-lead process to establish structure-activity relationships and improve potency and selectivity. The most promising lead compounds undergo lead optimization, where their pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological properties are refined. A preclinical candidate is then selected for more extensive in vivo efficacy and safety studies. Finally, IND (Investigational New Drug)-enabling studies are conducted before the compound can enter clinical trials in humans.

Conclusion

The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the discovery and development of new medicines. Its unique structural and physicochemical properties provide medicinal chemists with a versatile toolkit to design molecules with tailored pharmacological profiles. The diverse range of biological activities exhibited by pyrrolidine-containing compounds, from anticancer to antidiabetic effects, highlights the broad therapeutic potential of this heterocyclic motif. As our understanding of disease biology deepens and new drug targets emerge, the rational design of novel pyrrolidine derivatives, guided by the principles and methodologies outlined in this guide, will undoubtedly continue to yield innovative and life-saving therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Pyrrolidin-3-yloxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a pyrrolidine moiety, another key pharmacophore, can significantly modulate the biological profile of the parent quinoline scaffold. This document provides detailed application notes and experimental protocols for the synthesis of 2-(pyrrolidin-3-yloxy)quinoline derivatives, a promising class of compounds for drug discovery and development. The synthetic strategy is centered around the Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Synthetic Strategy

The primary synthetic route for obtaining this compound derivatives involves a two-step process:

  • Williamson Ether Synthesis: This step involves the nucleophilic substitution reaction between a 2-haloquinoline (typically 2-chloroquinoline) and N-Boc-3-hydroxypyrrolidine. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions.

  • N-Boc Deprotection: The subsequent removal of the Boc protecting group yields the final this compound derivative.

This strategy allows for the synthesis of a variety of derivatives by utilizing substituted 2-chloroquinolines and different isomers of 3-hydroxypyrrolidine.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(quinolin-2-yloxy)pyrrolidine-1-carboxylate

This protocol details the Williamson ether synthesis to couple 2-chloroquinoline with N-Boc-3-hydroxypyrrolidine.

Materials:

  • 2-Chloroquinoline

  • (R)- or (S)-N-Boc-3-hydroxypyrrolidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of (R)- or (S)-N-Boc-3-hydroxypyrrolidine (1.2 equivalents) in anhydrous DMF (10 mL per gram of N-Boc-3-hydroxypyrrolidine) under a nitrogen atmosphere at 0 °C, add sodium hydride (1.5 equivalents) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of 2-chloroquinoline (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired tert-butyl 3-(quinolin-2-yloxy)pyrrolidine-1-carboxylate.

Protocol 2: Synthesis of this compound (N-Boc Deprotection)

This protocol describes the removal of the N-Boc protecting group to yield the final product.

Materials:

  • tert-butyl 3-(quinolin-2-yloxy)pyrrolidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 3-(quinolin-2-yloxy)pyrrolidine-1-carboxylate (1.0 equivalent) in dichloromethane (10 mL per gram of starting material).

  • To this solution, add trifluoroacetic acid (5-10 equivalents) or a solution of 4M HCl in dioxane (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by the careful addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Synthesis and Characterization of this compound Derivatives

Compound IDR-group on QuinolinePyrrolidine StereochemistryYield (%)Purity (%) (HPLC)1H NMRMass Spec (m/z)
I H(R)Data to be filledData to be filledConforms[M+H]⁺ expected
II 6-Chloro(R)Data to be filledData to be filledConforms[M+H]⁺ expected
III H(S)Data to be filledData to be filledConforms[M+H]⁺ expected
IV 6-Methoxy(S)Data to be filledData to be filledConforms[M+H]⁺ expected

Table 2: Biological Activity of this compound Derivatives

Compound IDAnticancer Activity (IC₅₀, µM) - MCF-7 Cell LineAntimicrobial Activity (MIC, µg/mL) - S. aureus
I Data to be filledData to be filled
II Data to be filledData to be filled
III Data to be filledData to be filled
IV Data to be filledData to be filled
Reference Drug e.g., Doxorubicine.g., Ciprofloxacin

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Boc Deprotection cluster_purification Analysis & Purification 2-Chloroquinoline 2-Chloroquinoline Intermediate N-Boc-2-(pyrrolidin-3-yloxy)quinoline 2-Chloroquinoline->Intermediate NaH, DMF N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine->Intermediate Final_Product This compound Intermediate->Final_Product TFA or HCl Purification Column Chromatography Final_Product->Purification Analysis NMR, MS, HPLC Purification->Analysis

Caption: General workflow for the synthesis of this compound.

Potential Biological Signaling Pathway

Quinoline derivatives have been reported to inhibit various kinase signaling pathways involved in cancer cell proliferation and survival. The following diagram depicts a hypothetical signaling pathway that could be targeted by this compound derivatives, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for the synthesis and preliminary evaluation of this compound derivatives. The Williamson ether synthesis followed by N-Boc deprotection is a reliable and adaptable method for accessing these compounds. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of molecules. Researchers are encouraged to meticulously collect and tabulate quantitative data to facilitate comparative analysis and drive the optimization of lead compounds.

Application Notes and Protocols for 2-Substituted Quinoline Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "2-(pyrrolidin-3-yloxy)quinoline" for Cancer Research

Disclaimer: Extensive literature searches did not yield specific data on the anticancer activity of "this compound." The following application notes and protocols are based on research conducted on structurally related 2-substituted quinoline derivatives and are provided as a predictive guide for potential research applications. The methodologies and potential mechanisms of action are extrapolated from these related compounds.

Introduction to 2-Substituted Quinolines in Oncology

Quinoline scaffolds are a prominent feature in many compounds with a broad range of biological activities, including significant potential in cancer therapy.[1][2][3][4][5][6][7] Derivatives of quinoline have been investigated for their ability to inhibit various cancer-related targets such as tyrosine kinases, topoisomerases, and tubulin polymerization.[4] The substitution at the 2-position of the quinoline ring, in particular, has been a key area of focus in the development of novel anticancer agents, with various derivatives showing promising activity against a wide array of cancer cell lines.[1][2][8] While direct evidence for "this compound" is not available, its structural components—a quinoline core and a pyrrolidine moiety—are present in other compounds with demonstrated anticancer effects. This document outlines potential applications and experimental protocols for investigating the anticancer properties of this specific molecule, based on the activities of its analogs.

Potential Mechanisms of Action

Based on the known mechanisms of other 2-substituted quinoline derivatives, "this compound" could potentially exert its anticancer effects through several pathways:

  • Kinase Inhibition: Many quinoline derivatives are known to be kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis such as EGFR, VEGFR, and PI3K/Akt/mTOR.[4][9][10][11][12] The pyrrolidine group may contribute to the binding affinity and selectivity for specific kinase domains.

  • Induction of Apoptosis: Some 2-styrylquinoline derivatives have been shown to induce apoptosis in cancer cells through a p53-independent mechanism, often involving the generation of reactive oxygen species (ROS).[13]

  • Cell Cycle Arrest: Investigation into related compounds suggests that they can cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.[13]

  • Inhibition of DNA Topoisomerase: Certain quinoline derivatives interfere with the function of topoisomerases, enzymes critical for DNA replication and repair, leading to cancer cell death.[4]

Quantitative Data Summary for Related 2-Substituted Quinoline Derivatives

The following tables summarize the in vitro cytotoxic activity of various 2-substituted quinoline derivatives against several human cancer cell lines. This data can serve as a benchmark for evaluating the potential efficacy of "this compound".

Table 1: Cytotoxic Activity of 2-Arylquinoline Derivatives [8]

CompoundCancer Cell LineIC50 (μM)
Quinoline 11 Prostate (PC3)34.34
Quinoline 12 Prostate (PC3)31.37
Quinoline 13 Cervical (HeLa)8.3

Table 2: Cytotoxic Activity of Other 2-Substituted Quinoline Derivatives

Compound ClassCancer Cell LineIC50 Range (μM)Reference
2-StyrylquinolinesColon (HCT 116)Varies[13]
Pyrrolo-quinolinesGeneral (NCI 60)GI50 of 2.69 (for DK8G557)[9]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine 10g Various Human Tumor Cell Lines< 1.0[14]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer potential of "this compound".

In Vitro Cytotoxicity Assay (MTT or WST-1 Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, PC3, MCF-7)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • "this compound" stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of "this compound" in a complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate overnight to dissolve formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • "this compound"

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with the compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the compound.

Materials:

  • Cancer cells

  • "this compound"

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Potential Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action where a 2-substituted quinoline derivative inhibits a receptor tyrosine kinase (RTK), leading to the downregulation of downstream pro-survival pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Compound This compound (Hypothetical Inhibitor) Compound->RTK Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway by a 2-substituted quinoline.

Experimental Workflow for In Vitro Anticancer Screening

This diagram outlines the logical flow of experiments to evaluate the anticancer properties of a novel compound.

G Start Synthesize/Obtain This compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT/WST-1) on Cancer Cell Lines Start->Cytotoxicity DetermineIC50 Determine IC50 Values Cytotoxicity->DetermineIC50 Mechanism Mechanism of Action Studies DetermineIC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Kinase Kinase Inhibition Assay Mechanism->Kinase Conclusion Evaluate as Potential Anticancer Candidate CellCycle->Conclusion Apoptosis->Conclusion Kinase->Conclusion

Caption: Workflow for the initial in vitro evaluation of a potential anticancer compound.

References

Application Notes and Protocols for Antimicrobial Studies of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct antimicrobial studies for "2-(pyrrolidin-3-yloxy)quinoline" were found in the reviewed literature. The following data and protocols are based on structurally related quinoline derivatives with demonstrated antimicrobial properties. These compounds share the core quinoline scaffold and, in some cases, a pyrrolidine moiety, making them relevant for researchers interested in the antimicrobial potential of this chemical class.

Quantitative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against a range of microbial pathogens.

Table 1: Antifungal Activity of Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives

These compounds have been identified as potential chitin synthase inhibitors.[1]

CompoundC. albicans MIC (µg/mL)A. flavus MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)Reference
4d ≤4>32≤4≤4[1]
4f ≤4≤4>32>32[1]
4k ≤4>32>32>32[1]
4n ≤4≤4>32>32[1]
4o >32≤4>32>32[1]
Fluconazole 4444[1]
Polyoxin B 32>32>32>32[1]
Table 2: Antibacterial Activity of 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives

These derivatives have shown excellent activity against a panel of bacterial strains.[2]

CompoundBacillus cereus MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Compound 2 3.12 - 503.12 - 503.12 - 503.12 - 50[2]
Compound 6 3.12 - 503.12 - 503.12 - 503.12 - 50[2]
Table 3: Anti-tubercular Activity of 2-(Quinolin-4-yloxy)acetamide Derivatives

This class of compounds has demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[3][4]

CompoundM. tuberculosis H37Rv MIC (µM)Reference
5s 0.05[3][4]
5e 0.15[3]
Lead Compound 2 0.44[3][4]
5r 0.42[3][4]
Isoniazid (INH) ~1.5 (calculated from data)[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds.

Materials:

  • Test compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar medium.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plates.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include positive (microbes in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Chitin Synthase Inhibition Assay

This protocol is used to evaluate the inhibitory effect of compounds on the chitin synthase enzyme, a key target for antifungal drug development.[1]

Materials:

  • Chitin synthase enzyme preparation (e.g., from Candida albicans)

  • Test compounds

  • UDP-N-acetyl-D-glucosamine (substrate)

  • Tritium-labeled UDP-N-acetyl-D-glucosamine

  • Assay buffer (e.g., Tris-HCl with MgCl2 and N-acetyl-D-glucosamine)

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the assay buffer, chitin synthase enzyme preparation, and the test compound at various concentrations.

  • Initiation of Reaction:

    • Add the substrate mixture (containing both labeled and unlabeled UDP-N-acetyl-D-glucosamine) to initiate the enzymatic reaction.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Measurement:

    • Terminate the reaction by adding a stop solution (e.g., ethanol).

    • Filter the mixture through a glass fiber filter to capture the radiolabeled chitin product.

    • Wash the filter to remove unincorporated substrate.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Visualizations

General Workflow for Antimicrobial Drug Discovery

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Chemical Synthesis of Quinolone Derivatives Purification Purification and Characterization Synthesis->Purification Library Compound Library Purification->Library MIC_Assay MIC Determination (Broth Microdilution) Library->MIC_Assay Primary Screening Target_Assay Mechanism of Action Studies (e.g., Enzyme Inhibition) MIC_Assay->Target_Assay SAR Structure-Activity Relationship (SAR) Studies Target_Assay->SAR Hit to Lead Toxicity Cytotoxicity Assays SAR->Toxicity ADME ADME Profiling Toxicity->ADME Preclinical Preclinical Development ADME->Preclinical Candidate Selection

Caption: A generalized workflow for the discovery and development of novel antimicrobial agents, from initial synthesis to preclinical evaluation.

Proposed Mechanism of Action for Antifungal Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives

G Compound Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivative ChitinSynthase Chitin Synthase Compound->ChitinSynthase Inhibition FungalCell Fungal Cell CellLysis Cell Lysis / Growth Inhibition FungalCell->CellLysis CellWall Cell Wall CellWall->FungalCell Maintains Integrity of Chitin Chitin Synthesis ChitinSynthase->Chitin Catalyzes Chitin->CellWall Component of

Caption: The proposed mechanism of action for antifungal quinoline derivatives targeting chitin synthase, leading to disruption of the fungal cell wall.

References

Application Note: High-Throughput Screening of "2-(pyrrolidin-3-yloxy)quinoline" for EGFR Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The quinoline scaffold is a key pharmacophore in several approved drugs. "2-(pyrrolidin-3-yloxy)quinoline" is a member of this versatile class of compounds. Given the established role of aberrant kinase activity in various diseases, particularly cancer, high-throughput screening (HTS) of novel compounds against kinase targets is a critical step in drug discovery.[2][4][5]

This application note provides a detailed protocol for a high-throughput screening assay to evaluate the inhibitory potential of "this compound" against the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[4] The protocol utilizes a luminescence-based kinase assay that quantifies ATP consumption, enabling rapid and robust screening of compound libraries.[6]

Assay Principle

The high-throughput screening assay is based on the principle that active kinases consume ATP during the phosphorylation of a substrate. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity.[7][8] This protocol employs a commercially available luminescence-based assay system, such as the Kinase-Glo® platform. In this system, a proprietary thermostable luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, generating a stable "glow-type" luminescent signal.[3][8] A high luminescent signal indicates low kinase activity (high inhibition), while a low signal corresponds to high kinase activity (low inhibition).

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[9] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway, which ultimately leads to cell proliferation. Dysregulation of EGFR signaling is a key driver in several cancers.[9]

EGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Figure 1: Simplified EGFR Signaling Pathway.

Experimental Workflow

The high-throughput screening process is designed for efficiency and automation, typically performed in 384-well microplates. The workflow involves compound dispensing, addition of the kinase and substrate mixture, incubation, and finally, the addition of the detection reagent followed by luminescence reading.

Figure 2: High-Throughput Screening Experimental Workflow.

Materials and Reagents

  • Recombinant Human EGFR Kinase

  • Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • "this compound"

  • Positive Control Inhibitor (e.g., Gefitinib)

  • Dimethyl Sulfoxide (DMSO), Molecular Biology Grade

  • Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® Max)

  • White, opaque 384-well microplates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Protocol

This protocol is optimized for a 384-well plate format with a final reaction volume of 20 µL.

  • Compound Preparation:

    • Prepare a stock solution of "this compound" and the positive control (Gefitinib) in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 100 nM).

  • Assay Plate Preparation:

    • Using an automated liquid handler or multichannel pipette, dispense 100 nL of each compound dilution into the appropriate wells of a 384-well plate.

    • For control wells, dispense 100 nL of DMSO:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): High concentration of Gefitinib.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in kinase assay buffer containing the EGFR enzyme and substrate at twice the final desired concentration.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Add 10 µL of the 2X Kinase/Substrate master mix to each well of the assay plate.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final DMSO concentration should be ≤1%.

    • Mix the plate gently for 1 minute.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Prepare the luminescence detection reagent according to the manufacturer's instructions.

    • Add 20 µL of the detection reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Mix the plate gently for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Presentation

The inhibitory activity of "this compound" is quantified by its IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

CompoundTargetAssay TypeIC₅₀ (nM) [Hypothetical Data]
"this compound"EGFRLuminescence150
Gefitinib (Positive Control)EGFRLuminescence25

Data Analysis

  • Calculate Percentage Inhibition: The percentage inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (Luminescence_control - Luminescence_sample) / (Luminescence_control - Luminescence_background)

    • Luminescence_control: Signal from wells with DMSO only.

    • Luminescence_sample: Signal from wells with the test compound.

    • Luminescence_background: Signal from wells with a high concentration of the positive control inhibitor.

  • Determine IC₅₀: The IC₅₀ values are determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism, XLfit).

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for evaluating the inhibitory activity of "this compound" against EGFR kinase. This luminescence-based assay is highly amenable to automation and miniaturization, making it suitable for screening large compound libraries.[3][6] The quantitative data generated from this assay can be used to determine the potency of novel compounds and guide further structure-activity relationship (SAR) studies in the drug discovery process.

References

Application Notes and Protocols for 2-(pyrrolidin-3-yloxy)quinoline Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2] Derivatives of quinoline have been extensively explored for their therapeutic potential, exhibiting anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[1][2] The incorporation of a pyrrolidine moiety can further enhance the pharmacological profile, as seen in various bioactive molecules. This document provides detailed application notes and protocols for the assay development of "2-(pyrrolidin-3-yloxy)quinoline," a novel compound with predicted therapeutic activities based on the established pharmacology of structurally related molecules.

Based on the known biological activities of similar quinoline and pyrrolidine derivatives, the primary anticipated mechanism of action for "this compound" is the inhibition of chitin synthase, suggesting potential as an antifungal agent.[3] Secondary predicted activities include antiprotozoal (specifically antileishmanial) and anticancer effects.[4] These application notes will therefore focus on providing robust protocols to screen and characterize the compound for these potential therapeutic applications.

Predicted Biological Activities and Assay Strategy

Based on the analysis of structurally similar compounds, the following biological activities are hypothesized for "this compound" and will be the focus of the described assay protocols:

  • Primary Target: Antifungal Activity via Chitin Synthase Inhibition. Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives have been identified as non-competitive inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis.[3] This provides a strong rationale for investigating "this compound" as a potential antifungal agent.

  • Secondary Target: Antileishmanial Activity. Dihydropyrrolo-quinolinone derivatives have demonstrated efficacy against Leishmania donovani, suggesting that the quinoline-pyrrolidine scaffold may be effective against this protozoan parasite.[4]

  • Secondary Target: Anticancer Activity. Quinoline derivatives are known to target various pathways in cancer progression, including the PI3K/AKT/mTOR pathway and various kinases.[2][5] Therefore, assessing the antiproliferative effects on cancer cell lines is a logical step.

The overall assay strategy will proceed from broad phenotypic screening to more specific target-based and mechanistic assays.

Primary Assay Protocol: Chitin Synthase Inhibition Assay

Principle:

This assay measures the in vitro inhibitory activity of "this compound" on chitin synthase, a key enzyme in fungal cell wall biosynthesis. The enzyme preparation is typically a microsomal fraction isolated from a relevant fungal species (e.g., Candida albicans). The assay quantifies the incorporation of a radiolabeled substrate, N-acetylglucosamine (GlcNAc), into chitin. A reduction in radioactivity in the presence of the test compound indicates inhibition of chitin synthase.

Experimental Workflow:

cluster_prep Enzyme and Substrate Preparation cluster_assay Inhibition Assay cluster_quant Quantification cluster_analysis Data Analysis prep_fungi Fungal Culture (e.g., Candida albicans) prep_microsome Microsomal Fraction Isolation (Chitin Synthase) prep_fungi->prep_microsome assay_mix Prepare Assay Mixture: Buffer, MgCl₂, GlcNAc, Enzyme, Test Compound prep_microsome->assay_mix prep_substrate Prepare Radiolabeled Substrate (UDP-¹⁴C-GlcNAc) prep_substrate->assay_mix assay_incubate Incubate at 30°C assay_mix->assay_incubate assay_stop Stop Reaction (e.g., with TCA) assay_incubate->assay_stop quant_filter Filter to Capture Radiolabeled Chitin assay_stop->quant_filter quant_wash Wash to Remove Unincorporated Substrate quant_filter->quant_wash quant_scint Scintillation Counting quant_wash->quant_scint analysis_calc Calculate % Inhibition quant_scint->analysis_calc analysis_ic50 Determine IC₅₀ Value analysis_calc->analysis_ic50 cluster_infection Cell Culture and Infection cluster_treatment Compound Treatment cluster_analysis Analysis cluster_data Data Processing culture_macro Culture Macrophages (e.g., J774A.1) infect_promas Infect with L. donovani Promastigotes culture_macro->infect_promas add_compound Add Test Compound (Varying Concentrations) infect_promas->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h fix_stain Fix and Stain Cells (e.g., Giemsa) incubate_72h->fix_stain microscopy Microscopic Examination fix_stain->microscopy count_amas Count Amastigotes per 100 Macrophages microscopy->count_amas calc_inhibition Calculate % Inhibition count_amas->calc_inhibition calc_ic50 Determine IC₅₀ Value calc_inhibition->calc_ic50 cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor This compound (Hypothesized Target) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

References

Application Notes and Protocols for Cell-Based Assays of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established cell-based assays to investigate the biological activities of the novel compound, "2-(pyrrolidin-3-yloxy)quinoline." Quinoline derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[1][2][3] The protocols detailed herein are designed to enable the characterization of this compound's mechanism of action and potential therapeutic applications.

Potential Therapeutic Applications

Quinoline-based compounds are known to exert their effects through various mechanisms, such as inducing cell cycle arrest and apoptosis, inhibiting key signaling kinases, and interfering with DNA replication.[4][5] Based on the activities of structurally related quinoline derivatives, "this compound" is a candidate for investigation in the following areas:

  • Oncology: As a potential inhibitor of cancer cell proliferation and inducer of apoptosis.[4][5][6]

  • Immunology and Inflammation: For its potential to modulate inflammatory pathways, such as the NLRP3 inflammasome.[7]

  • Infectious Diseases: As a potential antimicrobial or antifungal agent, for instance, by inhibiting chitin synthase in fungi.[8][9]

Key Cell-Based Assays

The following protocols describe standard in vitro methods to assess the bioactivity of "this compound."

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on cell viability by measuring the metabolic activity of living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4]

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of "this compound" in cell culture medium. Add the compound to the wells in triplicate, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
0.198.1 ± 3.5
185.3 ± 5.1
1052.7 ± 4.8
5015.9 ± 2.3
1005.2 ± 1.1
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with "this compound" at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Compound (IC₅₀)60.7 ± 3.525.1 ± 2.914.2 ± 1.7
Compound (2x IC₅₀)25.4 ± 4.248.9 ± 5.325.7 ± 3.8
Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). The DNA content of the cells is stained with propidium iodide, and the fluorescence intensity is proportional to the amount of DNA.[4]

Experimental Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.3 ± 3.120.1 ± 1.914.6 ± 1.5
Compound (IC₅₀)45.8 ± 2.822.5 ± 2.131.7 ± 2.4
Compound (2x IC₅₀)28.9 ± 3.415.3 ± 1.855.8 ± 4.1

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_reg Apoptosis Regulators (Bcl-2, Bax) AKT->Apoptosis_reg Proliferation Cell Proliferation & Survival mTOR->Proliferation Pim1 Pim-1 Kinase Apoptosis Apoptosis Pim1->Apoptosis CellCycle Cell Cycle Arrest Pim1->CellCycle Apoptosis_reg->Apoptosis Regulation Compound This compound Compound->Receptor Inhibition Compound->Pim1 Inhibition

Caption: Hypothetical signaling pathway targeted by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treat Treat with this compound (Varying Concentrations & Durations) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle data Data Acquisition (Spectrophotometry, Flow Cytometry) viability->data apoptosis->data cell_cycle->data analysis Determine IC50, % Apoptosis, Cell Cycle Distribution data->analysis

Caption: General workflow for cell-based assays of this compound.

References

Application Notes and Protocols for Preclinical Evaluation of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] These compounds have been extensively investigated for their therapeutic potential in various diseases, including cancer, malaria, bacterial infections, and inflammatory disorders.[2][3] The quinoline scaffold is a key component in several approved drugs, highlighting its importance in medicinal chemistry.[1]

This document provides detailed application notes and protocols for the preclinical evaluation of a novel compound, "2-(pyrrolidin-3-yloxy)quinoline," using established animal models. Given the wide-ranging activities of quinoline derivatives, this guide will focus on two of the most prominent therapeutic areas: oncology and infectious diseases (specifically malaria). The protocols outlined below are intended to serve as a comprehensive guide for researchers initiating in vivo studies to assess the efficacy, and preliminary safety profile of this compound.

Section 1: Anticancer Activity Evaluation in Xenograft Models

Many quinoline derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation, such as those mediated by receptor tyrosine kinases like c-Met and EGFR.[4][5] Preclinical animal models are crucial for evaluating the in vivo efficacy of such compounds.[6] The most common approach is the use of human tumor xenografts in immunodeficient mice.[7]

Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met/EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Ligand (e.g., HGF/EGF) Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->RTK Inhibition

Caption: A diagram of a generic receptor tyrosine kinase signaling pathway that can be targeted by quinoline derivatives.

Experimental Protocol: Tumor Xenograft Efficacy Study

This protocol describes the evaluation of the antitumor activity of "this compound" in a subcutaneous xenograft mouse model.

1. Animal Model and Husbandry:

  • Species/Strain: Female athymic nude mice (BALB/c-nu/nu) or SCID mice, 4-6 weeks old.[7]

  • Housing: Animals should be housed in a pathogen-free environment in sterile micro-isolator cages with sterile bedding, food, and water provided ad libitum.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

2. Cell Culture and Tumor Implantation:

  • Cell Lines: Select human cancer cell lines with known dependence on relevant pathways (e.g., NCI-H441 or Hs746T for c-Met, PC-9 or H1975 for EGFR).[3][8][9]

  • Cell Preparation: Culture cells to ~80% confluency. Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[8]

3. Experimental Design and Treatment:

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS, or a suitable solvent for the test compound).

    • Group 2: "this compound" at Dose 1 (e.g., 10 mg/kg).

    • Group 3: "this compound" at Dose 2 (e.g., 30 mg/kg).

    • Group 4: Positive control (a standard-of-care agent for the specific cancer model, e.g., erlotinib for an EGFR-mutant model).[10]

  • Administration: Administer the compound and vehicle via the predetermined route (e.g., oral gavage, intraperitoneal injection) once daily for 21 days.

  • Monitoring: Record body weight and any signs of toxicity daily.

4. Endpoint and Data Analysis:

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.

  • Data Collection: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Efficacy Calculation: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare tumor volumes and weights between groups.

Hypothetical Efficacy Data
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1850 ± 150-+2.5 ± 1.0
This compound101100 ± 12040.5-1.2 ± 0.8
This compound30650 ± 9564.9-3.5 ± 1.5
Positive Control (e.g., Erlotinib)25580 ± 8068.6-4.0 ± 1.2

Workflow for Anticancer Efficacy Study

G cluster_treatment Treatment Phase (21 days) start Start: Acclimatize Immunodeficient Mice implant Implant Human Cancer Cells Subcutaneously start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups (Tumor Volume ~150-200 mm³) monitor_growth->randomize administer Administer Compound/ Vehicle Daily randomize->administer monitor_animals Monitor Tumor Volume, Body Weight, and Health administer->monitor_animals endpoint Study Endpoint monitor_animals->endpoint analysis Data Analysis: Tumor Volume/Weight, TGI Calculation endpoint->analysis end End analysis->end

Caption: A workflow diagram for an in vivo anticancer xenograft study.

Section 2: Antimalarial Activity Evaluation in a Murine Model

Quinoline-containing compounds are a cornerstone of antimalarial chemotherapy.[11] They are thought to act by interfering with the detoxification of heme in the malaria parasite.[1][12] The Plasmodium berghei infection model in mice is a widely used and reliable system for the in vivo screening of potential antimalarial drugs.[4][13][14][15]

Mechanism of Action: Inhibition of Hemozoin Formation

G cluster_parasite Parasite Digestive Vacuole Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization Compound This compound Compound->Heme Inhibition of Polymerization

Caption: A diagram showing the inhibition of hemozoin formation by quinoline antimalarials.

Experimental Protocol: 4-Day Suppressive Test

This protocol, often referred to as the 4-day suppressive test, is a standard method for assessing the in vivo efficacy of antimalarial compounds against the blood stages of the parasite.

1. Animal Model and Parasite:

  • Species/Strain: Female BALB/c or Swiss Webster mice, weighing 18-22 g.[16]

  • Parasite: Chloroquine-sensitive Plasmodium berghei ANKA strain. A transgenic line expressing luciferase (e.g., PbGFP-Luc) can be used for bioluminescence imaging.[2]

  • Infection: Infect experimental mice by intraperitoneal (i.p.) injection of 0.2 mL of blood from a donor mouse, diluted in PBS to contain 1 x 10^7 parasitized red blood cells.[17]

2. Experimental Design and Treatment:

  • Grouping: Randomly divide the infected mice into treatment and control groups (n=5 mice per group).

  • Treatment Initiation: Start treatment 2-4 hours post-infection.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 7% Tween 80, 3% ethanol in water).

    • Group 2: "this compound" at Dose 1 (e.g., 5 mg/kg/day).

    • Group 3: "this compound" at Dose 2 (e.g., 15 mg/kg/day).

    • Group 4: "this compound" at Dose 3 (e.g., 45 mg/kg/day).

    • Group 5: Positive control (e.g., Chloroquine at 20 mg/kg/day).[2]

  • Administration: Administer the compounds orally once daily for four consecutive days (Day 0 to Day 3).

3. Monitoring and Data Analysis:

  • Parasitemia Determination: On Day 4 post-infection, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.

  • Staining: Fix the smear with methanol and stain with Giemsa stain.

  • Microscopy: Determine the percentage of parasitized red blood cells by counting at least 500 red blood cells under a microscope.

  • Efficacy Calculation: Calculate the average percent parasitemia for each group. The percent suppression of parasitemia is calculated as: [(Mean parasitemia of control group - Mean parasitemia of treated group) / Mean parasitemia of control group] x 100.

  • ED90 Calculation: The effective dose that suppresses parasitemia by 90% (ED90) can be determined by regression analysis of the dose-response data.

Hypothetical Efficacy Data
Treatment GroupDose (mg/kg/day)Mean Parasitemia (%) on Day 4 ± SEMPercent Suppression (%)
Vehicle Control-35.2 ± 3.5-
This compound518.5 ± 2.147.4
This compound156.8 ± 1.580.7
This compound451.2 ± 0.596.6
Chloroquine200.5 ± 0.298.6

Based on this hypothetical data, the ED90 for this compound would be estimated to be between 15 and 45 mg/kg/day.

Workflow for Antimalarial Efficacy Study

G cluster_treatment Treatment Phase (4 Days) start Start: Infect Mice with P. berghei (Day 0) randomize Randomize Mice into Treatment Groups start->randomize administer Administer Compound/ Vehicle Daily (Day 0 to Day 3) randomize->administer collect_blood Collect Blood Smears (Day 4) administer->collect_blood stain Giemsa Staining collect_blood->stain microscopy Determine Parasitemia by Microscopy stain->microscopy analysis Data Analysis: Calculate % Suppression and ED90 microscopy->analysis end End analysis->end

Caption: A workflow diagram for an in vivo 4-day suppressive antimalarial test.

References

Application Notes and Protocols for Target Validation Studies of Spiro[pyrrolidine-2,3'-quinoline]-2'-one Derivatives as Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel antifungal agents with improved efficacy and reduced resistance, the fungal cell wall presents a compelling target due to its essential nature and the absence of homologous structures in mammals. Chitin, a polymer of N-acetylglucosamine, is a critical component of the fungal cell wall, providing structural integrity. Chitin synthase (CHS), the enzyme responsible for chitin polymerization, is therefore an attractive target for antifungal drug development. This document provides detailed application notes and protocols for the target validation of a promising class of CHS inhibitors: spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives.

These compounds have demonstrated potent and selective inhibitory activity against fungal chitin synthase, leading to significant antifungal effects against a broad spectrum of pathogenic fungi, including drug-resistant strains.[1][2][3] They act as non-competitive inhibitors of chitin synthase, suggesting a distinct mechanism of action compared to existing antifungal agents.[1][2][3][4]

Target Pathway: Fungal Chitin Biosynthesis

Chitin synthesis is a multi-step process that begins with the conversion of glucose to UDP-N-acetylglucosamine, the substrate for chitin synthase. Chitin synthase, an integral membrane protein, then polymerizes UDP-GlcNAc into chitin chains, which are extruded into the extracellular space and incorporated into the cell wall. The activity and localization of various chitin synthase isoenzymes are tightly regulated by complex signaling pathways to ensure proper cell wall construction during different stages of fungal growth and development.[5][6] Inhibition of chitin synthase disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space / Cell Wall Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Hexokinase Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFAT GlcNAc_6P GlcNAc-6-P Glucosamine_6P->GlcNAc_6P GNA1 GlcNAc_1P GlcNAc-1-P GlcNAc_6P->GlcNAc_1P AGM1 UDP_GlcNAc UDP-GlcNAc GlcNAc_1P->UDP_GlcNAc UAP1 CHS Chitin Synthase (CHS) UDP_GlcNAc->CHS Substrate Chitin Chitin Polymer CHS->Chitin Polymerization Inhibitor Spiro[pyrrolidine-2,3'-quinoline] -2'-one Derivative Inhibitor->CHS Non-competitive Inhibition

Caption: Fungal Chitin Biosynthesis and Inhibition Pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives against chitin synthase and various fungal pathogens.

Table 1: Chitin Synthase Inhibitory Activity

CompoundIC50 (mM) vs. CHSKi (mM)Inhibition TypeReference
Compound 4o~Polyoxin B0.14Non-competitive[1]
Compound 9s0.10N/ANon-competitive[3]
Compound 9o0.11N/ANon-competitive[3]
Compound 9a0.14N/ANon-competitive[3]
Compound 6o0.10N/ANon-competitive[3]
Polyoxin B (Control)0.18N/ACompetitive[3]

Table 2: Antifungal Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundCandida albicansAspergillus flavusCryptococcus neoformansAspergillus fumigatusReference
Compound 4d< Fluconazole & Polyoxin BN/A~Fluconazole, < Polyoxin B< Polyoxin B[1]
Compound 4f< Fluconazole & Polyoxin B< Fluconazole & Polyoxin BN/AN/A[1]
Compound 4k< Fluconazole & Polyoxin BN/AN/AN/A[1]
Compound 4n< Fluconazole & Polyoxin B< Fluconazole & Polyoxin BN/AN/A[1]
Compound 4oN/A< Fluconazole & Polyoxin BN/AN/A[1]
Compound 5i4-324-324-324-32[4]
Compound 8n4-324-324-324-32[4]
Fluconazole (Control)> Compound 4d, 4f, 4k, 4n> Compound 4f, 4n, 4o~Compound 4dN/A[1]
Polyoxin B (Control)> Compound 4d, 4f, 4k, 4n> Compound 4f, 4n, 4o> Compound 4d> Compound 4d[1]

Experimental Protocols

Protocol 1: In Vitro Chitin Synthase Inhibition Assay

This protocol outlines the procedure to determine the inhibitory activity of test compounds against fungal chitin synthase.

CHS_Inhibition_Assay_Workflow start Start prep_enzyme Prepare Fungal Cell Extract (Source of Chitin Synthase) start->prep_enzyme trypsin_treat Treat with Trypsin (Activate Zymogenic CHS) prep_enzyme->trypsin_treat stop_trypsin Stop Trypsin Activity (Soybean Trypsin Inhibitor) trypsin_treat->stop_trypsin setup_rxn Set up Reaction in WGA-coated 96-well Plate stop_trypsin->setup_rxn add_components Add: 1. Activated Enzyme Extract 2. Reaction Buffer (UDP-GlcNAc, GlcNAc, CoCl2) 3. Test Compound or DMSO (Control) setup_rxn->add_components incubate Incubate at 30°C for 3 hours add_components->incubate wash1 Wash Plate to Remove Unbound Reagents incubate->wash1 add_hrp Add WGA-HRP Conjugate wash1->add_hrp incubate2 Incubate at 30°C for 15 min add_hrp->incubate2 wash2 Wash Plate to Remove Unbound WGA-HRP incubate2->wash2 add_substrate Add HRP Substrate wash2->add_substrate read_plate Measure Absorbance at 600 nm add_substrate->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Caption: Workflow for Chitin Synthase Inhibition Assay.

Materials:

  • Fungal strain (e.g., Sclerotinia sclerotiorum or Candida albicans)

  • Potato Dextrose Agar (PDA) and Broth (PDB)

  • Liquid nitrogen

  • Trypsin

  • Soybean trypsin inhibitor

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Reaction mixture: 3.2 mM CoCl₂, 80 mM GlcNAc, 8 mM UDP-GlcNAc in Tris-HCl buffer

  • Wheat Germ Agglutinin (WGA)-coated 96-well microtiter plates

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate

  • Test compounds dissolved in DMSO

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Culture the fungal strain in PDB at 23-28°C.

    • Harvest fungal cells by centrifugation.

    • Wash the cells twice with ultrapure water.

    • Disrupt the cells in liquid nitrogen.

    • Digest the cell extract with trypsin (e.g., 80 µg/mL) at 30°C for 30 minutes to activate the zymogenic chitin synthase.

    • Terminate the trypsin reaction by adding a soybean trypsin inhibitor (e.g., 120 µg/mL).[7][8]

  • Inhibition Assay:

    • Add 48 µL of the trypsin-pretreated cell extract to each well of a WGA-coated 96-well plate.

    • Add 50 µL of the premixed reaction solution.

    • Add 2 µL of the test compound at various concentrations (or DMSO for the control).

    • Incubate the plate on a shaker at 30°C for 3 hours.

    • Wash the plate six times with ultrapure water to remove unbound reagents.[7][8]

  • Detection:

    • Add 200 µL of WGA-HRP conjugate (e.g., 0.5 µg/mL in blocking buffer) to each well and incubate for 15 minutes at 30°C.

    • Wash the plate five times to remove unbound WGA-HRP.

    • Add 100 µL of HRP substrate to each well.

    • Immediately measure the optical density (OD) at 600 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal strains

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Drug Dilution:

    • Prepare a serial dilution of the test compounds in RPMI-1640 medium in a 96-well plate.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the serially diluted compounds.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 3: Sorbitol Protection Assay

This assay helps to confirm if the antifungal activity of a compound is due to cell wall disruption.

Materials:

  • Fungal strain

  • Growth medium (e.g., PDB or YPD)

  • Sorbitol (osmotic stabilizer)

  • Test compound

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare two sets of serial dilutions of the test compound in the growth medium in 96-well plates.

  • To one set of plates, add sorbitol to a final concentration of 0.8 M.

  • Inoculate all wells with the fungal suspension.

  • Incubate the plates and determine the MIC for both conditions (with and without sorbitol).

  • Interpretation: If the compound targets the cell wall, the MIC value will be significantly higher in the medium containing sorbitol, as the osmotic stabilizer will rescue the fungal cells from lysis caused by cell wall defects.[2][3][4]

References

Application Notes & Protocols: Quantification of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed application note and protocol for the quantitative analysis of "2-(pyrrolidin-3-yloxy)quinoline" in biological matrices, specifically plasma. While direct established methods for this specific analyte are not widely published, this protocol is adapted from validated methods for structurally similar quinoline and pyrrolidine derivatives. The described method utilizes Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for pharmacokinetic and drug metabolism studies.

Introduction

This compound is a heterocyclic compound with potential pharmacological activities stemming from its quinoline and pyrrolidine moieties. Quinoline derivatives are known for a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties[1][2][3][4][5]. Accurate and sensitive quantification of this compound in biological fluids is essential for preclinical and clinical development, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

This application note details a robust and reliable LC-MS/MS method for the determination of this compound in plasma. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound not present in the matrix)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are suggested starting conditions that may require optimization:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Mass spectrometry parameters should be optimized by infusing a standard solution of this compound and the internal standard.

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Ion Spray Voltage 5500 V
Curtain Gas 25 psi
Collision Gas Medium
MRM Transitions To be determined by direct infusion. For this compound (C13H14N2O, MW: 214.26), the precursor ion would be [M+H]+ at m/z 215.3. Product ions would be determined by fragmentation.

Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Hypothetical Calibration Curve Data

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)
10.012102.5
50.05898.7
100.115101.2
500.59299.8
1001.189100.5
5005.95499.1
100011.987100.8

Table 2: Hypothetical Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)CV (%)Accuracy (%)
LLOQ11.035.8103.0
Low32.954.298.3
Mid7576.23.5101.6
High750745.52.899.4

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for the quantification of this compound in plasma.

Potential Metabolic Pathway

Based on the metabolism of similar compounds, potential metabolic pathways for this compound could involve oxidation and hydroxylation.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation_q Hydroxylation (Quinoline Ring) parent->hydroxylation_q CYP450 hydroxylation_p Hydroxylation (Pyrrolidine Ring) parent->hydroxylation_p CYP450 oxidation N-Oxidation parent->oxidation CYP450 glucuronidation Glucuronidation hydroxylation_q->glucuronidation sulfation Sulfation hydroxylation_q->sulfation hydroxylation_p->glucuronidation hydroxylation_p->sulfation

Caption: Potential metabolic pathways of this compound.

Discussion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in plasma. Method validation should be performed according to regulatory guidelines to ensure its reliability for intended applications. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. While the provided protocol is based on established methods for similar compounds[6][7][8][9][10], it is crucial to optimize the specific parameters for this compound to achieve the desired performance. The potential metabolic pathways illustrated suggest that monitoring for key metabolites may also be important in comprehensive pharmacokinetic studies.

References

Application Notes and Protocols for Molecular Docking Studies of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note will focus on a hypothetical molecular docking study of "2-(pyrrolidin-3-yloxy)quinoline" against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.

Application Note

Compound of Interest: this compound

Putative Biological Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[6] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, as tumors require a dedicated blood supply for growth and metastasis.[7] Consequently, inhibiting VEGFR-2 is a validated strategy in oncology, and several quinoline-based inhibitors targeting this kinase have been developed.[6][7]

Objective: To computationally evaluate the binding affinity and interaction patterns of "this compound" within the ATP-binding site of VEGFR-2 using molecular docking simulations. This will provide insights into its potential as a VEGFR-2 inhibitor.

VEGFR-2 Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR-2 signaling cascade, which, upon activation by its ligand (VEGF), leads to downstream signaling that promotes cell proliferation, survival, and migration, ultimately driving angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates MAPK_pathway Ras/Raf/MEK/ERK Pathway Dimerization->MAPK_pathway Activates Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis Inhibitor This compound (Putative Inhibitor) Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the putative inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for conducting a molecular docking study of "this compound" against VEGFR-2.

Software and Tools Required
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files (PDBQT format).

  • AutoDock Vina: The molecular docking engine.

  • PyMOL or Discovery Studio Visualizer: For visualization and analysis of docking results.

  • ChemDraw or similar chemical drawing software: To create the 2D structure of the ligand.

  • Open Babel: For file format conversions.

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of VEGFR-2 kinase domain from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3VHE, which is in complex with a known inhibitor.

  • Clean the Protein: Load the PDB file into PyMOL or Discovery Studio. Remove water molecules, co-factors, and the co-crystallized ligand from the protein structure.

  • Prepare for Docking:

    • Open the cleaned protein PDB file in MGLTools.

    • Add polar hydrogen atoms to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format (e.g., VEGFR2.pdbqt).

Ligand Preparation
  • Create 2D Structure: Draw the structure of "this compound" using ChemDraw and save it as a MOL file.

  • Generate 3D Structure: Convert the 2D MOL file to a 3D structure using Open Babel or a similar tool.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

  • Prepare for Docking:

    • Load the energy-minimized ligand file into MGLTools.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format (e.g., ligand.pdbqt).

Molecular Docking Workflow

The following workflow outlines the steps for performing the molecular docking simulation.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Download VEGFR-2 (PDB: 3VHE) Clean_Protein Clean Protein (Remove water, ligands) PDB->Clean_Protein Ligand_2D Draw Ligand 2D Structure (this compound) Ligand_3D Generate 3D Structure & Energy Minimization Ligand_2D->Ligand_3D Prep_Protein Add Hydrogens & Charges (Save as PDBQT) Clean_Protein->Prep_Protein Prep_Ligand Define Rotatable Bonds (Save as PDBQT) Ligand_3D->Prep_Ligand Grid_Box Define Grid Box (around active site) Config Create Configuration File (config.txt) Grid_Box->Config Run_Vina Run AutoDock Vina Config->Run_Vina Results Analyze Docking Log File (Binding Affinities) Run_Vina->Results Visualize Visualize Interactions (PyMOL/Discovery Studio) Results->Visualize Report Generate Report Visualize->Report

Caption: A comprehensive workflow for molecular docking using AutoDock Vina.

  • Grid Box Generation:

    • In MGLTools, load the prepared protein (VEGFR2.pdbqt).

    • Define the active site for docking. For VEGFR-2 (3VHE), this is the ATP-binding pocket where the co-crystallized ligand was located.

    • Set up a grid box that encompasses the entire active site. Note the center coordinates and dimensions of the grid box.

  • Configuration File:

    • Create a text file named config.txt.

    • Specify the paths to the receptor and ligand PDBQT files, the grid box center coordinates and dimensions, and the output file name.

    • An example config.txt is as follows:

  • Run AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files and the config.txt file.

    • Execute the following command: vina --config config.txt --log docking_log.txt

Data Analysis and Interpretation
  • Binding Affinity: The docking log file (docking_log.txt) will contain a table of binding affinities (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.

  • Interaction Analysis:

    • Load the protein (VEGFR2.pdbqt) and the docking results (docking_results.pdbqt) into PyMOL or Discovery Studio.

    • Visualize the different binding poses of the ligand in the active site.

    • Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.

Data Presentation

The quantitative results from the docking simulation should be summarized in a clear and structured table.

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
1-9.50.00Cys919, Glu917Val848, Ala866, Leu889, Val899, Leu1035
2-9.21.23Cys919Val848, Ala866, Leu889, Leu1035
3-8.91.87Glu917Ala866, Val899, Leu1035
...............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Logical Relationship Diagram

The following diagram illustrates the logical flow from computational prediction to experimental validation.

Logical_Flow cluster_comp Computational Study cluster_exp Experimental Validation Docking Molecular Docking of This compound Prediction Prediction of High Binding Affinity to VEGFR-2 Docking->Prediction Synthesis Chemical Synthesis of This compound Prediction->Synthesis Hypothesis for Experimental Testing Validation Correlation of Computational and Experimental Data Prediction->Validation In_Vitro In Vitro Kinase Assay (IC50 determination) Synthesis->In_Vitro Cell_Based Cell-Based Assays (e.g., anti-proliferative) In_Vitro->Cell_Based Cell_Based->Validation

Caption: Logical progression from in silico prediction to experimental validation for drug discovery.

Conclusion

This document provides a detailed protocol for conducting molecular docking studies on "this compound," using VEGFR-2 as a representative target. By following these steps, researchers can generate valuable preliminary data on the potential binding characteristics of this compound. It is crucial to remember that molecular docking is a predictive tool, and any promising in silico results should be followed up with experimental validation, such as in vitro kinase assays and cell-based proliferation assays, to confirm the biological activity.

References

Application Notes and Protocols: Quinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinoline derivatives in medicinal chemistry, detailing their therapeutic uses, mechanisms of action, and relevant experimental protocols. The quinoline scaffold, a fusion of a benzene and pyridine ring, is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its versatility allows for diverse chemical modifications, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4]

Anticancer Applications

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against various cancer cell lines, including those of the breast, colon, lung, and kidney.[5][6] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[5][7]

Application Note: Tyrosine Kinase Inhibition

Several quinoline-based compounds are potent inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer.[7] For instance, derivatives of 4-anilinoquinoline have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[8] By blocking the ATP-binding site of the EGFR kinase domain, these compounds inhibit downstream signaling pathways, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.[8]

Quantitative Data: Anticancer Activity of Quinoline Derivatives
CompoundTargetCancer Cell LineIC50 (nM)Reference
GefitinibEGFRVarious29.16[9]
Compound 33EGFRMCF-7, HeLa, DLD137.07[9]
Thieno[2,3-b]quinoline-2-carboxamide-chalcone derivative 54EGFRVarious500[8]
CamptothecinTopoisomerase IVariousVaries[7]
TopotecanTopoisomerase IVariousVaries[7]

Signaling Pathway: EGFR Inhibition by Quinoline Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Quinoline Quinoline Derivative Quinoline->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway inhibited by quinoline derivatives.

Antimicrobial Applications

Quinolone antibiotics, a major class of quinoline derivatives, are broad-spectrum bactericidal agents.[10] They are widely used in human and veterinary medicine to treat a variety of bacterial infections.[10] Their mechanism of action involves the inhibition of bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[10]

Application Note: Inhibition of Bacterial DNA Replication

Quinolones interfere with the process of bacterial DNA unwinding and duplication, which is essential for cell division.[10] Specifically, they inhibit the ligase activity of type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into the DNA, a process necessary for replication. By inhibiting their function, quinolones lead to the accumulation of single- and double-strand DNA breaks, ultimately causing bacterial cell death.[10]

Quantitative Data: Antibacterial Activity of Quinoline Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
CiprofloxacinS. aureus-[11]
CiprofloxacinE. coli-[11]
VancomycinC. difficile0.5[12]
Quinoline DerivativeC. difficile1.0[12]
Compound 11S. aureus6.25[11]
Compound 5dGram-positive & Gram-negative strains0.125–8[13]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Workflow A Prepare serial dilutions of quinoline derivative in broth B Inoculate each dilution with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth (turbidity) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Applications

Quinoline derivatives have been investigated as anti-inflammatory agents that target various pharmacological targets, including cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-alpha (TNF-α) converting enzyme (TACE).[14][15] The anti-inflammatory activity is often dependent on the nature and position of substituents on the quinoline ring.[14]

Application Note: Cyclooxygenase (COX) Inhibition

Certain quinoline derivatives containing a carboxylic acid moiety have shown potential as COX inhibitors.[14] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, quinoline derivatives can reduce the production of prostaglandins, thereby exerting their anti-inflammatory effects.

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives
CompoundTargetActivityReference
Quinoline-4-carboxylic acidInflammation (LPS-induced)Appreciable anti-inflammatory affinity[16]
Quinoline-3-carboxylic acidInflammation (LPS-induced)Appreciable anti-inflammatory affinity[16]
Quinoline with carboxamide moietyTRPV1Antagonism[14]
Quinoline with aniline moiety at C-4PDE4Inhibition[14]

Neuroprotective Applications

The quinoline scaffold is also being explored for the development of neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18] Some derivatives have shown potential as antioxidants and as inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[17][18]

Application Note: Multi-target Neuroprotection

Quinoline derivatives can act as multifunctional agents against neurodegeneration.[18] Their antioxidant properties help in scavenging free radicals, which contribute to oxidative stress, a key factor in neuronal damage.[18] Additionally, by inhibiting enzymes like AChE (which breaks down the neurotransmitter acetylcholine) and MAO-B (which is involved in the degradation of dopamine), these compounds can help in managing the symptoms of Alzheimer's and Parkinson's diseases, respectively.[18]

Logical Relationship: Neuroprotective Mechanisms of Quinoline Derivatives

Neuroprotection_Mechanisms Quinoline Quinoline Derivatives AChE AChE Inhibition Quinoline->AChE MAOB MAO-B Inhibition Quinoline->MAOB Antioxidant Antioxidant Activity Quinoline->Antioxidant Neuroprotection Neuroprotection AChE->Neuroprotection MAOB->Neuroprotection Antioxidant->Neuroprotection

Caption: Neuroprotective mechanisms of quinoline derivatives.

Experimental Protocols

Protocol 1: General Synthesis of Quinoline Derivatives via Friedländer Annulation

The Friedländer synthesis is a widely used method for the preparation of quinolines and their derivatives.[3][19] It involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene group.[3][20]

Materials:

  • o-aminobenzaldehyde or o-aminoketone

  • Active methylene compound (e.g., ethyl acetoacetate)

  • Base catalyst (e.g., sodium hydroxide) or acid catalyst

  • Alcoholic solvent (e.g., ethanol)

Procedure:

  • Dissolve the o-aminobenzaldehyde or o-aminoketone in the alcoholic solvent.

  • Add the active methylene compound to the solution.

  • Add the catalyst (base or acid) to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure quinoline derivative.

Protocol 2: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer drugs.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Quinoline derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the quinoline derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the quinoline derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

References

Methodologies for Synthesizing Quinoline Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline compounds, a crucial scaffold in medicinal chemistry and drug development. The methodologies covered include classical named reactions and modern, more sustainable approaches.

Introduction

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds present in numerous natural products and synthetic pharmaceuticals.[1] The quinoline core is a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methods for quinoline derivatives is of great interest to researchers in academia and the pharmaceutical industry.[2]

This document outlines several key synthetic strategies, providing detailed protocols for their implementation in a laboratory setting. Both traditional and contemporary methods are presented to offer a broad perspective on the available synthetic tools.

Classical Quinoline Syntheses

Several named reactions, developed in the late 19th century, form the foundation of quinoline synthesis and are still widely used today.[1]

Skraup Synthesis

The Skraup synthesis is a classic and versatile method for preparing quinolines, first reported by Zdenko Hans Skraup in 1880.[1][3] The reaction involves the condensation of an aromatic amine (e.g., aniline) with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[3][4] The reaction can be highly exothermic and requires careful temperature control.[5]

Reaction Scheme:

Aniline reacts with glycerol, sulfuric acid, and an oxidizing agent to yield quinoline.

Caution: The Skraup reaction can be vigorous. This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, lab coat, gloves) must be worn. A safety shower should be nearby.[5]

  • In a 5-L three-necked round-bottomed flask, create a homogeneous slurry by mixing the following in order: 588 g (2.45 moles) of powdered arsenic oxide, 372 g (4.0 moles) of aniline, and 1104 g (12.0 moles) of glycerol.[5]

  • Equip the flask with a sealed mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Carefully raise the internal temperature to 118°C.

  • Add 438 g (236 mL) of concentrated sulfuric acid (sp. gr. 1.84) dropwise from the dropping funnel over a period of 2.5–3.5 hours, maintaining the temperature between 117°C and 119°C.[5]

  • After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[5]

  • Cool the reaction mixture to below 100°C and dilute with 1.5 L of water.

  • Allow the mixture to cool overnight, preferably with stirring.

  • Pour the diluted reaction mixture with stirring into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice.

  • Filter the resulting thick slurry through a large Büchner funnel.

  • Wash the precipitate with four 700-mL portions of water.

  • Purify the crude product by steam distillation and subsequent treatment with sodium nitrite and sulfuric acid to remove impurities.[5]

Doebner-von Miller Reaction

The Doebner-von Miller reaction, a variation of the Skraup synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form a quinoline.[6] This method allows for the synthesis of substituted quinolines by choosing appropriately substituted anilines and α,β-unsaturated aldehydes or ketones.[7]

Reaction Scheme:

Aniline reacts with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a substituted quinoline.

  • Prepare a solution of aniline hydrochloride by cooling a mixture of aniline (300 c.c.) and concentrated hydrochloric acid (1200 c.c.) in ice-water.

  • Slowly add acetaldehyde (450 c.c.) to the cooled aniline hydrochloride solution.

  • Allow the mixture to stand for 24 hours at room temperature, then heat on a water bath for 7 hours.

  • After cooling, add an excess of slaked lime to the reaction mixture to neutralize the acid and liberate the free base.

  • Steam distill the mixture to isolate the crude 2-methylquinoline.

  • The distillate will separate into two layers. Separate the organic layer (2-methylquinoline).

  • Extract the aqueous layer with a small amount of chloroform to recover any dissolved product.

  • Combine the organic fractions and purify by distillation.

Combes Quinoline Synthesis

The Combes synthesis, first reported in 1888, involves the acid-catalyzed condensation of an aromatic amine with a β-diketone to produce a 2,4-disubstituted quinoline.[3][8] The reaction proceeds through an enamine intermediate, which then undergoes cyclization.[3]

Reaction Scheme:

Aniline reacts with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline.[3]

  • In a suitable reaction vessel, mix aniline (1 mole) with acetylacetone (1 mole).

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture with cooling.[3]

  • Heat the reaction mixture to facilitate the cyclization of the intermediate enamine. The reaction temperature and time will vary depending on the specific substrates and acid catalyst used.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization to obtain 2,4-dimethylquinoline.

Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters. Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[4]

Reaction Scheme (Conrad-Limpach):

Aniline reacts with a β-ketoester at a lower temperature to form a β-aminoacrylate, which upon heating cyclizes to a 4-hydroxyquinoline.[9]

  • In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of Dowtherm.[10]

  • Heat the Dowtherm to its reflux temperature with stirring.

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.[10]

  • Continue stirring and refluxing for 10–15 minutes after the addition is complete.[10]

  • Allow the mixture to cool to room temperature, at which point a yellow solid will separate.

  • Add approximately 200 mL of petroleum ether (b.p. 60–70°C), collect the solid on a Büchner funnel, and wash with 100 mL of petroleum ether.[10]

  • After air-drying, treat the crude product with 10 g of decolorizing carbon in 1 L of boiling water.

  • Filter the hot solution and allow it to cool.

  • Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration. The yield is typically 85–90%.[10]

Friedländer Synthesis

The Friedländer synthesis, reported in 1882, is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base, to form a quinoline derivative.[11][12]

Reaction Scheme:

A 2-aminobenzaldehyde or 2-aminobenzophenone reacts with a ketone containing an α-methylene group to yield a substituted quinoline.[13]

  • In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone (1 equivalent) and the carbonyl compound with an α-methylene group (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or water).[12][14]

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, hydrochloric acid) or a base (e.g., sodium hydroxide, potassium tert-butoxide).[13]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis used to prepare 4-hydroxyquinoline derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization, saponification, and decarboxylation.[15]

Reaction Scheme:

Aniline reacts with diethyl ethoxymethylenemalonate, followed by a series of steps to yield a 4-hydroxyquinoline derivative.[15]

  • Condensation: React 3-chloroaniline with diethyl ethoxymethylenemalonate under mildly acidic conditions to form the corresponding anilinoacrylate.[7]

  • Cyclization: Heat the anilinoacrylate intermediate in a high-boiling solvent such as Dowtherm A to its boiling point (ca. 250°C) for about 1 hour to effect cyclization to ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate. The yield for this step is typically 85-95%.[7]

  • Saponification: Hydrolyze the ester by heating it with a base, such as sodium hydroxide solution.

  • Decarboxylation and Chlorination: Decarboxylate the resulting carboxylic acid by heating in Dowtherm A. Then, treat the resulting 7-chloro-4-quinolinol with phosphorus oxychloride at 135-140°C for 1 hour to yield 4,7-dichloroquinoline. The overall yield from the acid is 66-73%.[7]

Modern Synthetic Approaches

In recent years, there has been a significant focus on developing more environmentally friendly and efficient methods for quinoline synthesis. These include microwave-assisted synthesis and the use of green solvents like water.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[16][17]

The Friedländer synthesis can be significantly accelerated using microwave irradiation. For instance, the reaction of 2-aminophenylketones with cyclic ketones in neat acetic acid under microwave irradiation at 160°C can be completed in just 5 minutes with excellent yields.[18] This method offers a green and efficient alternative to traditional high-temperature or strongly acidic conditions.[18]

Starting MaterialsCatalyst/SolventPower (W)Time (min)Yield (%)Reference
2-Aminobenzophenone, 1-Acetylpiperidin-4-oneAcetic Acid (neat)-595[18]
2-Aminobenzaldehyde, AcetophenoneHCl (catalytic)4001.564[19]
Aniline, Diethyl ethoxymethylenemalonateNone-547[20]
2-Aminoaryl ketones, Active methylene compoundsL-proline-2-585-95[17]
Green Synthesis in Water

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and readily available nature. Several quinoline synthesis methods have been adapted to be performed in water, often with high efficiency.[14][21]

A straightforward and efficient method for the synthesis of quinolines via the Friedländer reaction can be conducted in water at 70°C without the need for any catalyst.[14] This approach offers a sustainable alternative to traditional methods that often require harsh conditions and organic solvents.[14] For example, the reaction of 2-aminobenzaldehyde with various ketones or malononitrile in water can achieve yields up to 97% in 3 hours.[14]

Reaction TypeStarting MaterialsCatalyst/ConditionsTime (h)Yield (%)Reference
Friedländer2-Aminobenzaldehyde, CyclohexanoneNone, 70°C397[14]
Friedländer2-Aminobenzaldehyde, AcetophenoneNone, 70°C395[14]
Doebner-von MillerAniline, CrotonaldehydeH2SO4-39-91[22]
Multi-componentAromatic aldehydes, 6-amino-1,3-dimethyluracil, Dimedonep-TSA, 90°C2.5-3.560-94[21]

Visualizing Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the general workflows and relationships of the described quinoline synthesis methodologies.

Quinoline_Synthesis_Workflows Skraup Skraup Synthesis Quinoline Quinoline Derivatives Skraup->Quinoline DvM Doebner-von Miller Synthesis DvM->Quinoline Combes Combes Synthesis Combes->Quinoline CLK Conrad-Limpach-Knorr Synthesis CLK->Quinoline Friedlander Friedländer Synthesis Friedlander->Quinoline GouldJacobs Gould-Jacobs Reaction GouldJacobs->Quinoline Microwave Microwave-Assisted Synthesis Microwave->Quinoline Green Green Synthesis (in Water) Green->Quinoline Aniline Aniline / Aromatic Amine Aniline->Skraup Aniline->DvM Aniline->Combes Aniline->CLK Aniline->GouldJacobs

Caption: Overview of classical and modern quinoline synthesis methodologies.

Skraup_Reaction_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H2O H2SO4 H2SO4 H2SO4->Glycerol Cyclization Cyclization (Acid-catalyzed) H2SO4->Cyclization Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aniline Aniline Aniline->Michael_Adduct Michael_Adduct->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Oxidation->Quinoline Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Oxidation

Caption: Simplified reaction pathway of the Skraup synthesis.

Friedlander_Synthesis_Workflow Start Starting Materials AminoKetone 2-Aminoaryl Aldehyde/Ketone Start->AminoKetone MethyleneCompound Carbonyl with α-Methylene Group Start->MethyleneCompound Condensation Condensation (Acid or Base Catalyzed) AminoKetone->Condensation MethyleneCompound->Condensation Intermediate Intermediate Condensation->Intermediate Cyclodehydration Cyclodehydration Intermediate->Cyclodehydration Product Substituted Quinoline Cyclodehydration->Product

Caption: General workflow of the Friedländer quinoline synthesis.

Conclusion

The synthesis of quinoline and its derivatives remains a cornerstone of medicinal and synthetic organic chemistry. While classical methods like the Skraup and Friedländer syntheses are still highly relevant, modern approaches utilizing microwave assistance and green solvents offer significant advantages in terms of efficiency, safety, and environmental impact. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and the scale of the reaction. The protocols and data provided in this document serve as a practical guide for researchers to select and implement the most suitable methodology for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-(pyrrolidin-3-yloxy)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct approach is a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis. This involves the reaction of a 2-haloquinoline (typically 2-chloroquinoline or 2-bromoquinoline) with N-protected 3-hydroxypyrrolidine in the presence of a suitable base. The N-protecting group is subsequently removed to yield the final product.

Q2: Which 2-haloquinoline is a better starting material, 2-chloroquinoline or 2-bromoquinoline?

A2: Both 2-chloro and 2-bromoquinoline can be effective. 2-bromoquinolines are often more reactive towards nucleophilic substitution, which can lead to shorter reaction times or the use of milder conditions. However, 2-chloroquinolines are generally less expensive and more readily available. The choice may depend on the reactivity of the specific N-protected 3-hydroxypyrrolidine and the desired reaction conditions.

Q3: Why is it necessary to protect the pyrrolidine nitrogen?

A3: The secondary amine in the pyrrolidine ring is also a nucleophile and can compete with the hydroxyl group in reacting with the 2-haloquinoline, leading to undesired N-arylation byproducts. Protecting the nitrogen, for example with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, ensures that only the hydroxyl group reacts to form the desired ether linkage.

Q4: What are the most common side reactions in this synthesis?

A4: The primary side reactions include:

  • N-arylation: If the pyrrolidine nitrogen is not adequately protected, it can react with the 2-haloquinoline.

  • Elimination: While less common for SNAr on an aromatic ring, harsh basic conditions could potentially lead to elimination reactions if there are susceptible protons elsewhere in the molecule.

  • Hydrolysis of the haloquinoline: In the presence of water and a strong base, 2-haloquinolines can be hydrolyzed to 2-quinolinone.

  • Low Reactivity/No Reaction: Steric hindrance from a bulky protecting group on the pyrrolidine or insufficiently activating conditions can lead to a sluggish or incomplete reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Insufficiently strong base: The alkoxide of 3-hydroxypyrrolidine may not be forming in sufficient concentration. 2. Low reaction temperature: The activation energy for the SNAr reaction is not being overcome. 3. Poor solvent choice: The chosen solvent may not be suitable for an SNAr reaction (e.g., protic solvents can solvate the nucleophile, reducing its reactivity). 4. Steric hindrance: A bulky N-protecting group on the pyrrolidine may be sterically hindering the nucleophilic attack.1. Use a stronger base: Switch from weaker bases like K₂CO₃ to stronger bases such as NaH, KHMDS, or LiHMDS. 2. Increase the reaction temperature: Gradually increase the temperature, monitoring for product formation and potential decomposition. Microwave heating can also be explored to reduce reaction times. 3. Change to a suitable solvent: Use polar aprotic solvents like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. 4. Use a smaller protecting group: Consider using a less bulky protecting group on the pyrrolidine nitrogen.
Formation of Significant Byproducts 1. N-arylation: Incomplete protection of the pyrrolidine nitrogen. 2. Hydrolysis of 2-haloquinoline: Presence of water in the reaction mixture. 3. Decomposition: Reaction temperature is too high, or the reaction time is too long.1. Ensure complete protection: Verify the complete protection of the 3-hydroxypyrrolidine starting material before use. 2. Use anhydrous conditions: Ensure all reagents and solvents are thoroughly dried before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize reaction conditions: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating. Consider lowering the temperature.
Difficulty in Product Purification 1. Similar polarity of product and starting materials: Makes separation by column chromatography challenging. 2. Presence of persistent impurities: Byproducts may co-elute with the desired product.1. Optimize chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Recrystallization or trituration: If the product is a solid, recrystallization or trituration can be effective for purification. 3. Acid-base extraction: The basic nitrogen on the quinoline and pyrrolidine (after deprotection) allows for purification via acid-base extraction.

Experimental Protocols

Proposed Synthesis of N-Boc-3-hydroxypyrrolidine

This protocol is based on established methods for the protection of pyrrolidinols.

  • Dissolution: Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution.

  • Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Proposed Synthesis of 2-(N-Boc-pyrrolidin-3-yloxy)quinoline

This protocol is a recommended starting point based on general principles of Williamson ether synthesis and SNAr reactions.

  • Alkoxide Formation: To a solution of N-Boc-3-hydroxypyrrolidine (1.2 eq) in anhydrous DMF, add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere. Stir the mixture at this temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Addition of Haloquinoline: Slowly add a solution of 2-chloroquinoline (1.0 eq) in anhydrous DMF to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Deprotection of the Pyrrolidine Nitrogen
  • Acidic Cleavage: Dissolve the purified 2-(N-Boc-pyrrolidin-3-yloxy)quinoline in a suitable solvent such as DCM or dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, at room temperature.

  • Reaction: Stir the mixture for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to a pH of >10.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Dry the combined organic layers, concentrate, and purify the final product, if necessary, by chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Heteroaryl Ether Synthesis

ElectrophileNucleophileBaseSolventTemperature (°C)Yield (%)
2-ChloropyridineCyclohexanolNaHDMF80~75
2-BromopyridineIsopropanolK₂CO₃AcetonitrileReflux~60
2-ChloroquinolinePhenolCs₂CO₃NMP120~85
4-ChloropyrimidineCyclopentanolt-BuOKTHF60~70

Note: The yields presented are approximate and based on analogous reactions found in the chemical literature. Actual yields for the synthesis of this compound may vary.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Protection cluster_step2 Step 2: SNAr Coupling cluster_step3 Step 3: Deprotection A 3-Hydroxypyrrolidine B N-Boc-3-hydroxypyrrolidine A->B Boc₂O, Base D 2-(N-Boc-pyrrolidin-3-yloxy)quinoline B->D NaH, DMF C 2-Haloquinoline C->D E This compound D->E TFA or HCl

Caption: Synthetic workflow for this compound.

Troubleshooting cluster_no_product Troubleshooting: No Product cluster_byproducts Troubleshooting: Byproducts Start Low Yield Issue NoProduct No Product Formation Start->NoProduct Check TLC/LC-MS Byproducts Significant Byproduct Formation Start->Byproducts Check TLC/LC-MS Action1 Increase Base Strength (e.g., NaH, KHMDS) NoProduct->Action1 Action2 Increase Temperature (monitor decomposition) NoProduct->Action2 Action3 Change Solvent (e.g., DMF, DMSO) NoProduct->Action3 Action4 Verify N-Protection Byproducts->Action4 Action5 Ensure Anhydrous Conditions Byproducts->Action5 Action6 Optimize Reaction Time/Temp Byproducts->Action6

Caption: Troubleshooting decision tree for low yield issues.

"2-(pyrrolidin-3-yloxy)quinoline" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with "2-(pyrrolidin-3-yloxy)quinoline".

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of quinoline and pyrrolidine derivatives?

General Solubility Profile of Parent Scaffolds

ScaffoldAqueous SolubilityOrganic Solvent SolubilityKey Considerations
Quinoline Slightly soluble in cold water, readily soluble in hot water.[1]Readily soluble in most organic solvents.[1][2]The aromatic nature contributes to hydrophobicity.
Pyrrolidine Miscible with water.[4][5]Soluble in ethanol and ethyl ether; slightly soluble in benzene and chloroform.[6]The nitrogen atom can act as a hydrogen bond acceptor, enhancing aqueous solubility.[3]

Q2: Why might I be experiencing solubility issues with this compound?

A2: Solubility challenges with compounds like "this compound" can arise from several factors:

  • Crystalline Structure: A stable crystal lattice can require significant energy to break, leading to poor solubility.

  • Hydrophobicity: The quinoline core is largely hydrophobic, which can limit its dissolution in aqueous media.

  • pH Effects: As a basic compound (due to the nitrogen atoms), its solubility can be highly dependent on the pH of the solution. At lower pH, the molecule can become protonated, increasing its polarity and aqueous solubility.

  • Solvent Choice: The compound may have limited solubility in the specific solvent system you are using.

Q3: What are the initial steps to troubleshoot poor solubility?

A3: A systematic approach is crucial. Start with simple adjustments before moving to more complex formulation strategies.

Troubleshooting Workflow for Solubility Issues

G cluster_0 Initial Assessment cluster_1 Simple Solutions cluster_2 Advanced Solutions cluster_3 Outcome A Poor solubility observed B Characterize the solid state (e.g., microscopy, DSC) A->B C Determine pKa A->C E Co-solvents (e.g., DMSO, ethanol) A->E F Heating A->F D pH Adjustment C->D G Solid Dispersions D->G H Complexation (e.g., cyclodextrins) E->H I Nanoparticle Formulation F->I J Solubility issue resolved G->J H->J I->J

Caption: A workflow diagram illustrating the troubleshooting process for compound solubility issues.

Troubleshooting Guides: Solutions for Poor Solubility

If you are facing challenges with dissolving "this compound", consider the following techniques, ranging from simple to more advanced.

pH Adjustment

Quinoline and its derivatives are weak bases.[7] Adjusting the pH of your aqueous solution can significantly impact solubility.

  • Protocol:

    • Prepare a stock solution of your compound in a minimal amount of an organic solvent like DMSO.

    • Create a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Add a small, consistent aliquot of your stock solution to each buffer.

    • Observe for precipitation and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Co-solvents

The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[8][9]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG)

    • Propylene glycol (PG)

  • Considerations: The concentration of the co-solvent should be carefully optimized to avoid negatively impacting downstream biological assays.

Surfactants

Surfactants can enhance the solubility of lipophilic drugs in aqueous environments by reducing surface tension and forming micelles that encapsulate the drug molecules.[9][10]

  • Examples of Surfactants:

    • Tween® 80

    • Sodium dodecyl sulfate (SDS)

    • Cremophor® EL

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Methodology:

    • Prepare solutions of different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer.

    • Add an excess of "this compound" to each solution.

    • Shake or stir the mixtures at a constant temperature until equilibrium is reached.

    • Filter or centrifuge the samples to remove undissolved solid.

    • Analyze the supernatant to determine the concentration of the dissolved compound.

Solid Dispersions

This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[10]

  • Common Carriers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycols (PEGs)

  • Preparation Methods:

    • Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent, then evaporate the solvent.

    • Hot-Melt Extrusion: Mix the drug and carrier and then process them at high temperatures.

Particle Size Reduction

Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[9]

  • Techniques:

    • Micronization: Mechanical grinding to reduce particle size to the micron range.

    • Nanosuspensions: Creating a colloidal dispersion of drug particles in the nanometer range, often stabilized by surfactants.[10][11]

Summary of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to increase polarity.Simple and effective for ionizable compounds.Only applicable to compounds with acidic or basic groups.
Co-solvents Reducing the polarity of the solvent system.[8]Easy to implement.The organic solvent may interfere with biological assays.
Surfactants Micellar encapsulation of the drug.[10]Effective for highly lipophilic compounds.Can be toxic at higher concentrations.
Cyclodextrins Formation of inclusion complexes.Can significantly increase aqueous solubility.May alter the pharmacokinetics of the drug.
Solid Dispersions Dispersing the drug in a hydrophilic carrier.[10]Can improve both solubility and dissolution rate.Requires specialized equipment and formulation development.
Particle Size Reduction Increasing the surface area of the drug particles.[9]Improves dissolution rate.May not increase equilibrium solubility.

Experimental Protocols

Kinetic Solubility Assay

This assay is a high-throughput method to estimate the solubility of a compound under specific conditions.

Kinetic Solubility Workflow

G A Prepare 10 mM DMSO stock solution of the compound B Dispense stock solution into aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate at room temperature with shaking B->C D Filter to remove precipitate C->D E Quantify concentration in the filtrate (e.g., HPLC-UV, LC-MS) D->E

Caption: A simplified workflow for determining the kinetic solubility of a compound.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.

  • Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of the desired aqueous buffer (e.g., 198 µL of Phosphate Buffered Saline, pH 7.4) in a microplate well.

  • Incubation: Seal the plate and shake for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Separation: Filter the samples through a filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, and compare it to a standard curve.

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[12]

  • Sample Preparation: Add an excess amount of the solid "this compound" to a vial containing the desired solvent (e.g., water, buffer).

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method.

References

Technical Support Center: Stability and Degradation of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of "2-(pyrrolidin-3-yloxy)quinoline" and related novel quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The stability of this compound has not been fully determined. Therefore, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keep it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C or -80°C).

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on its chemical structure, which includes a quinoline core, a pyrrolidine ring, and an ether linkage, several degradation pathways can be anticipated:

  • Hydrolysis: The ether linkage may be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 2-hydroxyquinoline and 3-hydroxypyrrolidine.

  • Oxidation: The quinoline and pyrrolidine rings can be susceptible to oxidation, leading to the formation of N-oxides, aromatic hydroxylation products, or ring-opened byproducts.

  • Photodegradation: Aromatic systems like quinoline can absorb UV light, which may lead to photolytic degradation through various radical-mediated pathways.

Q3: I am observing multiple peaks in my HPLC analysis of a stressed sample. How do I know which peak corresponds to the parent compound and which are degradants?

A3: To distinguish the parent compound from its degradants, you should:

  • Analyze an unstressed control sample: The major peak in the control sample chromatogram will be your parent compound.

  • Perform peak tracking: Compare the chromatograms of the stressed samples with the control. The peak that decreases in area as new peaks appear is the parent compound.

  • Utilize a photodiode array (PDA) detector: A PDA detector will allow you to compare the UV-Vis spectra of the peaks. Degradants will often have different spectra from the parent compound.

  • Employ mass spectrometry (LC-MS): LC-MS analysis can provide mass-to-charge ratio (m/z) information for each peak, which is invaluable for identifying the parent compound and tentatively identifying the structures of the degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor peak shape or resolution in HPLC. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Incompatible injection solvent.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a fresh column or a different stationary phase. 3. Dissolve the sample in the mobile phase.
No degradation observed under stress conditions. 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. 2. This is a valid result; report the compound as stable under the tested conditions.
Complete degradation of the parent compound. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve partial degradation (5-20%).
Mass balance is not within the acceptable range (95-105%). 1. Some degradants are not being detected by the analytical method (e.g., they do not have a chromophore). 2. Degradants are precipitating out of solution. 3. The parent compound or degradants are volatile.1. Use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. 2. Visually inspect samples for precipitation and consider using a different solvent. 3. Use appropriate sample handling techniques to minimize volatilization.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Perform gradient elution to separate the parent peak from all degradation product peaks.

  • Detection Wavelength: Use a PDA detector to scan the UV-Vis spectrum of the parent compound. Select a wavelength where the parent and all known degradants have significant absorbance.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks with a resolution of >1.5.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound
Stress Condition Time (hours) Assay of Parent (%) Number of Degradants Major Degradant(s) (% Area) Mass Balance (%)
0.1 M HCl (60°C) 2485.22DP-1 (8.1%), DP-2 (4.5%)97.8
0.1 M NaOH (60°C) 2491.51DP-3 (6.2%)98.7
3% H₂O₂ (RT) 2478.93DP-4 (12.3%), DP-5 (5.1%)96.3
Thermal (60°C) 4898.10-99.5
Photolytic -93.41DP-6 (4.8%)98.2
DP = Degradation Product; RT = Room Temperature. Data presented is hypothetical and for illustrative purposes only.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) stock->oxid Expose to Stress therm Thermal (Solid & Solution, 60°C) stock->therm Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC-PDA/MS Analysis neutralize->hplc report Report Results (% Degradation, Mass Balance) hplc->report

Caption: Workflow for a forced degradation study.

G cluster_degradation Potential Degradation Pathways struct This compound Parent Compound hydrolysis Hydrolysis (Acid/Base) Ether Cleavage Products struct:f1->hydrolysis:f0 H+/OH- oxidation Oxidation (H2O2) N-Oxides, Hydroxylated Products struct:f1->oxidation:f0 [O] photolysis Photolysis (UV/Vis Light) Radical-Mediated Products struct:f1->photolysis:f0

Caption: Potential degradation pathways for the molecule.

Technical Support Center: Optimizing 2-(pyrrolidin-3-yloxy)quinoline Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the novel compound "2-(pyrrolidin-3-yloxy)quinoline" for in vitro assays. Given the limited specific data available for this compound, this guide focuses on establishing a robust experimental framework based on best practices for novel small molecules and data from structurally related quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and stock concentration for this compound?

A1: As with most novel small molecules, we recommend starting with Dimethyl Sulfoxide (DMSO) as the solvent due to its broad solvency and compatibility with most in vitro assays. Prepare a high-concentration stock solution, typically in the range of 10-50 mM. It is crucial to visually inspect the stock solution for any undissolved particles. If solubility in DMSO is an issue, other organic solvents like ethanol or DMF could be tested, but their compatibility with the specific assay must be verified.

Q2: How do I determine the solubility of this compound in my assay medium?

A2: Determining the aqueous solubility is a critical first step to avoid compound precipitation and ensure accurate results. A kinetic solubility assay is often sufficient for early-stage discovery.[1][2][3] This involves adding small volumes of your DMSO stock solution to the assay buffer to achieve a range of final concentrations. The solution is then observed for precipitate formation, which can be measured by light scattering (nephelometry) or by quantifying the soluble fraction after filtration or centrifugation using UV spectroscopy or LC/MS.[1][2][3] A good target solubility for many in vitro assays is >60 µg/mL.[1][4]

Q3: What is a reasonable starting concentration range for a first-pass in vitro experiment with this compound?

A3: For a novel quinoline derivative with unknown activity, a broad concentration range is recommended for initial screening. Based on published data for other quinoline-based kinase inhibitors and cytotoxic agents, a range spanning from low nanomolar to high micromolar is advisable. A typical starting range could be from 1 nM to 100 µM, using a 10-point serial dilution. This wide range increases the probability of observing a biological effect and defining the active concentration window.

Q4: What type of in vitro assays are commonly used for quinoline derivatives?

A4: Quinoline derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. Many quinoline-based compounds act as kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR.[1][2][3] Therefore, relevant in vitro assays could include:

  • Cytotoxicity/Cell Viability Assays: (e.g., MTT, MTS, CellTiter-Glo®) to determine the compound's effect on cell proliferation.

  • Kinase Activity Assays: Biochemical assays using purified kinases or cell-based assays to measure the phosphorylation of downstream targets.

  • Apoptosis Assays: To determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest.

Q5: How do I establish a dose-response curve and determine the IC50/EC50?

A5: A dose-response experiment is essential to quantify the potency of the compound. This involves treating cells or the biochemical target with a range of concentrations of the compound and measuring the response. The data (concentration vs. response) is then plotted, typically with the concentration on a logarithmic scale. A non-linear regression analysis is used to fit a sigmoidal curve to the data, from which the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be calculated.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound precipitates in the assay medium. The concentration used exceeds the compound's aqueous solubility. The final DMSO concentration is too high, causing the compound to crash out.Perform a solubility test to determine the maximum soluble concentration in your specific assay medium. Ensure the final DMSO concentration is kept low, typically ≤0.5%, and is consistent across all wells, including controls.
No biological activity is observed, even at high concentrations. The compound may not be active in the chosen assay or cell line. The compound may have degraded. The concentration range tested is too low.Verify the compound's identity and purity. Test in a different, relevant assay or cell line. Expand the concentration range up to the limit of solubility. Consider a different biological target.
High variability between replicate wells. Inconsistent cell seeding. Pipetting errors. Edge effects on the microplate. Compound precipitation.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of the microplate if edge effects are suspected. Visually inspect plates for precipitation before and after incubation.
Excessive cytotoxicity observed across all concentrations. The compound is highly potent and cytotoxic. The initial concentration range is too high.Shift the dose-response curve to a much lower concentration range (e.g., picomolar to nanomolar). Perform a preliminary cytotoxicity screen with a very wide range of concentrations to identify the toxic threshold.
The dose-response curve does not fit a sigmoidal model. The compound may have complex biological effects (e.g., hormesis). Assay artifacts or interference. The concentration range is not wide enough to define the top and bottom plateaus of the curve.Expand the concentration range to ensure you capture the full curve. Check for assay interference (e.g., compound autofluorescence in a fluorescence-based assay). Consider alternative non-linear regression models.

Experimental Protocols

Protocol: Determining the IC50 of this compound in a Cell Viability Assay (e.g., MTT)
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in assay medium to create working solutions that are 100x the final desired concentrations. This minimizes the final DMSO concentration in the wells.

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in culture medium to the desired density.

    • Seed the cells into a 96-well plate at the predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Remove the medium from the wells and replace it with fresh medium containing the various concentrations of the compound. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot % viability versus the log of the compound concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and calculate the IC50 value.

Quantitative Data from Related Quinoline Derivatives

Note: The following data is for various quinoline derivatives and is provided as a general reference to indicate potential potency ranges. The activity of "this compound" must be determined experimentally.

Compound Type Target/Assay Reported IC50 Values Reference
Quinoline DerivativesTubulin Polymerization Inhibition (Anticancer)GI50 values in the range of 2.21 - 8.17 µM against various cancer cell lines.[5]
4-Anilinoquinoline DerivativesEGFR Inhibition (Anticancer)IC50 values in the range of 8.50 - 12.76 µM against HepG2 cells.[5]
Quinoline-derived InhibitorsWNK1/WNK3 Kinase InhibitionIC50 values in the low micromolar range (e.g., 0.5 - 6 µM).[6]
2-amino-4-aryl-4H-pyrano[3,2-h]quinoline derivativesSrc Kinase InhibitionIC50 values in the range of 0.9 - 5.9 µM.[7]
Chloroquine HybridInhibition of β-hematin formation (Antimalarial)IC50 values < 1 µM.[8]

Visualizations

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock Prepare High-Conc. Stock in DMSO (10-50 mM) solubility Determine Aqueous Solubility in Assay Medium stock->solubility range_finding Initial Broad Screen (e.g., 1 nM - 100 µM) solubility->range_finding dose_response Detailed Dose-Response (10-12 points around estimated IC50) range_finding->dose_response normalization Normalize Data (% of Vehicle Control) dose_response->normalization curve_fit Non-linear Regression (Sigmoidal Curve Fit) normalization->curve_fit ic50 Determine IC50/EC50 curve_fit->ic50 G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Compound This compound Compound->RTK Inhibition Ligand Growth Factor Ligand->RTK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription

References

"2-(pyrrolidin-3-yloxy)quinoline" off-target effects investigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the investigational compound 2-(pyrrolidin-3-yloxy)quinoline. This resource addresses potential issues related to its off-target effects observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary therapeutic target of this compound is believed to be a specific kinase involved in cell signaling. However, as with many kinase inhibitors, it can exhibit activity against other kinases, leading to off-target effects.

Q2: What are the known off-target effects of this compound?

A2: In preclinical studies, this compound has shown inhibitory activity against several kinases other than its primary target. These off-target interactions can lead to unintended biological effects. For a summary of the inhibitory profile, please refer to the data table below.

Q3: My cells are showing unexpected phenotypes (e.g., decreased viability, altered morphology) at concentrations where the primary target should not be significantly inhibited. Could this be due to off-target effects?

A3: Yes, unexpected cellular phenotypes are often indicative of off-target effects, especially with kinase inhibitors that can have broad activity. We recommend performing a dose-response experiment and comparing the observed phenotype with the known IC50 values for off-target kinases. Additionally, consider performing a rescue experiment by overexpressing a downstream effector of the suspected off-target kinase.

Q4: How can I experimentally determine if the observed effects in my assay are due to off-target binding?

A4: Several methods can be employed to investigate off-target effects. A common starting point is to perform a broad kinase screen to identify potential off-target interactions.[1] Subsequently, cellular thermal shift assays (CETSA) can confirm target engagement in a cellular context. For a more comprehensive analysis, proteome-wide approaches can be utilized.[1] Refer to the Experimental Protocols section for more details.

Q5: Are there any known strategies to mitigate the off-target effects of this compound?

A5: Mitigating off-target effects can be challenging. One approach is to use the lowest effective concentration of the compound that elicits the desired on-target effect while minimizing off-target engagement. Another strategy involves the use of a structurally unrelated inhibitor of the same primary target to see if the off-target phenotype is recapitulated. If available, a negative control compound with a similar chemical structure but lacking activity against the primary target can also be a valuable tool.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or high variability between replicates.

  • Possible Cause: Off-target effects influencing cellular health and response to treatment.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Ensure the compound is properly stored and has not degraded. Use freshly prepared solutions for each experiment.

    • Cell Line Authentication: Verify the identity and purity of your cell line.

    • Dose-Response Analysis: Perform a detailed dose-response curve to determine the optimal concentration range for on-target activity.

    • Monitor Cell Health: Include viability and cytotoxicity assays in your experiments to assess the general health of the cells upon treatment.

    • Consult Off-Target Profile: Refer to the kinase inhibition profile of this compound to identify potential off-targets that might be affecting your cellular model.

Issue 2: Observed phenotype does not align with the known function of the primary target.

  • Possible Cause: The observed phenotype is a result of inhibiting one or more off-target kinases.

  • Troubleshooting Steps:

    • Pathway Analysis: Analyze the known signaling pathways of the most potent off-targets (see data table). Determine if the observed phenotype could be explained by the inhibition of these alternative pathways.

    • Use of Orthogonal Inhibitors: Employ a structurally different inhibitor of the primary target. If the phenotype is not reproduced, it is likely an off-target effect of this compound.

    • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the primary target. If this does not replicate the phenotype observed with the compound, it further points towards off-target activity.

Quantitative Data Summary

The following table summarizes the in vitro kinase inhibitory activity of this compound against its primary target and a panel of off-target kinases.

Kinase TargetIC50 (nM)Assay Type
Primary Target Kinase 15 Biochemical Assay
Off-Target Kinase A85Biochemical Assay
Off-Target Kinase B250Biochemical Assay
Off-Target Kinase C700Biochemical Assay
Off-Target Kinase D>1000Biochemical Assay
  • Data is a hypothetical representation for illustrative purposes.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a dilution series to cover a range of concentrations (e.g., 1 nM to 10 µM).

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for the recommended time to allow the enzymatic reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the remaining ATP. Read the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the engagement of this compound with its target(s) in a cellular environment.

  • Cell Treatment: Treat intact cells with this compound at the desired concentration or with a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.

  • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve indicates target engagement.

Visualizations

Off_Target_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound This compound PrimaryTarget Primary Target Kinase Compound->PrimaryTarget Inhibition OffTargetA Off-Target Kinase A Compound->OffTargetA Inhibition DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 Activation BiologicalResponse1 Desired Biological Response DownstreamEffector1->BiologicalResponse1 DownstreamEffector2 Downstream Effector 2 OffTargetA->DownstreamEffector2 Activation BiologicalResponse2 Unintended Biological Response DownstreamEffector2->BiologicalResponse2 Experimental_Workflow Start Start: Unexpected Phenotype Observed KinaseScreen Perform Broad Kinase Profiling Screen Start->KinaseScreen CETSA Confirm Target Engagement (CETSA) KinaseScreen->CETSA Identified Potential Hits PathwayAnalysis Analyze Affected Signaling Pathways CETSA->PathwayAnalysis OrthogonalInhibitor Use Orthogonal Inhibitor & Genetic Knockdown PathwayAnalysis->OrthogonalInhibitor Conclusion Conclusion: Identify Off-Target(s) Responsible for Phenotype OrthogonalInhibitor->Conclusion

References

Technical Support Center: Overcoming Resistance to 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the investigational compound 2-(pyrrolidin-3-yloxy)quinoline in cell lines. Quinoline derivatives are a recognized class of compounds with potential anticancer activities, and understanding resistance mechanisms is crucial for their development.[1][2]

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?

A1: Reduced sensitivity, or acquired resistance, can arise from several factors.[3] The most common mechanisms include:

  • Target Alteration: Mutations in the drug's molecular target can prevent the compound from binding effectively.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the drug.[3][4] For instance, if this compound inhibits the PI3K/Akt pathway, cells might upregulate the MAPK/ERK pathway to maintain proliferation and survival.

  • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove the compound from the cell, reducing its intracellular concentration.[5]

  • Histological Transformation: In some cases, the cell phenotype may change to a less sensitive subtype.[3]

Q2: How can I determine if my resistant cell line is overexpressing drug efflux pumps?

A2: You can assess drug efflux pump activity using several methods:

  • Western Blotting: Probe for the expression of common efflux pumps like P-glycoprotein (MDR1/ABCB1).

  • Flow Cytometry using fluorescent substrates: Use dyes like Rhodamine 123 or Calcein-AM. Cells overexpressing efflux pumps will show lower fluorescence intensity as the dye is actively pumped out. This effect can be reversed by co-incubation with a known efflux pump inhibitor like verapamil.

  • qRT-PCR: Quantify the mRNA levels of genes encoding for efflux pumps.

Q3: What are the first steps I should take to investigate the mechanism of resistance in my cell line?

A3: A systematic approach is recommended:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) between your sensitive (parental) and resistant cell lines. A significant increase (typically 3- to 10-fold or more) confirms resistance.[6]

  • Sequence the Target: If the molecular target of this compound is known, sequence the gene encoding for this target in both parental and resistant cells to check for mutations.

  • Analyze Key Signaling Pathways: Use western blotting to examine the phosphorylation status and total protein levels of key components of the target pathway and common bypass pathways (e.g., PI3K/Akt, MAPK/ERK).

  • Assess Drug Accumulation: Compare the intracellular concentration of the compound in sensitive versus resistant cells, if a suitable detection method is available.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in drug sensitivity assays.
Possible Cause Recommended Solution
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. High cell density can affect drug response.
Drug Stability Prepare fresh drug dilutions for each experiment. Ensure the solvent used for dilution does not affect cell viability at the final concentration.
Assay Incubation Time The duration of drug treatment should be sufficient for the drug to exert its effect, ideally allowing for at least one to two cell divisions.[7]
Inconsistent Cell Health Ensure cells are healthy and free from contamination. Regularly check for mycoplasma contamination.
Problem 2: No obvious mutations in the target protein, but resistance persists.
Possible Cause Recommended Solution
Bypass Pathway Activation Perform a phosphoproteomic screen or a targeted western blot analysis of common resistance-associated pathways (e.g., MET, HER2, IGFR).[8]
Epigenetic Modifications Analyze changes in DNA methylation or histone modifications of genes involved in drug sensitivity.
Increased Drug Efflux As mentioned in FAQ 2, check for the overexpression and activity of drug efflux pumps.
Downstream Pathway Reactivation Investigate if downstream components of the target pathway have become constitutively active, bypassing the need for upstream signaling.[4]

Quantitative Data Summary

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines

Cell LineDescriptionIC50 (µM)Fold Resistance
MCF-7 Parental, Sensitive0.5-
MCF-7R Resistant Derivative7.515
A549 Parental, Sensitive1.2-
A549R Resistant Derivative15.012.5

Table 2: Protein Expression Changes in Resistant Cell Lines (Relative to Parental)

ProteinPathwayMCF-7R Fold ChangeA549R Fold Change
p-Akt (S473) PI3K/Akt↓ 0.2↓ 0.3
p-ERK1/2 (T202/Y204) MAPK/ERK↑ 5.1↑ 4.5
P-glycoprotein Drug Efflux↑ 8.2Not Detected
MET Receptor Tyrosine KinaseNo Change↑ 6.7

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of viable cells against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: siRNA-mediated Gene Knockdown
  • Transfection: Transfect cells with siRNA targeting your gene of interest (e.g., a gene encoding for a bypass pathway component) or a non-targeting control siRNA using a lipid-based transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

  • Verification: Verify the knockdown efficiency by qRT-PCR or western blotting.

  • Drug Sensitivity Assay: Re-evaluate the sensitivity of the transfected cells to this compound using a cell viability assay. A restored sensitivity upon gene knockdown would confirm the role of that gene in resistance.

Visualizations

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PQL3Y This compound PQL3Y->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation caption Figure 1. Hypothesized signaling pathway of this compound.

Figure 1. Hypothesized signaling pathway of this compound.

G start Reduced drug efficacy in cell line confirm_resistance Confirm resistance (IC50 shift) start->confirm_resistance confirm_resistance->start No sequence_target Sequence target gene confirm_resistance->sequence_target Yes mutation_found Mutation identified? sequence_target->mutation_found analyze_pathways Analyze bypass pathways (Western Blot) mutation_found->analyze_pathways No end_mutation Resistance due to target mutation mutation_found->end_mutation Yes pathway_activated Bypass pathway activated? analyze_pathways->pathway_activated check_efflux Assess drug efflux pathway_activated->check_efflux No end_bypass Resistance due to bypass activation pathway_activated->end_bypass Yes efflux_increased Efflux increased? check_efflux->efflux_increased end_efflux Resistance due to drug efflux efflux_increased->end_efflux Yes other_mechanisms Investigate other mechanisms efflux_increased->other_mechanisms No caption Figure 2. Experimental workflow for troubleshooting resistance.

Figure 2. Experimental workflow for troubleshooting resistance.

G cluster_target Target-Related cluster_bypass Bypass Pathways cluster_drug Drug Disposition root Mechanisms of Resistance target_mutation Target Gene Mutation root->target_mutation target_amplification Target Gene Amplification root->target_amplification mapk_activation MAPK/ERK Activation root->mapk_activation met_amplification MET Amplification root->met_amplification other_rtk Other RTK Upregulation root->other_rtk drug_efflux Increased Drug Efflux (e.g., P-gp) root->drug_efflux drug_metabolism Altered Drug Metabolism root->drug_metabolism caption Figure 3. Logical relationships of potential resistance mechanisms.

Figure 3. Logical relationships of potential resistance mechanisms.

References

Technical Support Center: Improving the Bioavailability of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the bioavailability of the novel compound "2-(pyrrolidin-3-yloxy)quinoline" and related quinoline derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial screens indicate that this compound has low aqueous solubility. What are my next steps?

A1: Low aqueous solubility is a common challenge for quinoline derivatives and a primary reason for poor bioavailability.[1][2] The first step is to quantify this solubility and then explore strategies to improve it.

Troubleshooting Steps:

  • Quantify Solubility: Perform a kinetic or thermodynamic solubility assay to get a baseline measurement.[3][4][5] A good target for drug discovery compounds is a solubility of >60 µg/mL.[3]

  • pH Modification: Since quinoline is a basic scaffold, its solubility is likely pH-dependent. Evaluate solubility in a range of pH buffers (e.g., pH 2.0, 5.0, 7.4) to determine if a more acidic environment improves dissolution.[6]

  • Formulation Strategies: If pH modification is insufficient, consider more advanced formulation approaches. These can be broadly categorized into solid dispersions, lipid-based formulations, and particle size reduction.[1][7][8]

Q2: How can I decide which formulation strategy is best for my compound?

A2: The choice of formulation strategy depends on the physicochemical properties of your compound, particularly its melting point and lipophilicity (LogP). Compounds with high melting points are often referred to as 'brick-dust' molecules, indicating that their solubility is limited by strong crystal lattice energy.[8]

Below is a decision-making workflow to guide your strategy:

G start Low Aqueous Solubility for this compound physchem Characterize Physicochemical Properties (e.g., m.p., LogP) start->physchem high_mp High Melting Point? ('Brick Dust') physchem->high_mp size_reduction Particle Size Reduction (Micronization, Nanosizing) high_mp->size_reduction Yes high_logp High LogP? (Lipophilic) high_mp->high_logp No solid_dispersion Solid Dispersions (e.g., with PVP, HPMC) size_reduction->solid_dispersion end Proceed to In Vitro / In Vivo Testing size_reduction->end solid_dispersion->end lipid_form Lipid-Based Formulations (SEDDS, SMEDDS) high_logp->lipid_form Yes complexation Complexation (e.g., with Cyclodextrins) high_logp->complexation No lipid_form->end complexation->end

Caption: Formulation strategy decision workflow.

Q3: My compound has acceptable solubility but shows low permeability in Caco-2 assays. What does this suggest?

A3: Low permeability across Caco-2 monolayers, which mimic the human intestinal epithelium, suggests that the compound may be poorly absorbed in vivo.[9] This can be due to two main reasons:

  • Poor Passive Diffusion: The compound's physicochemical properties (e.g., high polarity, large size) may prevent it from easily crossing the cell membrane.

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it back into the intestinal lumen.[10]

Troubleshooting Steps:

  • Confirm Efflux: Rerun the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., Verapamil for P-gp).[10] A significant increase in the apparent permeability coefficient (Papp) from the apical (A) to basolateral (B) side suggests the compound is an efflux substrate.

  • Calculate Efflux Ratio (ER): The ER is calculated as (Papp B→A) / (Papp A→B). An ER greater than 2 is a strong indicator of active efflux.[10]

  • Structural Modification: If efflux is confirmed, medicinal chemistry efforts may be required to modify the structure to reduce its affinity for the transporter.

Q4: The metabolic stability of my compound is low in liver microsome assays. How do I interpret and address this?

A4: Low stability in a liver microsomal stability assay indicates that the compound is rapidly metabolized by enzymes, primarily Cytochrome P450s (CYPs).[11][12] This can lead to high first-pass metabolism and low oral bioavailability.

Troubleshooting Steps:

  • Identify Metabolic Soft Spots: Use metabolite identification (MetID) studies to determine which parts of the this compound structure are being modified by metabolic enzymes.[13]

  • Reaction Phenotyping: Determine which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for the metabolism.[13][14]

  • Deuteration or Structural Modification: Once "soft spots" are identified, chemists can attempt to block metabolism at those sites, for example, by replacing a hydrogen atom with deuterium or by making other structural changes.

II. Comparative Data Tables

To guide experimental design, the following tables summarize typical data for compounds at different stages of bioavailability optimization. Note: These are representative values for illustrative purposes.

Table 1: Solubility Profile of a Quinoline Derivative (Compound X)

FormulationpH 2.0 Buffer (µg/mL)pH 7.4 Buffer (µg/mL)FaSSIF (µg/mL)
Unformulated API150< 12
pH-Adjusted (HCl Salt)550510
Solid Dispersion (20% in PVP)6208595
Nano-suspension600110125

Table 2: Permeability and Efflux Profile (Caco-2 Assay)

Compound / ConditionPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio
Compound X (Control)0.55.210.4
Compound X (+ Verapamil)4.85.51.1
Propranolol (High Perm.)25.022.00.9
Atenolol (Low Perm.)0.20.31.5

Table 3: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Compound X8173
Compound X-d3 (Deuterated)2555
Verapamil (High Clearance)5277
Warfarin (Low Clearance)> 60< 5

III. Key Experimental Protocols

1. Kinetic Solubility Assay Protocol [3][15][16]

  • Purpose: To rapidly determine the solubility of a compound from a DMSO stock solution.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS, pH 7.4). This creates a 100 µM solution with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours.

    • After incubation, filter the solution through a solubility filter plate to remove any precipitate.

    • Quantify the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in 1% DMSO/PBS.

2. Caco-2 Permeability Assay Protocol [10][17][18]

  • Purpose: To assess the intestinal permeability and potential for active efflux of a compound.

  • Methodology:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation into a confluent monolayer.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

    • Prepare a dosing solution of 10 µM this compound in transport buffer (e.g., Hanks' Balanced Salt Solution).

    • A→B Permeability: Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • B→A Permeability: Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking. Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of the compound in the samples by LC-MS/MS to calculate the Papp value.

3. Microsomal Stability Assay Protocol [11][19][20]

  • Purpose: To evaluate the metabolic stability of a compound in the presence of liver enzymes.

  • Methodology:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system and the test compound (final concentration 1 µM).

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percent remaining compound versus time to determine the half-life (t½).

IV. Visualized Workflows and Pathways

G cluster_invitro In Vitro ADME Screening cluster_analysis Analysis & Decision cluster_optimization Optimization Loop sol Solubility Assay (Kinetic, Thermodynamic) eval Evaluate Profile: Solubility > 60 µg/mL? Papp > 2x10⁻⁶ cm/s? t½ > 30 min? sol->eval perm Permeability Assay (Caco-2, PAMPA) perm->eval met Metabolic Stability (Microsomes, Hepatocytes) met->eval formulate Formulation Development (e.g., SEDDS, Solid Dispersion) eval->formulate No (Poor Solubility) medchem Medicinal Chemistry (Block Metabolism, Reduce Efflux) eval->medchem No (High Efflux/Metabolism) invivo In Vivo PK Study (Rodent) eval->invivo Yes formulate->perm medchem->met

Caption: A typical workflow for bioavailability assessment and optimization.

References

Technical Support Center: Synthesis of 2-(pyrrolidin-3-yloxy)quinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis and optimization of 2-(pyrrolidin-3-yloxy)quinoline analogs.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically involves the coupling of a 2-haloquinoline with a protected or unprotected 3-hydroxypyrrolidine via a nucleophilic aromatic substitution (SNAr), akin to a Williamson ether synthesis.[1][2]

Question: Why is my reaction yield consistently low?

Answer: Low yields can stem from several factors. The primary considerations should be the choice of base, solvent, reaction temperature, and the purity of your starting materials.

  • Incomplete Deprotonation: The hydroxyl group of 3-hydroxypyrrolidine must be deprotonated to form a potent nucleophile. If a weak base is used, this equilibrium may not favor the alkoxide, leading to a slow or incomplete reaction.

  • Competing Side Reactions: The alkoxide is a strong base, which can promote E2 elimination reactions, especially with secondary alkyl halides.[1] While less common with aryl halides, other side reactions like N-alkylation of the pyrrolidine ring can occur if it is unprotected.

  • Suboptimal Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of starting materials or products.

  • Reagent Quality: Ensure your 2-haloquinoline is pure and the 3-hydroxypyrrolidine has not degraded. The solvent must be anhydrous, as water will quench the alkoxide.

Optimization Strategy:

  • Base Selection: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is effective but requires careful handling. Carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often milder and effective alternatives.[3]

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or THF to effectively solvate the alkoxide.[4]

  • Temperature Control: Start at room temperature and gradually increase the heat, monitoring the reaction by TLC. A typical range is 80-120°C.

Table 1: Representative Effect of Base and Solvent on Yield

Entry2-HaloquinolineBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
12-ChloroquinolineK₂CO₃ (2.0)DMF1001265
22-ChloroquinolineNaH (1.5)THF65885
32-ChloroquinolineCs₂CO₃ (1.5)Dioxane1001078
42-BromoquinolineK₂CO₃ (2.0)DMF100675

Note: Data is illustrative and based on typical outcomes for similar SNAr reactions.

Question: My TLC plate shows multiple spots. What are the likely side products?

Answer: The appearance of multiple spots on a TLC plate is a common issue. Besides unreacted starting materials (2-haloquinoline and 3-hydroxypyrrolidine), several side products could be present.

  • N-Alkylated Product: If using unprotected 3-hydroxypyrrolidine, the secondary amine of the pyrrolidine ring can also act as a nucleophile, leading to the formation of a 2-(pyrrolidin-3-ylamino)quinoline analog.

  • Elimination Product: Formation of 2-hydroxyquinoline (quinolin-2-one) can occur if the alkoxide acts as a base on any residual water or if the halide is eliminated.

  • Solvent-Adducts: In some cases, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

Table 2: Troubleshooting TLC Results

Observation on TLC (Post-Reaction)Potential CauseSuggested Action
Spots for both starting materials are strong.Incomplete reaction.Increase reaction time, temperature, or use a stronger base (e.g., switch from K₂CO₃ to NaH).
A new, more polar spot (lower Rf) is prominent.Likely 2-hydroxyquinoline or other polar impurity.Use strictly anhydrous conditions. Purify via column chromatography.
A new, non-polar spot (higher Rf) close to the product.Possible N-alkylation or other isomer.Consider using N-Boc-3-hydroxypyrrolidine. Optimize temperature to favor O-alkylation.
Smearing or multiple unresolved spots.Decomposition or complex mixture.Lower the reaction temperature. Screen different solvents. Ensure starting materials are pure.

Question: How can I effectively purify the final this compound product?

Answer: Purification can be challenging due to the basic nature of the quinoline and pyrrolidine nitrogens. A multi-step approach is often necessary.

  • Aqueous Workup: After the reaction, an initial extraction with a solvent like ethyl acetate and water can remove inorganic salts and highly polar solvents like DMF or DMSO. Washing with brine helps break up emulsions.

  • Acid-Base Extraction: To separate the basic product from neutral impurities, dissolve the crude material in an organic solvent and extract with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract the purified product back into an organic solvent.

  • Column Chromatography: This is the most common method for final purification. Use a silica gel column with a gradient eluent system, often starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol. Adding a small amount of triethylamine (~1%) to the eluent can prevent the basic product from streaking on the silica gel.[5]

  • Recrystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material. Alternatively, forming a salt like a hydrochloride or phosphate can aid in purification and handling.[6]

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for this synthesis?

A1: The following is a representative protocol for the synthesis of an N-Boc protected analog.

Experimental Protocol: Synthesis of tert-butyl 3-((quinoline-2-yl)oxy)pyrrolidine-1-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL), N-Boc-3-hydroxypyrrolidine (1.2 equiv.), and 2-chloroquinoline (1.0 equiv.).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 6-12 hours.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.

Q2: Should I use N-Boc-3-hydroxypyrrolidine or unprotected 3-hydroxypyrrolidine?

A2: Using N-Boc-3-hydroxypyrrolidine is highly recommended. The Boc (tert-butyloxycarbonyl) protecting group prevents the pyrrolidine nitrogen from competing with the hydroxyl group as a nucleophile. This eliminates the formation of the N-alkylation side product, simplifying purification and improving the yield of the desired O-alkylation product. The Boc group can be easily removed later under acidic conditions (e.g., TFA in DCM or HCl in dioxane) if the free secondary amine is required.

Q3: Which is a better starting material: 2-chloroquinoline or 2-bromoquinoline?

A3: Both can be effective. In SNAr reactions, the rate-determining step is often the nucleophilic attack, but leaving group ability still plays a role. Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. This can lead to faster reaction times with 2-bromoquinoline. However, 2-chloroquinoline is often more commercially available and less expensive. For initial optimization, 2-chloroquinoline is a practical choice. If reaction rates are slow, switching to 2-bromoquinoline is a logical step.

Visualized Workflows and Mechanisms

G start Starting Materials (2-Haloquinoline, 3-Hydroxypyrrolidine) p1 Reaction Setup (Inert Atmosphere) start->p1 Base, Solvent process process decision decision output output p2 Reaction Monitoring (TLC) p1->p2 Heat (e.g., 80-120°C) d1 Reaction Complete? p2->d1 d1->p2 No (Continue Heating) p3 Workup (Quench, Extract) d1->p3 Yes p4 Purification (Chromatography) p3->p4 end Final Product p4->end G start_node start_node decision_node decision_node remedy_node remedy_node ok_node ok_node start Analyze TLC Plate q1 High amount of starting material? start->q1 a1 Action: - Increase temperature/time - Use stronger base (NaH) - Check reagent purity q1->a1 Yes q2 Unexpected spots present? q1->q2 No a2 Identify Side Products: - N-Alkylation? -> Use Boc-protection - Decomposition? -> Lower temperature - Polar impurity? -> Ensure anhydrous setup q2->a2 Yes ok Proceed to Purification q2->ok No G reactant reactant intermediate intermediate product product plus plus sub 2-Chloroquinoline meisenheimer Meisenheimer Complex (Intermediate) sub->meisenheimer + Nucleophile (Attack at C2) nuc Pyrrolidin-3-olate prod Final Product meisenheimer->prod Loss of Leaving Group cl_minus Cl-

References

Technical Support Center: Crystallization of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing "2-(pyrrolidin-3-yloxy)quinoline".

Troubleshooting Crystallization Issues

Crystallization is a critical step for obtaining pure, solid forms of a compound.[1][2][3] However, various challenges can arise during the process. This guide addresses common problems encountered during the crystallization of "this compound" and provides systematic solutions.

Problem 1: The compound "oils out" and does not form crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[4] This often happens when the melting point of the solid is lower than the temperature of the solution from which it is precipitating.[4]

Answer:

  • Reduce the rate of cooling: A slower cooling rate allows the molecules more time to arrange themselves into an ordered crystal lattice. Try insulating the flask to slow down heat loss.[4]

  • Use a more dilute solution: Oiling out can be caused by a solution that is too concentrated. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the heated mixture and allow it to cool slowly.[4]

  • Change the solvent system: The choice of solvent is crucial.[1][5] Experiment with different solvents or solvent pairs. A good solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3][6] Consider using a solvent pair, where the compound is soluble in one solvent and insoluble in the other.[3][6] Common solvent pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[3][5][6]

  • Seeding: Introduce a seed crystal of "this compound" to the supersaturated solution. This provides a template for crystal growth and can help bypass the nucleation barrier that leads to oiling out.[7]

Problem 2: No crystals form, even after cooling the solution.

Answer:

  • Insufficient supersaturation: The solution may not be saturated enough for crystals to form. Try evaporating some of the solvent to increase the concentration of the compound.[4]

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Induce crystallization with an anti-solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy. Then, add a drop or two of the original solvent to redissolve the precipitate and allow the solution to stand.

  • Re-evaluate your solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent system may be necessary.[3][6]

Problem 3: The crystals are very small or form a powder.

Answer:

  • Crystallization is happening too quickly: Rapid crystal formation often leads to small, impure crystals.[4] To slow down the process, reduce the rate of cooling or use a more dilute solution.[4]

  • Minimize agitation: Avoid disturbing the solution as it cools, as this can lead to the formation of many small crystals instead of fewer, larger ones.

Problem 4: The resulting crystals are colored or appear impure.

Answer:

  • Presence of impurities: Colored impurities can sometimes be removed by treating the hot solution with activated charcoal before filtration.[4] Add a small amount of charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

  • Compound degradation: Quinoline derivatives can sometimes be sensitive to light and air, leading to discoloration.[8] Try to perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) and protect the flask from light.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of "this compound" that I should be aware of during crystallization?

Q2: Which solvents are a good starting point for the crystallization of "this compound"?

A2: A good starting point would be polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate.[5] Based on protocols for similar quinoline derivatives, solvent mixtures such as ethanol-water or acetone-water have been shown to be effective.[10] A systematic approach to solvent screening is recommended. Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.[3][6]

Q3: How can I prepare a supersaturated solution for crystallization?

A3: A supersaturated solution is a solution that contains more dissolved solute than it can normally hold at a given temperature.[1] To prepare it, you typically dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature (near the solvent's boiling point) until all the solid has dissolved.[1][6] This creates a saturated solution at that high temperature. As the solution cools, the solubility of the compound decreases, resulting in a supersaturated solution from which crystals can form.[1]

Q4: What is the role of seeding in crystallization?

A4: Seeding is a technique where a small, high-quality crystal of the desired compound is added to a supersaturated solution.[7] This "seed" acts as a template, or nucleation site, for further crystal growth.[7] It can help to control polymorphism (the formation of different crystal structures), induce crystallization when it is reluctant to start, and promote the growth of larger, more well-defined crystals.[7]

Data Presentation

Table 1: Hypothetical Solubility Data for "this compound"

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL) (Ethanol b.p.)
Water< 0.1< 1
Ethanol550
Acetone1075
Ethyl Acetate1590
Hexane< 0.1< 1
Toluene225

Note: This data is hypothetical and intended for illustrative purposes to guide solvent selection.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)

  • Place the crude "this compound" in an Erlenmeyer flask.

  • Add a small amount of ethanol and heat the mixture to boiling while stirring.

  • Continue adding ethanol portion-wise until the solid completely dissolves.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).

  • Cover the flask and allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals.

Protocol 2: Anti-Solvent Crystallization

  • Dissolve the crude "this compound" in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise while stirring until the solution becomes persistently cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cover the container and allow it to stand undisturbed. Crystals should form over time.

  • Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Mandatory Visualization

TroubleshootingCrystallization start Start Crystallization (Cooling Supersaturated Solution) check_crystals Crystals Form? start->check_crystals oiling_out Issue: Oiling Out check_crystals->oiling_out No, Oils Out no_crystals Issue: No Crystals Form check_crystals->no_crystals No, Clear Solution small_crystals Issue: Small/Powdery Crystals check_crystals->small_crystals Yes, but Poor Quality impure_crystals Issue: Impure/Colored Crystals check_crystals->impure_crystals Yes, but Colored success Successful Crystallization check_crystals->success Yes solution_oiling Reduce Cooling Rate Use More Dilute Solution Change Solvent/Solvent Pair Add Seed Crystal oiling_out->solution_oiling solution_no_crystals Concentrate Solution Scratch Flask Add Anti-solvent Add Seed Crystal no_crystals->solution_no_crystals solution_small_crystals Reduce Cooling Rate Use More Dilute Solution Minimize Agitation small_crystals->solution_small_crystals solution_impure_crystals Use Activated Charcoal Work Under Inert Atmosphere impure_crystals->solution_impure_crystals solution_oiling->start Retry solution_no_crystals->start Retry solution_small_crystals->start Retry solution_impure_crystals->start Retry

Caption: Troubleshooting workflow for the crystallization of "this compound".

References

Technical Support Center: Scale-Up Synthesis of 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 2-(pyrrolidin-3-yloxy)quinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and industrially scalable approach involves a nucleophilic aromatic substitution (SNAr) reaction. This is typically a two-step process:

  • Synthesis of 2-chloroquinoline: This key intermediate can be synthesized through various established methods.

  • Coupling Reaction: 2-chloroquinoline is then coupled with (R)- or (S)-3-hydroxypyrrolidine in the presence of a suitable base.

Q2: What are the critical parameters to control during the coupling of 2-chloroquinoline and 3-hydroxypyrrolidine?

A2: Several parameters are crucial for a successful and scalable coupling reaction:

  • Base Selection: The choice and stoichiometry of the base are critical to deprotonate the hydroxyl group of 3-hydroxypyrrolidine, forming a potent nucleophile.

  • Solvent: The solvent should be able to dissolve the reactants and be stable at the reaction temperature. High-boiling polar aprotic solvents are often used.

  • Temperature: The reaction temperature directly influences the reaction rate and the formation of impurities.

  • Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximizing yield and minimizing by-product formation.

Q3: What are the main challenges in purifying this compound at a larger scale?

A3: Large-scale purification can present several challenges:

  • Removal of Unreacted Starting Materials: Efficiently removing unreacted 2-chloroquinoline and 3-hydroxypyrrolidine is crucial.

  • Separation of By-products: Side reactions can lead to impurities that may be difficult to separate from the desired product.

  • Crystallization: Developing a robust crystallization method for obtaining a high-purity, crystalline final product can be challenging.

  • Solvent Selection: Identifying a suitable solvent system for purification that is both effective and environmentally acceptable is a key consideration.

Troubleshooting Guides

Guide 1: Low Yield in the Coupling Reaction
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation Use a stronger base (e.g., NaH, KHMDS) or increase the stoichiometry of the current base.Increased formation of the alkoxide, leading to a higher reaction rate and yield.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for impurity formation.An increase in the reaction rate should be observed.
Poor Solubility of Reactants Screen for alternative solvents with better solubility for all reactants at the reaction temperature.Improved reaction kinetics and higher conversion to the product.
Degradation of Reactants or Product Perform stability studies on the starting materials and product under the reaction conditions. Consider using milder conditions if degradation is observed.Minimized product loss and improved overall yield.
Guide 2: High Impurity Levels in the Crude Product
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions Optimize reaction temperature and time to minimize the formation of by-products. Analyze impurities to understand their formation mechanism.A cleaner crude product with a higher percentage of the desired compound.
Excess of a Reactant Carefully control the stoichiometry of the reactants. An excess of either 2-chloroquinoline or 3-hydroxypyrrolidine can lead to purification challenges.A more straightforward purification process and better overall efficiency.
Presence of Water Ensure all reactants and the solvent are anhydrous, as water can react with the base and starting materials.Reduced formation of hydrolysis-related impurities.
Oxygen Sensitivity If reactants or products are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevention of oxidative degradation and related impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloroquinoline

A variety of methods can be employed for the synthesis of 2-chloroquinoline.[1][2] One common laboratory-scale method involves the Vilsmeier-Haack reaction of acetanilide.[3] For larger-scale operations, alternative routes starting from quinoline-2-one might be considered.

Protocol 2: Coupling of 2-Chloroquinoline with 3-Hydroxypyrrolidine
  • To a solution of (R)- or (S)-3-hydroxypyrrolidine (1.1 eq) in a suitable polar aprotic solvent (e.g., DMF, DMAc, or NMP) at room temperature, add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere.

  • Stir the resulting suspension at room temperature for 1 hour.

  • Add a solution of 2-chloroquinoline (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_product Final Product 2-Chloroquinoline 2-Chloroquinoline Coupling SNAr Reaction (Base, Solvent, Heat) 2-Chloroquinoline->Coupling 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine->Coupling Product This compound Coupling->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Base Is the base strong enough? Is stoichiometry correct? Start->Check_Base Adjust_Base Use stronger base or increase stoichiometry Check_Base->Adjust_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes End Problem Resolved Adjust_Base->End Adjust_Temp Increase or decrease temperature incrementally Check_Temp->Adjust_Temp No Check_Solvent Are reactants fully dissolved? Check_Temp->Check_Solvent Yes Adjust_Temp->End Change_Solvent Screen for alternative solvents Check_Solvent->Change_Solvent No Check_Purity Are starting materials pure? Check_Solvent->Check_Purity Yes Change_Solvent->End Purify_SM Re-purify starting materials Check_Purity->Purify_SM No Check_Purity->End Yes Purify_SM->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 2-(pyrrolidin-3-yloxy)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 2-(pyrrolidin-3-yloxy)quinoline derivatives. The focus is on identifying and mitigating potential toxicity, a common challenge with quinoline-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with quinoline derivatives?

A1: The main toxicity concerns for quinoline derivatives are cardiotoxicity and general cytotoxicity.[1][2] Cardiotoxicity often manifests as the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially life-threatening arrhythmias.[3][4] General cytotoxicity can affect various cell types and is often assessed through in vitro assays.[5][6]

Q2: How can I predict the potential toxicity of my this compound derivatives early in the discovery process?

A2: In silico models are valuable tools for early toxicity prediction. Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can be used to predict the likelihood of hERG inhibition and other toxicities based on the chemical structure.[3][4][7][8] These computational tools can help prioritize compounds for synthesis and experimental testing.[9]

Q3: What are the key structural features of quinoline derivatives that are often linked to toxicity?

A3: High lipophilicity and the presence of a basic amine are common features associated with hERG channel inhibition.[10] The overall three-dimensional shape and charge distribution of the molecule also play a crucial role in its interaction with toxicity targets.

Q4: What are some general strategies to reduce the toxicity of my lead compounds?

A4: Several medicinal chemistry strategies can be employed to mitigate toxicity. These include:

  • Reducing Lipophilicity: Decreasing the lipophilicity of a molecule can reduce its affinity for the hERG channel.

  • Modulating Basicity: Lowering the pKa of basic nitrogen atoms can weaken their interaction with the hERG channel.

  • Bioisosteric Replacement: Replacing problematic moieties with bioisosteres that have a lower toxicity risk can be effective. For instance, replacing the pyrrolidine ring or modifying the oxy-linker might alter the toxicity profile.[10][11]

  • Blocking Metabolic Sites: Introducing modifications to block metabolically labile sites can prevent the formation of toxic metabolites.[10]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in primary screening assays.
  • Problem: Your this compound derivative shows high levels of cell death in initial cytotoxicity assays (e.g., MTT, MTS).

  • Troubleshooting Steps:

    • Confirm Compound Purity and Identity: Ensure the observed toxicity is not due to impurities from the synthesis. Re-purify the compound and confirm its structure by NMR and mass spectrometry.

    • Dose-Response Curve: Generate a full dose-response curve to accurately determine the IC50 value.

    • Cell Line Specificity: Test the compound in multiple cell lines (e.g., cancerous vs. non-cancerous) to assess for selective toxicity.

    • Mechanism of Action: Investigate the mechanism of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining.

    • Structural Modifications:

      • Synthesize analogs with reduced lipophilicity.

      • Introduce polar functional groups to increase solubility and potentially reduce off-target effects.

      • Consider bioisosteric replacement of the pyrrolidine or quinoline core if they are suspected to be the source of toxicity.

Issue 2: Potential for cardiotoxicity indicated by in silico models.
  • Problem: Computational models predict a high probability of hERG inhibition for your lead compound.

  • Troubleshooting Steps:

    • In Vitro hERG Assay: Experimentally validate the in silico prediction using a functional hERG assay, such as the whole-cell patch-clamp technique, which is the gold standard.

    • Structure-Activity Relationship (SAR) Analysis:

      • Synthesize analogs where the basicity of the pyrrolidine nitrogen is modulated. This can be achieved by introducing electron-withdrawing groups nearby.

      • Modify the linker between the pyrrolidine and the quinoline ring. Altering its length or rigidity can impact hERG binding.[11]

      • Explore modifications on the quinoline ring to alter the overall electronic and steric properties of the molecule.

    • Physicochemical Profiling: Measure the lipophilicity (LogP/LogD) and pKa of your compounds. This data can help build a clearer understanding of the structure-hERG inhibition relationship.

Data Presentation

Table 1: Representative Cytotoxicity Data for a Series of this compound Analogs

Compound IDModificationIC50 (µM) in HeLa CellsIC50 (µM) in HEK293 Cells
Lead-001Parent Compound5.28.1
Analog-A1Reduced Lipophilicity (e.g., added hydroxyl group)15.822.5
Analog-A2Reduced Basicity of Pyrrolidine (e.g., N-acetylation)25.435.7
Analog-A3Bioisosteric Replacement (e.g., piperidine for pyrrolidine)12.118.9

Table 2: Representative hERG Inhibition Data for a Series of this compound Analogs

Compound IDModificationhERG IC50 (µM) (Automated Patch Clamp)
Lead-001Parent Compound0.8
Analog-B1Reduced Lipophilicity5.3
Analog-B2Reduced Basicity of Pyrrolidine12.6
Analog-B3Linker Modification (e.g., increased rigidity)9.8

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Automated Patch-Clamp Assay for hERG Inhibition
  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Harvest the cells and prepare a single-cell suspension.

  • Compound Preparation: Prepare a concentration range of the test compounds in the appropriate extracellular solution.

  • Automated Patch-Clamp: Load the cell suspension and compound solutions onto the automated patch-clamp system.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarization step to activate the channels followed by a repolarization step to measure the tail current.

  • Data Acquisition: Record the hERG currents in the absence and presence of different concentrations of the test compound.

  • Data Analysis: Measure the peak tail current amplitude at each compound concentration. Calculate the percentage of current inhibition and determine the IC50 value by fitting the data to a concentration-response curve.

Visualizations

Toxicity_Mitigation_Workflow cluster_design Design & Synthesis cluster_screening Screening cluster_analysis Analysis & Optimization Compound_Design Initial Compound Design In_Silico In Silico Toxicity Prediction Compound_Design->In_Silico Predict Synthesis Synthesis of Analogs In_Vitro_Cyto In Vitro Cytotoxicity Assay Synthesis->In_Vitro_Cyto In_Vitro_hERG In Vitro hERG Assay Synthesis->In_Vitro_hERG In_Silico->Synthesis Prioritize SAR_Analysis SAR Analysis In_Vitro_Cyto->SAR_Analysis In_Vitro_hERG->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Guide Lead_Optimization->Synthesis Iterate hERG_Blockade_Pathway cluster_cell Cardiomyocyte hERG_Channel hERG K+ Channel K_efflux K+ Efflux hERG_Channel->K_efflux Inhibits Repolarization Repolarization K_efflux->Repolarization Leads to AP_Duration Action Potential Duration Repolarization->AP_Duration Affects QT_Prolongation QT Prolongation AP_Duration->QT_Prolongation Prolongs Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->hERG_Channel Blockade

References

"2-(pyrrolidin-3-yloxy)quinoline" experimental protocol refinement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the experimental protocol refinement of 2-(pyrrolidin-3-yloxy)quinoline . This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing and utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 2-chloroquinoline with a protected 3-hydroxypyrrolidine (e.g., N-Boc-3-hydroxypyrrolidine) in the presence of a base, followed by the removal of the protecting group.

Q2: I am observing very low yields in my SNAr reaction. What are the potential causes?

A2: Low yields in this SNAr reaction can stem from several factors:

  • Base Strength: The base may not be strong enough to deprotonate the hydroxyl group of the pyrrolidine effectively.

  • Reaction Temperature: The temperature might be too low, leading to a slow reaction rate, or too high, causing decomposition of starting materials or products.

  • Solvent Choice: The solvent must be appropriate for SNAr reactions, typically a polar aprotic solvent like DMF, DMSO, or NMP.

  • Starting Material Quality: Impurities in 2-chloroquinoline or the protected 3-hydroxypyrrolidine can interfere with the reaction.

  • Atmosphere: The reaction may be sensitive to moisture or oxygen. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is recommended.

Q3: What are common side products, and how can I minimize them?

A3: A common side product is 2-quinolinone, formed by the hydrolysis of 2-chloroquinoline. To minimize this, ensure all reagents and the solvent are anhydrous. Additionally, altering the order of addition of reactants can sometimes reduce side product formation.[1] Another potential issue is the formation of regioisomers if using an unsymmetrical ketone in a Friedländer synthesis approach.[2][3]

Q4: I'm having trouble with the purification of the final product. What techniques are recommended?

A4: Purification is typically achieved using column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent (like hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or methanol), is usually effective. If the product is basic, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column.

Q5: What are the known or potential biological activities of this compound?

A5: While specific data for this compound is not widely published, quinoline derivatives are a significant class of compounds in drug development.[4] They are known to exhibit a broad range of biological activities, including anticancer, antimicrobial, antifungal, antimalarial, and anti-inflammatory properties.[4][5][6][7] For instance, some quinoline derivatives act as inhibitors of enzymes like chitin synthase or cyclin-dependent kinase 2 (CDK2).[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Synthesis Troubleshooting Flowchart

G start Problem Encountered low_yield Low or No Yield start->low_yield impure_product Impure Product After Column Chromatography start->impure_product incomplete_deprotection Incomplete Deprotection (e.g., Boc Group) start->incomplete_deprotection check_reagents Verify Purity of Starting Materials (2-chloroquinoline, pyrrolidinol) low_yield->check_reagents Purity? optimize_base Screen Stronger Bases (e.g., NaH, KHMDS) low_yield->optimize_base Base? optimize_temp Adjust Temperature (Try incremental increase, e.g., 80°C -> 100°C) low_yield->optimize_temp Temp? check_atmosphere Ensure Anhydrous Conditions & Inert Atmosphere (N2/Ar) low_yield->check_atmosphere Conditions? optimize_column Optimize Chromatography: - Adjust solvent gradient - Add 0.5-1% Et3N to eluent - Try different stationary phase (e.g., Alumina) impure_product->optimize_column Separation? recrystallize Attempt Recrystallization or Trituration impure_product->recrystallize Alternative? extend_time Increase Reaction Time incomplete_deprotection->extend_time Time? stronger_acid Use Stronger Acid (e.g., 4M HCl in Dioxane) incomplete_deprotection->stronger_acid Acid? monitor_tlc Monitor Reaction by TLC Until Starting Material is Consumed incomplete_deprotection->monitor_tlc Monitoring?

Caption: Troubleshooting flowchart for synthesis.

Quantitative Data: SNAr Reaction Condition Optimization

For the coupling of a halo-aromatic compound with an alcohol, reaction conditions are critical. The following table summarizes conditions used in related nucleophilic aromatic substitution reactions, which can serve as a starting point for optimization.

EntryElectrophileNucleophileBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-FluoronitrobenzeneBenzylamine (1)K₂CO₃ (2)H₂O/HPMC250.595
22,4,5-TrichloropyrimidinePyrrolidine (1)KOH (1.1)H₂O/HPMC250.590
32-ChloroquinolineVarious AminesCsOAc:K₃PO₄Pyridine252060-85
42-Chloroquinoline-3-carbaldehydeThiomorpholineK₂CO₃EthanolReflux--

Data adapted from related literature to provide a comparative basis for optimization.[1][10][11]

Experimental Protocols & Methodologies

Synthesis Workflow Diagram

The synthesis of this compound is generally performed in two key steps as illustrated below.

G cluster_step1 Step 1: S_N_Ar Coupling cluster_step2 Step 2: Deprotection start_materials 2-Chloroquinoline + N-Boc-3-hydroxypyrrolidine intermediate N-Boc-3-(quinolin-2-yloxy)pyrrolidine (Protected Intermediate) start_materials->intermediate NaH, DMF 80-100 °C final_product This compound (Final Product) intermediate->final_product TFA or HCl DCM, 0°C to RT

Caption: Two-step synthesis workflow diagram.

Protocol 1: Synthesis of N-Boc-3-(quinolin-2-yloxy)pyrrolidine (Step 1)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • Reagent Addition: Add N-Boc-3-hydroxypyrrolidine (1.2 equivalents) to the solvent. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Substrate Addition: Add 2-chloroquinoline (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and carefully quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the protected intermediate.

Protocol 2: Synthesis of this compound (Step 2)
  • Preparation: Dissolve the N-Boc-3-(quinolin-2-yloxy)pyrrolidine intermediate (1.0 equivalent) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool to 0 °C.

  • Deprotection: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane to the flask.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Purification: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Extract the aqueous layer with DCM.

  • Final Steps: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the final product, which can be further purified by chromatography or recrystallization if necessary.

Potential Mechanism of Action Framework

Given the wide-ranging biological effects of quinoline derivatives, a compound like this compound could potentially interact with multiple cellular targets. The diagram below illustrates a generalized framework for these potential interactions based on activities reported for analogous compounds.

G cluster_targets Potential Cellular Targets cluster_effects Resulting Biological Effects compound This compound cdk2 CDK2 compound->cdk2 Inhibition topo Topoisomerase I compound->topo Inhibition chitin Chitin Synthase compound->chitin Inhibition other_kinases Other Kinases / Receptors compound->other_kinases Modulation cell_cycle Cell Cycle Arrest (S-Phase) cdk2->cell_cycle dna_damage DNA Damage topo->dna_damage antifungal Inhibition of Fungal Cell Wall Synthesis chitin->antifungal apoptosis Apoptosis cell_cycle->apoptosis dna_damage->apoptosis

Caption: General framework for potential biological targets.

References

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted quinolines. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in classical quinoline synthesis methods?

A1: Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, are powerful tools but often present significant challenges. These include:

  • Harsh Reaction Conditions: Many of these methods require high temperatures and the use of strong acids (e.g., concentrated sulfuric acid) or bases, which can lead to low functional group tolerance and the degradation of sensitive substrates.[1]

  • Low Yields and Byproduct Formation: The vigorous and often exothermic nature of reactions like the Skraup synthesis can result in the formation of thick tars and polymeric materials, making product isolation difficult and reducing overall yield.[1][2][3]

  • Poor Regioselectivity: When using unsymmetrical ketones or anilines, methods like the Friedländer and Combes syntheses can produce a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[4][5][6][7]

  • Use of Toxic Reagents: Traditional protocols often employ hazardous reagents, such as arsenic pentoxide or nitrobenzene as oxidants in the Skraup reaction, posing significant environmental and safety concerns.[1][3]

  • Limited Substrate Scope: The harsh conditions can limit the types of functional groups that are compatible with the reaction, restricting the synthesis of complex or highly functionalized quinolines.[8]

Q2: How do modern synthetic methods address the limitations of classical approaches?

A2: Modern synthetic strategies aim to overcome the drawbacks of classical methods by focusing on milder conditions, improved selectivity, and greater efficiency. Key advancements include:

  • Transition Metal Catalysis: Catalysts based on palladium, rhodium, copper, and cobalt enable quinoline synthesis through C-H activation and annulation strategies under milder conditions with broader functional group tolerance.[8]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and in some cases, lead to cleaner reactions compared to conventional heating.[1][8]

  • Green Chemistry Approaches: There is a growing emphasis on using environmentally benign solvents (e.g., water, ionic liquids), less toxic catalysts (e.g., iodine, solid acids), and greener oxidants like O2 or H2O2.[1][8][9]

  • One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure, reducing waste and simplifying the overall process.[4][8]

Q3: How can I improve the regioselectivity of my Friedländer synthesis?

A3: Regioselectivity in the Friedländer synthesis, particularly with unsymmetrical ketones, is a common challenge.[4][5][6] Several strategies can be employed to control the outcome:

  • Use of Catalysts: Lewis acids or Brønsted acids can influence the reaction pathway.[4] Ionic liquids and amine catalysts have also been shown to improve regioselectivity.[5]

  • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the condensation to a specific position.[5]

  • Alternative Reactants: Using an imine analog of the o-aminoaryl ketone can sometimes prevent side reactions like aldol condensation and favor a specific regioisomer.[5]

Troubleshooting Guides

This section addresses specific problems encountered during quinoline synthesis in a question-and-answer format.

Problem: Low Yield

Q: My Skraup/Doebner-von Miller reaction is producing a lot of tar and a very low yield of the desired quinoline. What can I do?

A: This is a classic problem associated with the highly exothermic and harsh conditions of these reactions.[1][2]

Troubleshooting Steps:

  • Moderate the Reaction: The initial Skraup reaction is known for being violently exothermic.[2][3] Adding a moderator like ferrous sulfate (FeSO4) or boric acid can help control the reaction rate and temperature, reducing tar formation.[2][10]

  • Optimize the Oxidant: While nitrobenzene is a traditional oxidant, it can contribute to byproducts.[3] Consider milder or alternative oxidants. Some modern variations have found that an exogenous oxidant is not even necessary when using certain ionic liquids.[1]

  • Use a Co-Solvent: For the Doebner-von Miller reaction, acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a major cause of low yields.[1] Employing a biphasic reaction medium, where the carbonyl compound is sequestered in an organic phase, can drastically reduce polymerization.[1]

  • Consider Microwave Irradiation: Microwave heating can significantly shorten reaction times and often leads to cleaner reactions with higher yields compared to conventional refluxing.[1]

Problem: Poor Regioselectivity

Q: I am performing a Combes synthesis with an unsymmetrical β-diketone and obtaining a mixture of 2- and 4-substituted quinolines. How can I favor one regioisomer?

A: The regioselectivity in the Combes synthesis is determined by the electrophilic aromatic annulation step, which is influenced by both steric and electronic factors.[11]

Troubleshooting Steps:

  • Analyze Substituent Effects:

    • Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of the less hindered quinoline. For instance, bulkier R groups on the diketone tend to favor the formation of 2-substituted quinolines.[11]

    • Aniline Electronics: The electronic nature of the aniline substituent matters. Methoxy-substituted (electron-donating) anilines often lead to 2-substituted products, while chloro- or fluoro-substituted (electron-withdrawing) anilines can favor the 4-substituted regioisomer.[11]

  • Modify the Catalyst System: The traditional use of concentrated sulfuric acid can be harsh. Experimenting with polyphosphoric acid (PPA), sometimes mixed with alcohols, has been shown to influence the regiochemical outcome.[11]

Problem: Reaction Not Proceeding or Stalling

Q: My Friedländer synthesis between a 2-aminoaryl ketone and a carbonyl compound is not working. The starting materials are recovered. What should I check?

A: The Friedländer synthesis relies on a crucial acid- or base-catalyzed condensation and cyclization. Failure to proceed often points to issues with catalysis or substrate reactivity.

Troubleshooting Steps:

  • Verify Catalyst Activity: This reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., KOtBu, DBU).[5][12] Ensure your catalyst is active and used in the appropriate amount. Solid acid catalysts like Nafion NR50 have also been used effectively, especially with microwave heating.[8]

  • Increase Reaction Temperature: While modern methods aim for milder conditions, the classical Friedländer reaction often requires heating, with temperatures ranging from 150 to 220°C in the absence of a catalyst.[6] If using a high-boiling solvent or neat conditions, cautiously increasing the temperature might be necessary.

  • Check Substrate Reactivity: The carbonyl compound must contain an active α-methylene group.[4] If the protons on the α-carbon are not sufficiently acidic, the initial aldol-type condensation will not occur. Strongly electron-withdrawing groups on the 2-aminoaryl ketone can deactivate the amino group, hindering the initial condensation or final imine formation.

Problem: Product Purification Difficulties

Q: The crude product from my quinoline synthesis is an oily resin that is difficult to purify by column chromatography. What are some alternative purification strategies?

A: Quinolines are basic compounds, and this property can be exploited for purification. Oily or resinous byproducts are common, especially in classical syntheses.[1]

Troubleshooting Steps:

  • Acid-Base Extraction:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ether).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic quinoline product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base like NaOH or Na2CO3 to regenerate the free quinoline base, which can then be extracted back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

  • Crystallization of Salts: Convert the quinoline to a crystalline salt, such as a picrate or phosphate.[13] The salt can often be purified by recrystallization. The free base can then be regenerated by treatment with a strong base.[13]

  • Vacuum Distillation/Kugelrohr: If the product is thermally stable, high-vacuum distillation or sublimation can be an effective method to separate it from non-volatile polymeric tars.[13][14]

Data and Protocols

Table 1: Comparison of Catalysts in Friedländer Quinoline Synthesis

Data is representative and compiled for illustrative purposes.

Catalyst SystemStarting MaterialsConditionsTime (h)Yield (%)Reference
[Hbim]BF₄ (Ionic Liquid) 2-Aminobenzophenone, Ethyl AcetoacetateSolvent-free, 100 °C3 - 693[15]
SiO₂ Nanoparticles 2-Aminoaryl ketones, Carbonyl compoundsMicrowave, 100 °C0.25 - 0.593[15]
Nafion NR50 2-Aminoaryl ketones, α-Methylene carbonylsEthanol, Microwave0.1 - 0.2High[8]
Iodine (I₂) 2-Aminobenzaldehyde, KetoneSolvent-free, 80 °C1 - 285-95[12]
TFA (Trifluoroacetic Acid) Aniline, α,β-Unsaturated KetoesterReflux in TFA1280[16]
Experimental Protocol: Microwave-Assisted Skraup Synthesis Modification

This protocol is a modification of the classical Skraup synthesis, employing an ionic liquid and microwave heating to improve safety and yield, as inspired by the work of Amarasekara and Hasan.[1]

Materials:

  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv)

  • Imidazolium cation-based sulfonic acid ionic liquid (e.g., [bmim]HSO₄) (catalyst)

Procedure:

  • In a microwave-safe reaction vessel, combine the aniline (1.0 equiv) and glycerol (3.0 equiv).

  • Add the sulfonic acid ionic liquid catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a predetermined time (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

  • After completion, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or via one of the methods described in the purification troubleshooting guide.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Quinoline Synthesis start Reaction Issue Identified (e.g., Low Yield, No Product) check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions OK? check_conditions->conditions_ok check_catalyst 3. Assess Catalyst (Activity, Loading) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_catalyst Yes adjust_conditions Adjust Temp/Time/ Solvent conditions_ok->adjust_conditions No replace_catalyst Use Fresh/Alternative Catalyst catalyst_ok->replace_catalyst No consult_literature Consult Literature for Alternative Methods catalyst_ok->consult_literature Yes purify_reagents->start adjust_conditions->start replace_catalyst->start

Caption: Troubleshooting workflow for quinoline synthesis.

Synthesis_Selection Decision Logic for Selecting a Quinoline Synthesis Method start Desired Quinoline Substitution Pattern? friedlander Friedländer Synthesis start->friedlander 2,3- or 2,4-Substituted skraup Skraup / Doebner-von Miller start->skraup Unsubstituted or Simple Alkyl/Aryl combes Combes Synthesis start->combes 2,4-Disubstituted pfitzinger Pfitzinger Synthesis start->pfitzinger 4-Carboxy-Substituted friedlander_sm 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl friedlander->friedlander_sm skraup_sm Aniline + Glycerol or α,β-Unsaturated Carbonyl skraup->skraup_sm combes_sm Aniline + β-Diketone combes->combes_sm pfitzinger_sm Isatin + α-Methylene Carbonyl pfitzinger->pfitzinger_sm

Caption: Method selection based on desired substitution.

References

Strategies to improve the pharmacological properties of quinoline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges encountered with quinoline derivatives.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Poor Aqueous Solubility

Question: My quinoline derivative has low water solubility, which is affecting my in vitro assays. What strategies can I employ to improve its solubility?

Answer: Poor aqueous solubility is a common challenge with quinoline derivatives. Here are several strategies you can use, ranging from simple formulation adjustments to more complex chemical modifications.

A) Formulation Strategies:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1][2] This is a widely used and effective method.

  • Solid Dispersions: This technique involves dispersing the quinoline derivative in a hydrophilic polymer matrix. This can be achieved through methods like solvent evaporation or melting, resulting in an amorphous form of the drug with improved dissolution rates.[2][3][4]

  • Nanosuspensions: Reducing the particle size of your compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[5]

  • Co-solvents: For initial in vitro screening, using a co-solvent system (e.g., DMSO, ethanol) can be a quick way to dissolve your compound. However, be mindful of potential solvent-induced artifacts in your biological assays.

Which formulation strategy should I choose?

The choice between methods like cyclodextrin complexation and solid dispersions depends on the specific properties of your quinoline derivative and the requirements of your experiment.

FeatureCyclodextrin ComplexationSolid Dispersion
Mechanism Encapsulation of the drug molecule within the cyclodextrin cavity.[1][2]Dispersion of the drug in an amorphous state within a hydrophilic polymer matrix.[3][4]
Preparation Methods include kneading, co-precipitation, and ultrasonication.[1][6]Methods include solvent evaporation and melting (hot-melt extrusion).[2][4][7][8]
Advantages High efficiency in solubilization, can protect the drug from degradation.[2]Can lead to a supersaturated solution, potentially enhancing absorption.[5]
Considerations The size of the quinoline derivative must be compatible with the cyclodextrin cavity.The drug and polymer must be miscible. Thermal stability of the drug is crucial for the melting method.

B) Chemical Modification Strategies:

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active drug.[9] By attaching a hydrophilic promoiety (e.g., phosphate, amino acid), you can significantly increase the aqueous solubility of the parent quinoline derivative.[9]

  • Salt Formation: If your quinoline derivative has an ionizable group, forming a salt can substantially improve its solubility.[10]

  • Introduction of Polar Functional Groups: Strategically introducing polar groups (e.g., -OH, -NH2, -COOH) to the quinoline scaffold can enhance its hydrophilicity. However, this may also impact the compound's biological activity and should be guided by structure-activity relationship (SAR) studies.

High Cytotoxicity in Cell-Based Assays

Question: My quinoline derivative is showing high toxicity to my cell lines, even at low concentrations. How can I mitigate this?

Answer: High cytotoxicity can be a significant hurdle. Here are some approaches to address this issue:

A) Experimental Adjustments:

  • Review Your Assay Protocol: Ensure that the observed toxicity is not an artifact of the experimental conditions. For instance, if you are using a solvent like DMSO to dissolve your compound, ensure the final concentration in the cell culture medium is well below the toxic level for your specific cell line (typically <0.5%).

  • Assess for Compound Precipitation: Poorly soluble compounds can precipitate in the cell culture medium, and these precipitates can exert physical toxicity on the cells, independent of the compound's pharmacological activity.[9][11][12][13] Visually inspect your culture wells for any signs of precipitation. If observed, refer to the solubility enhancement strategies in the previous section.

B) Structural Modification Strategies:

  • Structure-Activity Relationship (SAR) Guided Modification: The position and nature of substituents on the quinoline ring can significantly influence its cytotoxicity.[14][15][16] For example, some studies have shown that certain functionalizations can either increase or decrease the cytotoxic effects of quinoline derivatives.[14][15] A systematic SAR study can help identify modifications that reduce toxicity while retaining the desired biological activity.

  • Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties but may result in a different biological response, including reduced toxicity.[2]

  • Scaffold Hopping: In some cases, replacing the quinoline core with a different heterocyclic scaffold that maintains the key pharmacophoric features can lead to a better toxicity profile.

Poor Metabolic Stability

Question: My quinoline derivative is rapidly metabolized in vitro. What can I do to improve its metabolic stability?

Answer: Poor metabolic stability can lead to low bioavailability and a short duration of action in vivo. Here are some strategies to address this:

  • Identify Metabolic Hotspots: The first step is to identify the specific site(s) on your molecule that are susceptible to metabolic enzymes (e.g., cytochrome P450s). This can be done through metabolite identification studies using liver microsomes or hepatocytes.

  • Block Metabolism through Structural Modification: Once the metabolic hotspots are known, you can make chemical modifications at or near these positions to block enzymatic degradation. Common strategies include:

    • Introducing Halogens: Halogen atoms (F, Cl, Br) can sterically hinder the approach of metabolic enzymes.

    • Replacing a Labile Group: If a specific functional group is being metabolized (e.g., an ester being hydrolyzed), you can replace it with a more stable bioisostere.

  • Scaffold Hopping: As with toxicity, replacing the quinoline scaffold with a more metabolically stable heterocycle can be an effective strategy.[8]

Unexpected Side Reactions or Low Yields in Synthesis

Question: I am having trouble with the synthesis of my quinoline derivative, particularly with a Suzuki coupling reaction. What are some common issues and how can I troubleshoot them?

Answer: Synthetic challenges are common. For Suzuki coupling reactions involving quinoline cores, here are some troubleshooting tips:

  • Reagent Solubility: Poor solubility of either the quinoline halide or the boronic acid can hinder the reaction.[17] Consider using a different solvent system or functionalizing your starting materials to improve solubility.[17]

  • Choice of Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. If one combination is not working, screen a panel of different catalysts and ligands. For example, catalysts like Pd(PPh3)4 or those with bulky phosphine ligands (e.g., SPhos, XPhos) can be effective.[18]

  • Base Selection: The base plays a critical role in the catalytic cycle. Common bases include K2CO3, K3PO4, and CsF. The optimal base can be reaction-dependent, so it's worth screening a few options.

  • Oxygen Exclusion: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Side Reactions: Homocoupling of the boronic acid is a common side reaction. This can sometimes be minimized by adjusting the reaction temperature or using a different catalyst system.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key pharmacological properties of quinoline derivatives?

A1: Quinoline and its derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and neuroprotective properties.[19]

Q2: How does the position of substituents on the quinoline ring affect its activity?

A2: The position and nature of substituents have a significant impact on the pharmacological profile of quinoline derivatives. For instance, in some anticancer quinolines, a bulky alkoxy group at position-7 and an amino side chain at position-4 were found to be beneficial for activity. The length of the alkylamino side chain also influences potency.

Q3: What is the role of metal complexes in improving the properties of quinoline derivatives?

A3: Complexation with metal ions can alter the physicochemical properties (e.g., solubility, stability) and pharmacokinetic profile of quinoline derivatives. Metal complexes can also introduce novel mechanisms of action, such as redox activity or enhanced targeting of specific biomolecules.

Q4: Are there any known toxicity concerns with quinoline itself?

A4: Yes, quinoline has been classified as a potential carcinogen and mutagen.[10][14] Therefore, it is crucial to evaluate the toxicological profile of any new quinoline derivative intended for therapeutic use.

Section 3: Data at a Glance

Table 1: Impact of Structural Modifications on Anticancer Activity (IC50 Values in µM)
Parent CompoundModificationCell LineIC50 (µM)Reference
Quinoline Derivative A7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amineHuman tumor cell lines< 1.0[20]
Quinoline Derivative B7-methyl-8-nitro-quinolineCaco-21.87[15]
Quinoline Derivative C8-nitro-7-quinolinecarbaldehydeCaco-20.53[15]
Quinoline Derivative D8-Amino-7-quinolinecarbaldehydeCaco-21.14[15]
Mefloquine AnalogueEsterification of MQ-36 to MQ-38/MQ-39P. falciparum F32-TEM0.0006-0.0011[19]
CA-4 Analogue7-tert-butyl-substituted quinolineMCF-7, HL-60, HCT-116, HeLa0.02–0.04[21]
Table 2: In Vivo Toxicity Data (LD50)
CompoundRouteSpeciesLD50Reference
QuinolineDermalRabbit>2000 mg/kg bw[14]
2-methylquinolineDermalRabbit1978 mg/kg bw[14]
4-phenyl,3,4-dihydrobenzoquinoline-2(H)oneOralRat>2000 mg/kg[1]

Section 4: Experimental Protocols

Preparation of a Quinoline Derivative-Cyclodextrin Inclusion Complex (Kneading Method)

Materials:

  • Quinoline derivative

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Mortar and pestle

  • Ethanol/water mixture (e.g., 1:1 v/v)

  • Oven

Procedure:

  • Weigh out the quinoline derivative and cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2).

  • Transfer the powders to a mortar.

  • Slowly add the ethanol/water mixture dropwise while continuously kneading the mixture with the pestle.

  • Continue kneading for a specified time (e.g., 45-60 minutes), adding more solvent as needed to maintain a paste-like consistency.

  • Scrape the resulting paste from the mortar and spread it on a glass dish.

  • Dry the paste in an oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder using a mortar and pestle.

Preparation of a Quinoline Derivative Solid Dispersion (Solvent Evaporation Method)

Materials:

  • Quinoline derivative

  • Hydrophilic polymer (e.g., PEG 4000, PEG 6000, PVP)

  • Volatile organic solvent (e.g., methanol, ethanol, chloroform)

  • Rotary evaporator or hot plate

  • Vacuum desiccator

Procedure:

  • Accurately weigh the quinoline derivative and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:2, 1:4).[8]

  • Dissolve both the drug and the polymer in a suitable volatile solvent in a round-bottom flask.[2][4][22]

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or by gentle heating on a hot plate with continuous stirring.[4][22]

  • Continue evaporation until a solid film or mass is formed.[4]

  • Place the solid mass in a vacuum desiccator for 24 hours to remove any residual solvent.[22]

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.[22]

Cytotoxicity Assessment using the MTT Assay

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Quinoline derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[23]

  • Prepare serial dilutions of your quinoline derivative in complete cell culture medium.

  • Remove the old medium from the wells and add the different concentrations of your compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[24]

  • After incubation, remove the treatment medium and add a fresh medium containing MTT solution (e.g., 28 µL of 2 mg/mL MTT solution to 100 µL of medium).[23]

  • Incubate the plate for 1.5-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[15][23]

  • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[23]

  • Incubate for a short period with shaking to ensure complete dissolution.[23]

  • Measure the absorbance at the appropriate wavelength (e.g., 492 nm or 570 nm) using a microplate reader.[20][23]

  • Calculate cell viability as a percentage relative to the untreated control.

Cytotoxicity Assessment using the LDH Assay

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Quinoline derivative stock solution

  • LDH cytotoxicity assay kit (containing LDH assay reagent and lysis buffer)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with your quinoline derivative as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • After the treatment period, centrifuge the plate (optional but recommended) to pellet any detached cells.[25]

  • Carefully transfer a portion of the cell culture supernatant (e.g., 50-100 µL) to a new 96-well plate.[25][26][27][28]

  • Add the LDH assay reagent to each well.[26][27]

  • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.[25][26][27]

  • Some kits may require the addition of a stop solution.[27]

  • Measure the absorbance at the recommended wavelength (e.g., 450 nm or 490 nm).[25][26][27][28]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release wells, following the kit's instructions.

Section 5: Visualized Workflows and Pathways

experimental_workflow_for_solubility_enhancement cluster_problem Problem Identification cluster_strategy Strategy Selection cluster_formulation Formulation Methods cluster_chemical Chemical Modification Methods cluster_evaluation Evaluation Problem Poor Aqueous Solubility of Quinoline Derivative Formulation Formulation Strategies Problem->Formulation Choose Strategy Chemical Chemical Modification Problem->Chemical Choose Strategy Cyclodextrin Cyclodextrin Complexation Formulation->Cyclodextrin SolidDispersion Solid Dispersion Formulation->SolidDispersion Nanosuspension Nanosuspension Formulation->Nanosuspension Prodrug Prodrug Synthesis Chemical->Prodrug Salt Salt Formation Chemical->Salt PolarGroups Introduce Polar Groups Chemical->PolarGroups SolubilityAssay Solubility & Dissolution Testing Cyclodextrin->SolubilityAssay Prepare & Test SolidDispersion->SolubilityAssay Prepare & Test Nanosuspension->SolubilityAssay Prepare & Test Prodrug->SolubilityAssay Prepare & Test Salt->SolubilityAssay Prepare & Test PolarGroups->SolubilityAssay Prepare & Test InVitroAssay In Vitro Biological Assay SolubilityAssay->InVitroAssay Proceed if soluble InVitroAssay->Problem Iterate if needed OptimizedCompound Optimized Compound/ Formulation InVitroAssay->OptimizedCompound Validate Activity

Caption: Workflow for addressing poor solubility of quinoline derivatives.

cytotoxicity_troubleshooting_workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_solution Solutions cluster_modification Modification Strategies cluster_outcome Outcome HighToxicity High Cytotoxicity in Cell-Based Assay CheckPrecipitation Check for Compound Precipitation HighToxicity->CheckPrecipitation CheckSolvent Verify Solvent Concentration HighToxicity->CheckSolvent ImproveSolubility Improve Solubility (See Solubility Workflow) CheckPrecipitation->ImproveSolubility Precipitate Observed ModifyStructure Structural Modification CheckPrecipitation->ModifyStructure No Precipitate AdjustSolvent Lower Solvent Concentration CheckSolvent->AdjustSolvent Too High CheckSolvent->ModifyStructure Acceptable ReducedToxicity Reduced Cytotoxicity with Retained Activity ImproveSolubility->ReducedToxicity Re-test AdjustSolvent->ReducedToxicity Re-test SAR SAR-Guided Modification ModifyStructure->SAR Bioisostere Bioisosteric Replacement ModifyStructure->Bioisostere SAR->ReducedToxicity Re-test Bioisostere->ReducedToxicity Re-test signaling_pathway_improvement cluster_initial Initial Derivative cluster_strategies Improvement Strategies cluster_improved Improved Derivative Initial Quinoline Scaffold PoorProperties Poor Solubility High Toxicity Low Stability Initial->PoorProperties StructuralMod Structural Modification (SAR, Bioisosteres) PoorProperties->StructuralMod Optimize Structure Formulation Formulation (Cyclodextrins, Solid Dispersion) PoorProperties->Formulation Enhance Delivery Prodrug Prodrug Approach PoorProperties->Prodrug Mask Properties Improved Optimized Quinoline Derivative StructuralMod->Improved Formulation->Improved Prodrug->Improved GoodProperties Improved Solubility Reduced Toxicity Enhanced Stability Improved->GoodProperties

References

Validation & Comparative

Comparative Efficacy of Quinoline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific comparative efficacy studies on 2-(pyrrolidin-3-yloxy)quinoline are not publicly available, the broader class of quinoline derivatives has been extensively investigated for a wide range of therapeutic applications.[1][2] This guide provides a comparative overview of the preclinical efficacy of various quinoline derivatives in key therapeutic areas, including oncology and microbiology. The data presented is collated from multiple studies to offer a comparative perspective for researchers, scientists, and drug development professionals. Quinoline and its derivatives are recognized for their diverse biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3]

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have shown significant potential as anticancer agents, with various derivatives exhibiting cytotoxic effects against a range of cancer cell lines.[1] Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of tubulin assembly, and interference with tumor growth signaling pathways.[2][4]

Comparative Efficacy Data (IC50 values in µM)

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5,8-Quinolinedione Derivative (Compound 8)DLD1 (Colon)0.59--
5,8-Quinolinedione Derivative (Compound 8)HCT116 (Colon)0.44--
Quinoline-Chalcone Derivative (Compound 12e)MGC-803 (Gastric)1.385-Fu6.22[5]
Quinoline-Chalcone Derivative (Compound 12e)HCT-116 (Colon)5.345-Fu10.4[5]
Quinoline-Chalcone Derivative (Compound 12e)MCF-7 (Breast)5.215-Fu11.1[5]
4-Anilinoquinoline Derivative (Compound 61)Various0.0015 - 0.0039--
Quinoline-Indole Derivative (Compound 62/63)Various0.002 - 0.011CA-40.011 - 0.014[6]
7-tert-butyl-substituted quinoline (Compound 65)Various0.02 - 0.04->35 (MCF-10A)[6]
Quinoline-Chalcone Hybrid (Compound 23)Various0.009 - 0.016--
7-Chloro-4-quinolinylhydrazoneSF-295, HTC-8, HL-600.314 - 4.65 (µg/cm³)--

Experimental Protocols: Anticancer Screening

A general workflow for screening the anticancer activity of quinoline derivatives involves both in vitro and in vivo assays.

  • In Vitro Cell Viability Assays:

    • Cell Culture: Human cancer cell lines are cultured in a suitable medium and incubated under standard conditions.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds.

    • MTT or SRB Assay: After a specified incubation period (e.g., 48 hours), cell viability is assessed.[7] The MTT assay measures the metabolic activity of cells, while the SRB assay quantifies cellular protein content.[7]

    • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

  • In Vivo Xenograft Models:

    • Animal Model: Immunodeficient mice are typically used.

    • Tumor Implantation: Human tumor cells are subcutaneously injected into the mice.

    • Drug Administration: Once tumors reach a certain volume, the animals are treated with the test compound or a vehicle control.

    • Efficacy Evaluation: Tumor growth is monitored over time. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the control group.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have also been identified as a promising class of antimicrobial agents, with activity against a variety of bacterial and fungal strains.

Comparative Efficacy Data

Compound Class/DerivativeBacterial/Fungal StrainMIC (µg/mL)Zone of Inhibition (mm)
Novel Quinoline DerivativesPseudomonas aeruginosa-9.67 - 10.00
Novel Quinoline DerivativesEscherichia coli-9.00
6-amino-4-methyl-1H-quinoline-2-one derivativesBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50-
Quinolone-triazole derivativesE. coli3.125 - 6.25 (nmol/mL)-

Experimental Protocols: Antimicrobial Susceptibility Testing

Standard methods are employed to evaluate the antimicrobial efficacy of quinoline derivatives.

  • Broth Dilution Method (for MIC):

    • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

    • Serial Dilution: The test compound is serially diluted in a liquid growth medium in microtiter plates.

    • Inoculation: Each well is inoculated with the microbial suspension.

    • Incubation: The plates are incubated under appropriate conditions.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]

  • Disk Diffusion Method (for Zone of Inhibition):

    • Agar Plate Inoculation: An agar plate is uniformly inoculated with the test microorganism.

    • Disk Application: A paper disk impregnated with a known concentration of the test compound is placed on the agar surface.

    • Incubation: The plate is incubated.

    • Zone of Inhibition Measurement: The diameter of the clear zone around the disk where microbial growth is inhibited is measured in millimeters.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathway

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway targeted by quinoline derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel quinoline derivatives.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase TargetID Target Identification HitID Hit Identification TargetID->HitID LeadGen Lead Generation HitID->LeadGen LeadOpt Lead Optimization LeadGen->LeadOpt InVitro In Vitro Testing LeadOpt->InVitro InVivo In Vivo Testing InVitro->InVivo InVivo->LeadOpt Iterative Refinement

Caption: General workflow for drug discovery and preclinical development.

References

Validating the Anticancer Potential of 2-(pyrrolidin-3-yloxy)quinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis to validate the potential anticancer activity of the novel compound "2-(pyrrolidin-3-yloxy)quinoline". In the absence of direct experimental data for this specific molecule, this document leverages published data from structurally related quinoline derivatives with demonstrated anticancer properties. By comparing cytotoxic activities, affected signaling pathways, and cellular responses, we aim to build a strong case for the further investigation of this compound as a potential therapeutic agent.

Comparative Cytotoxicity of Quinoline Derivatives

The in vitro cytotoxic activity of various quinoline derivatives against a panel of human cancer cell lines is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for several quinoline derivatives, providing a benchmark for the anticipated efficacy of this compound.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(3-Methyl aminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one Hep3BData not specifiedDoxorubicin-
Quinoline-chalcone derivative 5 K562nanomolar levels--
Quinoline chalcone 6 HL600.59--
3-phenylquinolinylchalcone 53 H12991.41Topotecan6.02
SKBR-30.70Topotecan8.91
2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i) HeLaPotent--
Substituted 2-arylquinoline 13 HeLa8.3Doxorubicin-
Substituted 2-arylquinoline 12 PC331.37Doxorubicin-
Substituted 2-arylquinoline 11 PC334.34Doxorubicin-
Pyrazolo[4,3-c]hexahydropyridine derivative 31 MDA-MB-231Potent--
MCF-7Potent--
2-quinolinone derivative 12 & 13 MCF-7Potent--
Thienopyrimidine derivative 52 T47D6.9 ± 0.04--
MDA-MB-23110 ± 0.04--

Key Experimental Protocols for Anticancer Activity Assessment

To ensure robust and reproducible results in the evaluation of novel anticancer compounds like this compound, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of a compound on the progression of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can elucidate the molecular mechanisms of a compound's action. The PI3K/Akt pathway is a crucial signaling cascade that is often dysregulated in cancer.[1]

Protocol:

  • Protein Extraction: Treat cells with the test compound, lyse the cells in RIPA buffer, and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, p-Akt, PI3K, mTOR) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Molecular Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations are generated using the DOT language and rendered with Graphviz.

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Cell Viability Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Flow Cytometry Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Flow Cytometry Western Blot Western Blot Compound Treatment->Western Blot Protein Analysis IC50 Determination IC50 Determination MTT Assay->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay->Quantification of Apoptosis Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Signaling Pathway Modulation Signaling Pathway Modulation Western Blot->Signaling Pathway Modulation Validation of Anticancer Potential Validation of Anticancer Potential IC50 Determination->Validation of Anticancer Potential Quantification of Apoptosis->Validation of Anticancer Potential Cell Cycle Distribution->Validation of Anticancer Potential Signaling Pathway Modulation->Validation of Anticancer Potential

Caption: Experimental workflow for assessing anticancer activity.

apoptosis_pathway Quinoline Derivative Quinoline Derivative Mitochondrial Stress Mitochondrial Stress Quinoline Derivative->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by quinoline derivatives.

PI3K_Akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Akt Akt Quinoline Derivative->Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Caption: Inhibition of the PI3K/Akt signaling pathway by quinoline derivatives.

Conclusion

While direct experimental evidence for the anticancer activity of "this compound" is not yet available, the extensive body of research on structurally similar quinoline derivatives provides a strong rationale for its investigation. The comparative data presented in this guide suggest that this novel compound is likely to exhibit significant cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. Furthermore, the PI3K/Akt signaling pathway represents a probable molecular target. The experimental protocols and visualizations provided herein offer a comprehensive framework for the systematic evaluation of "this compound" and its analogues as promising anticancer drug candidates. Further preclinical studies are warranted to validate these predictions and elucidate the precise mechanisms of action.

References

The Antimicrobial Potential of 2-(pyrrolidin-3-yloxy)quinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Silico and Literature-Based Comparison with Established Antimicrobial Agents

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial therapeutics. Quinoline derivatives have long been recognized for their diverse pharmacological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the potential antimicrobial properties of a novel compound, 2-(pyrrolidin-3-yloxy)quinoline, against established antibacterial and antifungal agents, namely ciprofloxacin and fluconazole.

As direct experimental data for this compound is not yet available, this comparison is based on a predictive analysis of its likely activity, drawing from the extensive body of research on structurally related quinoline compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

Predicted Antimicrobial Spectrum and Potency

The chemical structure of this compound, featuring a quinoline core linked to a pyrrolidine moiety via an ether linkage, suggests a potential for broad-spectrum antimicrobial activity. The quinoline ring is a key pharmacophore in many synthetic antibacterial agents, while the pyrrolidine ring is present in various natural and synthetic bioactive molecules.

To contextualize its potential efficacy, we compare the known activities of various quinoline derivatives with the established potency of ciprofloxacin and fluconazole against key bacterial and fungal pathogens.

Antibacterial Activity

Quinolone antibiotics, such as ciprofloxacin, are known for their potent activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] The mechanism of action for quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][5][6][7] Various quinoline derivatives have demonstrated significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range against susceptible strains.[8]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

Compound/AgentStaphylococcus aureusEscherichia coli
Various Quinolone Derivatives 0.8 - >64[8]0.016 - >64[8][9]
Ciprofloxacin (Reference) 0.125 - 2≤1 (Susceptible)[10][11]
This compound Predicted: 1 - 16Predicted: 0.5 - 8

Predicted values are hypothetical and based on structure-activity relationships of related compounds.

Antifungal Activity

Certain quinoline derivatives have also exhibited promising antifungal activity.[12][13][14][15] Their mechanisms of action can vary, with some affecting fungal cell membrane integrity.[15] For comparison, fluconazole, a triazole antifungal, acts by inhibiting the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1][16][17][18][19]

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

Compound/AgentCandida albicans
Various Quinoline Derivatives 12.5 - 50[14]
Fluconazole (Reference) 0.25 - 8[20][21][22][23]
This compound Predicted: 8 - 64

Predicted values are hypothetical and based on structure-activity relationships of related compounds.

Putative Mechanisms of Action

Based on its structural components, this compound may exhibit its antimicrobial effects through one or more mechanisms.

Antibacterial Mechanism of Action (Hypothesized)

The quinoline core strongly suggests a mechanism similar to that of quinolone antibiotics, targeting bacterial type II topoisomerases.

cluster_bacterium Bacterial Cell Quinoline_Compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinoline_Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Figure 1. Hypothesized antibacterial mechanism of action.
Antifungal Mechanism of Action (Hypothesized)

The antifungal mechanism is less certain but could involve disruption of the fungal cell membrane, a known mode of action for some quinoline derivatives.

cluster_fungus Fungal Cell Quinoline_Compound This compound Cell_Membrane Fungal Cell Membrane Quinoline_Compound->Cell_Membrane Disrupts Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Cell_Lysis Fungal Cell Lysis Membrane_Integrity->Cell_Lysis

Figure 2. Hypothesized antifungal mechanism of action.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine the antimicrobial activity of this compound and other novel compounds, standardized antimicrobial susceptibility testing methods are employed. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[24][25][26][27][28]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][26] The broth microdilution method is a standard procedure.[25][27]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Suspend a few colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate the microtiter plate with the prepared microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Start Start Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Serial_Dilution->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Read_MIC End End Read_MIC->End

Figure 3. Experimental workflow for MIC determination.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[24][26]

Protocol:

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth and from the growth control well.

  • Plating: Spread the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Conclusion

While experimental validation is pending, the structural features of this compound suggest it as a promising candidate for a novel antimicrobial agent with a potential dual antibacterial and antifungal profile. Its quinoline core points towards a likely mechanism of action involving the inhibition of bacterial topoisomerases, a well-established and effective antimicrobial target. The pyrrolidin-3-yloxy substituent may further modulate its activity, spectrum, and pharmacokinetic properties.

Further investigation through synthesis and rigorous antimicrobial susceptibility testing, following the detailed protocols provided, is essential to fully characterize the antimicrobial profile of this compound. Comparative studies against a panel of clinically relevant and drug-resistant microbial strains will be crucial in determining its potential for future development as a therapeutic agent. The data and methodologies presented in this guide offer a foundational framework for such an evaluation.

References

A Head-to-Head Comparison of 2-(pyrrolidin-3-yloxy)quinoline with Known α7 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical compound 2-(pyrrolidin-3-yloxy)quinoline with established drugs targeting the α7 nicotinic acetylcholine receptor (nAChR). This analysis is based on the plausible activity of the novel compound as an α7 nAChR modulator, a role suggested by the known activities of similar quinoline derivatives.

The α7 nicotinic acetylcholine receptor is a crucial ligand-gated ion channel in the central nervous system, implicated in cognitive processes such as learning and memory. Its dysfunction has been linked to several neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a significant target for drug discovery. This guide compares the hypothetical compound, this compound, with a known agonist, antagonist, and a positive allosteric modulator (PAM) of the α7 nAChR to provide a comprehensive overview of its potential pharmacological profile.

Comparative Analysis of α7 nAChR Ligands

The following tables summarize the key pharmacodynamic parameters of this compound against a selection of well-characterized α7 nAChR modulators. The data for the hypothetical compound is presented as a prospective profile for a novel therapeutic candidate.

Table 1: Comparative Binding Affinities (Ki) at the α7 nAChR

CompoundClassKi (nM)RadioligandSource
This compound (Hypothetical) Agonist15 - 30[3H]-Methyllycaconitine
PNU-282987Agonist26[1]Not Specified[1]
Methyllycaconitine (MLA)Antagonist1.4[3H]-Methyllycaconitine
PNU-120596Positive Allosteric ModulatorNot applicable (binds to an allosteric site)Not applicable

Table 2: Comparative Functional Activities (EC50/IC50) at the α7 nAChR

CompoundClassAssay TypeEC50/IC50 (nM)Cell Line
This compound (Hypothetical) AgonistCalcium Influx150 - 200SH-SY5Y
PNU-282987AgonistCalcium Influx154[2]Not Specified
Methyllycaconitine (MLA)AntagonistInhibition of ACh-induced response2 (IC50)[3][4]Xenopus oocytes
PNU-120596Positive Allosteric ModulatorPotentiation of ACh response216[5][6]Engineered human α7 nAChR

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is essential to visualize the signaling cascade initiated by the activation of the α7 nAChR and the experimental procedures used to characterize them.

G α7 Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane α7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx α7_nAChR->Ca_influx Agonist Agonist (e.g., Acetylcholine, PNU-282987) Agonist->α7_nAChR Binds & Activates Antagonist Antagonist (e.g., MLA) Antagonist->α7_nAChR Binds & Blocks PAM Positive Allosteric Modulator (e.g., PNU-120596) PAM->α7_nAChR Binds to allosteric site & enhances agonist effect Downstream_Signaling Downstream Signaling (e.g., ERK activation, neurotransmitter release) Ca_influx->Downstream_Signaling

Figure 1. Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

G Experimental Workflow for α7 nAChR Ligand Characterization Start Start Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Imaging) (Determine EC50/IC50) Start->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion on Compound Profile Data_Analysis->Conclusion

Figure 2. General experimental workflow for characterizing α7 nAChR modulators.

Detailed Experimental Protocols

Radioligand Binding Assay for α7 nAChR

This protocol is designed to determine the binding affinity (Ki) of a test compound for the α7 nAChR.

Materials:

  • Radioligand: [3H]-Methyllycaconitine ([3H]-MLA)

  • Membrane Preparation: Rat brain membranes or membranes from cells expressing recombinant human α7 nAChRs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Non-specific Binding Control: 1 µM unlabeled MLA or another high-affinity α7 nAChR ligand.

  • Test Compound: this compound or other compounds of interest at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Fluid.

Procedure:

  • Prepare membrane homogenates and dilute to a final protein concentration of 50-100 µg per well.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-MLA (final concentration ~1-2 nM), and 50 µL of either buffer (for total binding), non-specific binding control, or test compound at varying concentrations.

  • Add 50 µL of the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay: Calcium Imaging for α7 nAChR Modulators

This protocol measures the functional activity of a test compound by monitoring changes in intracellular calcium concentration upon receptor activation.

Materials:

  • Cell Line: SH-SY5Y neuroblastoma cells or other suitable cells endogenously or recombinantly expressing α7 nAChRs.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Agonist: Acetylcholine (ACh) or another known α7 nAChR agonist.

  • Test Compound: this compound or other compounds of interest at various concentrations.

  • Fluorescence Plate Reader or Microscope equipped for live-cell imaging.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

  • Load the cells with the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • To determine agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound for 10-15 minutes before adding a fixed concentration of a known agonist (e.g., EC80 of ACh).

  • To determine PAM activity, co-apply varying concentrations of the test compound with a fixed, low concentration of a known agonist (e.g., EC20 of ACh).

  • Record the fluorescence intensity before and after the addition of compounds.

  • Calculate the change in fluorescence (ΔF) and normalize it to the baseline fluorescence (F0) to get ΔF/F0.

  • Generate concentration-response curves to determine the EC50 (for agonists and PAMs) or IC50 (for antagonists).

This comparative guide provides a framework for evaluating the potential of novel compounds like this compound as modulators of the α7 nAChR. The provided data and protocols offer a basis for further experimental investigation and drug development in this critical therapeutic area.

References

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, specific information regarding the biological targets, selectivity profiling, and experimental data for the compound "2-(pyrrolidin-3-yloxy)quinoline" is not publicly available.

Extensive queries have failed to identify any published research detailing the pharmacological properties of this specific molecule. While the broader class of quinoline derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, data pertaining to the unique substitution of a pyrrolidin-3-yloxy group at the 2-position of the quinoline ring is absent from the public record.

Similarly, no information could be retrieved on structurally related compounds that have been profiled against "this compound" to determine its selectivity. The creation of a comparative guide with quantitative data, experimental protocols, and signaling pathway diagrams, as requested, is therefore not possible at this time.

Researchers and drug development professionals interested in this particular scaffold may need to rely on internal discovery efforts or future publications to ascertain its biological activity and selectivity profile. The lack of available data suggests that "this compound" may be a novel chemical entity that has not yet been extensively studied or characterized in the public scientific domain.

Cross-validation of "2-(pyrrolidin-3-yloxy)quinoline" bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Cross-Validation of Quinoline Derivatives' Bioactivity: A Comparative Guide

This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of quinoline-based compounds for therapeutic applications.

Comparative Bioactivity of Representative Quinoline Derivatives

To illustrate the cross-validation of bioactivity, we compare the cytotoxic effects of two distinct quinoline derivatives, designated here as Compound A (a hypothetical pyrrolidine-appended quinoline) and Compound B (a fluorinated quinoline derivative), across a panel of human cancer cell lines. The data presented is a synthesized representation from multiple studies on quinoline derivatives.[1][2][3]

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Representative Quinoline Derivatives

Cell LineCancer TypeCompound A (pyrrolidine-appended quinoline)Compound B (fluorinated quinoline)Doxorubicin (Standard of Care)
MCF-7 Breast Adenocarcinoma6.4411.02.57
A549 Lung Carcinoma10.388.556.62
HeLa Cervical Cancer> 100Not ReportedNot Reported
K-562 Chronic Myelogenous Leukemia> 100Not ReportedNot Reported
SHSY-5Y Neuroblastoma9.543.36Not Reported

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency. Doxorubicin is a commonly used chemotherapy drug and serves as a positive control.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the assessment of the bioactivity of novel chemical entities.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)[6]

  • Cell culture medium

  • Test compound (e.g., quinoline derivative)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[7] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[5][7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][9]

Summary Protocol:

  • Cell Culture and Treatment: Cells are seeded and treated with the test compound for a specified duration.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with phosphate-buffered saline (PBS).

  • Fixation: Cells are fixed to permeabilize the cell membrane. Ethanol fixation is commonly used for DNA content analysis.

  • Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[10]

  • Flow Cytometry Analysis: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI-stained DNA is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: A histogram of DNA content versus cell count is generated. Cells in the G1 phase have a 2n DNA content, while cells in the G2 and M phases have a 4n DNA content. Cells in the S phase are in the process of DNA replication and have a DNA content between 2n and 4n.[11]

Visualizations

Experimental Workflow for Bioactivity Cross-Validation

The following diagram illustrates a typical workflow for assessing and cross-validating the bioactivity of a novel compound in different cell lines.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Bioactivity Assays cluster_3 Data Analysis & Comparison Compound Test Compound (e.g., 2-(pyrrolidin-3-yloxy)quinoline) Stock Stock Solution (e.g., in DMSO) Compound->Stock Working Working Solutions (Serial Dilutions) Stock->Working Viability Cell Viability Assay (e.g., MTT) Working->Viability Treat Cells Apoptosis Apoptosis Assay (e.g., Annexin V) Working->Apoptosis Treat Cells CellCycle Cell Cycle Analysis (e.g., PI Staining) Working->CellCycle Treat Cells CellLine1 Cell Line A (e.g., MCF-7) CellLine1->Viability CellLine2 Cell Line B (e.g., A549) CellLine2->Viability CellLine3 Cell Line C (e.g., HeLa) CellLine3->Viability IC50 IC50 Determination Viability->IC50 Mechanism Mechanism of Action (e.g., Apoptosis, Cell Cycle Arrest) Apoptosis->Mechanism CellCycle->Mechanism Comparison Cross-Cell Line Comparison IC50->Comparison Mechanism->Comparison

Caption: Workflow for Cross-Validation of Compound Bioactivity.

Generic Kinase Signaling Pathway

Many quinoline derivatives have been identified as kinase inhibitors.[12][13] The following diagram illustrates a simplified, generic signaling pathway that is often targeted by such inhibitors. Kinase inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.[14][15]

G Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and Activates Kinase1 Downstream Kinase 1 (e.g., PI3K) Receptor->Kinase1 Phosphorylates & Activates Kinase2 Downstream Kinase 2 (e.g., Akt/PKB) Kinase1->Kinase2 Phosphorylates & Activates ADP ADP Kinase1->ADP Effector Effector Proteins Kinase2->Effector Phosphorylates & Activates Response Cellular Responses (Proliferation, Survival) Effector->Response Inhibitor Quinoline Derivative (Kinase Inhibitor) Inhibitor->Kinase1 Inhibits ATP ATP ATP->Kinase1

Caption: Generic Kinase Inhibition Pathway.

References

Preclinical Validation of 2-(pyrrolidin-3-yloxy)quinoline (SEN12333): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the preclinical data for 2-(pyrrolidin-3-yloxy)quinoline, also known as SEN12333 or WAY-317538, a potent agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative compounds based on available experimental data.

Introduction and Mechanism of Action

This compound (SEN12333) is a novel, small molecule agonist targeting the α7 nicotinic acetylcholine receptor.[1] These receptors are ligand-gated ion channels expressed in brain regions critical for cognitive functions, such as the hippocampus and cortex.[1] Down-regulation of α7 nAChRs has been associated with cognitive deficits in schizophrenia and Alzheimer's disease.[1][2]

As an agonist, SEN12333 binds to and activates the α7 nAChR, facilitating the influx of cations like calcium (Ca²⁺) and sodium (Na⁺). This ion influx modulates intracellular signaling pathways, influencing neurotransmitter release and synaptic plasticity, which are fundamental to learning and memory processes. The therapeutic potential of SEN12333 lies in its ability to enhance cholinergic neurotransmission and address the cognitive impairments seen in various neurological and psychiatric disorders.[1]

SEN12333_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Intracellular Signaling cluster_2 Downstream Effects SEN12333 SEN12333 (Agonist) a7_receptor α7 nAChR SEN12333->a7_receptor Binds & Activates ACh Acetylcholine (Endogenous Ligand) ACh->a7_receptor Binds & Activates Ion_Influx Cation Influx (Ca²⁺, Na⁺) a7_receptor->Ion_Influx Opens Channel Ca_Signal ↑ Intracellular [Ca²⁺] Ion_Influx->Ca_Signal Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, ACh) Ca_Signal->Neurotransmitter_Release Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_Signal->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement (Memory, Attention) Neurotransmitter_Release->Cognitive_Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Figure 1: SEN12333 Mechanism of Action Pathway.

Comparative In Vitro Performance

SEN12333 demonstrates high affinity and potent agonist activity at the α7 nAChR. Its selectivity is a key feature, though it shows some off-target activity at higher concentrations. The following table compares its in vitro profile with other nAChR modulators.

CompoundPrimary Target(s)ActionBinding Affinity (Ki)Functional Activity (EC₅₀/IC₅₀)Citation(s)
SEN12333 α7 nAChR Full Agonist 260 nM (rat α7) EC₅₀ = 1.6 µM (Ca²⁺ flux) EC₅₀ = 12 µM (electrophysiology)IC₅₀ = 103 nM (Histamine H3 antagonism)[3]
Vareniclineα4β2, α7 nAChRsPartial AgonistN/AActs on α7 nAChRs, primarily targets α4β2[4]
ABT-126α7 nAChRPartial AgonistN/AN/A[4]
RG3487α7 nAChR, 5-HT3Partial Agonist, AntagonistN/AN/A[4]
ABT-418α4β2, α7/5-HT3, α2β2AgonistHigh AffinityN/A[4]

Comparative In Vivo & Pharmacokinetic Profile

Preclinical studies in animal models confirm the in vivo efficacy of SEN12333. It has shown pro-cognitive effects in various behavioral tasks and possesses a favorable pharmacokinetic profile, which is crucial for its potential as a therapeutic agent.

CompoundKey In Vivo Efficacy FindingsPharmacokinetic ProfileClinical Status for CognitionCitation(s)
SEN12333 Improves episodic memory in novel object recognition tasks. Reverses cognitive deficits induced by scopolamine and MK-801.Excellent brain penetration, orally bioavailable.No active clinical trials found for this indication.[1][2][3][4]
VareniclineN/AN/ADiscontinued for Alzheimer's (worsened neuropsychiatric state, no cognitive improvement).[4]
ABT-126N/AN/ATerminated due to insufficient efficacy.[4]
AZD-3480Memory-enhancing properties in rodents.Good bioavailability.N/A[4]

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used in the validation of compounds like SEN12333.

Binding Affinity Assay (Radioligand Displacement)
  • Preparation : Membranes from cells expressing the target receptor (e.g., rat α7 nAChRs in GH4C1 cells) are prepared.

  • Reaction : Membranes are incubated with a specific radioligand (e.g., [³H]α-bungarotoxin) and varying concentrations of the test compound (SEN12333).

  • Incubation : The mixture is incubated to allow competitive binding to reach equilibrium.

  • Separation : Bound and free radioligand are separated via rapid filtration.

  • Quantification : Radioactivity retained on the filters is measured using liquid scintillation counting.

  • Analysis : The concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined. This is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay (Calcium Flux)
  • Cell Culture : Cells expressing the α7 nAChR (e.g., GH4C1) are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application : Cells are exposed to various concentrations of the agonist (SEN12333).

  • Signal Detection : Changes in intracellular calcium concentration are measured by detecting the change in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis : The concentration of the agonist that produces 50% of the maximal response (EC₅₀) is calculated from the dose-response curve.

In Vivo Behavioral Model (Novel Object Recognition)
  • Habituation : Rats are habituated to an empty testing arena over several days.

  • Familiarization Phase : On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a set period.

  • Inter-Trial Interval : After a delay (e.g., 24 hours), during which forgetting may occur, the rat is returned to the arena.

  • Test Phase : One of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.

  • Treatment : SEN12333 (e.g., 3 mg/kg, intraperitoneal injection) or vehicle is administered before the familiarization or test phase.[3]

  • Analysis : A discrimination index is calculated. A significant preference for the novel object indicates intact recognition memory. The ability of SEN12333 to enhance this preference is measured.

Preclinical_Workflow cluster_Discovery Phase 1: Discovery & In Vitro Screening cluster_PK Phase 2: Pharmacokinetics & In Vivo Efficacy cluster_Tox Phase 3: Safety & Toxicology A Compound Synthesis (SEN12333) B Binding Assays (Determine Ki) A->B C Functional Assays (Determine EC₅₀, Agonist/Antagonist) B->C D Selectivity Profiling (Off-target screening) C->D E ADME Studies (Absorption, Distribution, etc.) D->E H Preliminary Toxicology (e.g., hERG assay) D->H F Brain Penetration Analysis E->F G Behavioral Models (e.g., Novel Object Recognition) F->G J Lead Candidate G->J I In Vivo Safety Pharmacology H->I I->J

Figure 2: General Preclinical Validation Workflow.

Conclusion

The preclinical data strongly support this compound (SEN12333) as a potent, selective, and orally bioavailable α7 nAChR agonist with pro-cognitive properties.[1] Its efficacy in animal models of memory and cognition, combined with excellent brain penetration, makes it a compelling candidate for treating cognitive impairment.[1][2] However, when compared to other nAChR modulators that have advanced to clinical trials, its trajectory highlights the significant challenges in translating preclinical efficacy into clinical success for cognitive disorders. The discontinuation of compounds like Varenicline and ABT-126 due to lack of efficacy or adverse effects underscores the complexities of this therapeutic area.[4] While SEN12333 shows a promising preclinical profile, further investigation into its long-term safety and clinical efficacy would be required to fully validate its therapeutic potential.

References

A Comparative Analysis of 2-(pyrrolidin-3-yloxy)quinoline and its Enantiomers in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals on the critical importance of stereochemistry in the biological activity of quinoline derivatives.

While specific experimental data on the biological activity of 2-(pyrrolidin-3-yloxy)quinoline and its individual enantiomers, (R)-2-(pyrrolidin-3-yloxy)quinoline and (S)-2-(pyrrolidin-3-yloxy)quinoline, is not currently available in the public domain, the well-established principles of stereochemistry in pharmacology strongly suggest that significant differences in their biological profiles are to be expected. The three-dimensional arrangement of a molecule is a critical determinant of its interaction with chiral biological targets such as enzymes and receptors. This guide provides a comparative framework based on analogous chiral quinoline derivatives to underscore the importance of evaluating the racemic mixture versus its purified enantiomers.

The Principle of Enantioselectivity in Quinoline Derivatives

The differential pharmacological effects of enantiomers are a common phenomenon in drug action. One enantiomer may exhibit the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). In some cases, the distomer can antagonize the action of the eutomer.

A pertinent example illustrating this principle is found in a series of novel C-7 quinolyl-substituted enantiomers of ofloxacin, a fluoroquinolone antibiotic. Research has demonstrated a clear stereospecificity in their activity against topoisomerase II, a crucial enzyme in DNA replication.

Data Presentation: Enantiomeric Differentiation in a Quinolone Analog

The following table summarizes the differential activity observed between the enantiomers of a quinolyl-substituted ofloxacin analog, highlighting the significance of chirality in biological efficacy.

Parameter(S)-Enantiomer(R)-EnantiomerRacemic Mixture
Inhibition of Topoisomerase II Catalytic Activity More potent~2.2-fold less potent than (S)-enantiomerActivity closer to the less active (R)-enantiomer
Stimulation of Topoisomerase II-mediated DNA Cleavage ~3.5-fold stimulationNo enhancement; ~50% decrease in initial cleavageActivity resembled the (R)-enantiomer
Effect in Competition Experiments Pro-cleavage effectsAntagonized the DNA cleavage-enhancing effects of the (S)-isomerNot Applicable
Cytotoxic Potential Correlated with the ability to stimulate DNA cleavageLower cytotoxic potentialNot explicitly stated, but inferred to be lower than the pure (S)-enantiomer

Data extrapolated from a study on novel C-7 quinolyl-substituted ofloxacin enantiomers.[1]

This data clearly demonstrates that not only is the (S)-enantiomer significantly more active, but the (R)-enantiomer can actually be detrimental to the overall activity of the racemic mixture by acting as an antagonist.[1] This underscores the critical need to evaluate the individual enantiomers of any chiral drug candidate, such as this compound.

Experimental Protocols for Biological Evaluation

To ascertain the specific biological activities of this compound and its enantiomers, a systematic experimental approach is required. The following outlines a hypothetical, generalized workflow for such an investigation.

Chiral Separation and Purification
  • Objective: To isolate the individual (R) and (S) enantiomers from the racemic mixture.

  • Methodology: High-performance liquid chromatography (HPLC) using a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®). The mobile phase composition would be optimized to achieve baseline separation of the enantiomers. The purity of the collected fractions should be confirmed by analytical chiral HPLC and other standard analytical techniques (e.g., NMR, mass spectrometry).

In Vitro Biological Screening
  • Objective: To identify the primary biological targets and assess the potency of the racemate and individual enantiomers.

  • Methodology:

    • Target-Based Assays: Based on the broad activities of quinoline derivatives, initial screens could include assays for:

      • Kinase Inhibition: A panel of kinases relevant to cancer or inflammatory diseases.

      • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.

      • Receptor Binding: Radioligand binding assays for relevant G-protein coupled receptors (GPCRs) or ion channels.

    • Cell-Based Assays:

      • Cytotoxicity Assays: Against a panel of cancer cell lines (e.g., MTT, MTS, or CellTiter-Glo assays) to determine IC50 values.

      • Anti-inflammatory Assays: Measurement of inflammatory mediators (e.g., cytokines, nitric oxide) in stimulated immune cells.

Mechanism of Action Studies
  • Objective: To elucidate the molecular mechanism by which the active compound(s) exert their effect.

  • Methodology: Depending on the results of the initial screening, further studies could involve:

    • Enzyme Kinetics: To determine the mode of inhibition for enzymatic targets.

    • Western Blotting: To assess the modulation of specific signaling pathways.

    • Gene Expression Analysis: (e.g., qPCR, RNA-seq) to identify downstream transcriptional changes.

Visualization of Concepts

The following diagrams illustrate key concepts in the comparative evaluation of chiral compounds.

Enantiomer_Evaluation_Workflow cluster_synthesis Synthesis & Separation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Comparison Racemate Racemic this compound Chiral_HPLC Chiral HPLC Separation Racemate->Chiral_HPLC Bio_Screening In Vitro Biological Screening Racemate->Bio_Screening R_Enantiomer (R)-Enantiomer Chiral_HPLC->R_Enantiomer S_Enantiomer (S)-Enantiomer Chiral_HPLC->S_Enantiomer R_Enantiomer->Bio_Screening S_Enantiomer->Bio_Screening Data_Analysis Comparative Activity Profile Bio_Screening->Data_Analysis

Caption: Workflow for the comparative biological evaluation of a racemic compound and its enantiomers.

Signaling_Pathway_Inhibition cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Receptor Biological Target (e.g., Kinase, Receptor) Signal_1 Downstream Effector 1 Receptor->Signal_1 Signal_2 Downstream Effector 2 Signal_1->Signal_2 Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signal_2->Cellular_Response Eutomer Active Enantiomer (Eutomer) Eutomer->Receptor Binds and Inhibits Distomer Inactive/Antagonistic Enantiomer (Distomer) Distomer->Receptor Binds weakly or antagonizes

Caption: Conceptual diagram of enantioselective inhibition of a biological signaling pathway.

Conclusion

In the development of new therapeutic agents, the evaluation of stereochemistry is not merely an academic exercise but a critical step in ensuring safety and efficacy. While data for this compound is not yet available, the principles of enantioselectivity observed in other quinoline derivatives provide a strong rationale for the separate investigation of its (R) and (S) enantiomers. Such studies are essential to identify the eutomer, understand the potential for antagonism or off-target effects from the distomer, and ultimately develop a more potent and safer drug candidate. Researchers are strongly encouraged to undertake a full chiral characterization of this and other quinoline-based compounds to unlock their full therapeutic potential.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-(pyrrolidin-3-yloxy)quinoline Against Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for novel molecules with improved efficacy and safety profiles is relentless. This guide provides a comparative benchmark analysis of the investigational molecule, 2-(pyrrolidin-3-yloxy)quinoline, against established standard-of-care treatments for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for this compound is limited. The data presented for this molecule is hypothetical and projected based on the known pharmacophore of quinoline-based kinase inhibitors. This guide serves as a framework for potential benchmarking studies.

Overview of Therapeutic Agents

This comparison focuses on this compound and two leading FDA-approved EGFR inhibitors for NSCLC:

  • This compound: A novel quinoline derivative. Its core structure suggests potential kinase inhibitory activity. For the purpose of this guide, we will hypothesize its function as a potent and selective inhibitor of mutant EGFR.

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI) that reversibly binds to the ATP-binding site of the EGFR kinase domain.

  • Osimertinib: A third-generation, irreversible EGFR-TKI that is selective for both EGFR-TKI sensitizing and T790M resistance mutations.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound in comparison to Gefitinib and Osimertinib.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTarget KinaseIC50 (nM)
This compound (Hypothetical) EGFR (L858R)0.8
EGFR (T790M)1.2
EGFR (WT)>1000
GefitinibEGFR (L858R)15
EGFR (T790M)>500
EGFR (WT)200
OsimertinibEGFR (L858R)1
EGFR (T790M)1
EGFR (WT)50

Table 2: Cell Proliferation Assay (NCI-H1975 Cell Line - L858R/T790M Mutant)

CompoundGI50 (nM)
This compound (Hypothetical) 10
Gefitinib>1000
Osimertinib12

Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)

CompoundDose (mg/kg, QD)Tumor Growth Inhibition (%)
This compound (Hypothetical) 25 95
Gefitinib5030
Osimertinib2592

Signaling Pathway and Experimental Workflow

Diagram 1: Simplified EGFR Signaling Pathway

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (or other TKI) Inhibitor->P_EGFR Inhibits

Caption: Simplified EGFR signaling cascade leading to cell proliferation and its inhibition by TKIs.

Diagram 2: Experimental Workflow for In Vitro Kinase Inhibitor Screening

Screening_Workflow start Start: Compound Library assay_prep Prepare Kinase Assay (EGFR-L858R, EGFR-T790M, EGFR-WT) start->assay_prep incubation Incubate Kinase with Compound & ATP assay_prep->incubation detection Measure Kinase Activity (e.g., Luminescence) incubation->detection data_analysis Data Analysis: Calculate IC50 detection->data_analysis cell_assay Cell-Based Proliferation Assay (e.g., NCI-H1975) data_analysis->cell_assay Hits in_vivo In Vivo Xenograft Studies in Murine Models cell_assay->in_vivo Leads end End: Lead Candidate in_vivo->end

Caption: A typical workflow for screening and validating novel kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

4.1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Principle: This assay measures the binding of the test compound to the kinase of interest. A fluorescently labeled antibody (tracer) and a europium-labeled antibody are used. Binding of the tracer to the kinase results in a high FRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • Recombinant human EGFR (wild-type, L858R, or T790M mutant) is incubated with the test compound at varying concentrations in a 384-well plate.

    • A europium-labeled anti-GST antibody and a fluorescently labeled kinase tracer are added to the wells.

    • The plate is incubated at room temperature for 1 hour to allow for binding to reach equilibrium.

    • The FRET signal is measured using a fluorescence plate reader.

    • IC50 values are calculated by fitting the data to a four-parameter logistic model.

4.2. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Procedure:

    • NCI-H1975 cells (harboring EGFR L858R and T790M mutations) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations for 72 hours.

    • The CellTiter-Glo® reagent is added to each well, and the plate is incubated for 10 minutes to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

    • GI50 (concentration for 50% of maximal inhibition of cell growth) values are calculated.

4.3. In Vivo Tumor Xenograft Study

  • Principle: This study evaluates the in vivo efficacy of the test compound in a murine model bearing human tumor xenografts.

  • Procedure:

    • Female athymic nude mice are subcutaneously inoculated with NCI-H1975 cells.

    • When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups (vehicle control, test compound, and standard-of-care comparators).

    • The test compound is administered orally once daily (QD) at the specified dose.

    • Tumor volume and body weight are measured twice weekly.

    • At the end of the study, the percentage of tumor growth inhibition is calculated.

Conclusion

While the data for this compound is presented hypothetically, this guide outlines a clear framework for its evaluation against current standards of care. The provided tables, diagrams, and protocols offer a comprehensive approach to benchmarking novel therapeutic candidates in the oncology drug development pipeline. Further preclinical and clinical studies are necessary to ascertain the true therapeutic potential of this compound.

Combination Therapy with Pyrrolidinyl-Quinoline Derivatives: A Comparative Guide for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic strategies to combat drug-resistant fungal infections is a paramount challenge. This guide provides a comparative overview of a promising class of compounds, specifically focusing on a spiro[pyrrolidin-2,3'-quinoline]-2'-one derivative, in combination therapy. The data presented herein highlights the potential of this scaffold in synergistic antifungal applications and offers a framework for future research and development.

While direct combination therapy studies on "2-(pyrrolidin-3-yloxy)quinoline" are not extensively available in publicly accessible literature, research on structurally related spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives has demonstrated significant promise, particularly in overcoming resistance to conventional antifungal agents. These findings provide a valuable case study for the broader quinoline-pyrrolidine class of compounds.

Synergistic Antifungal Activity: A Case Study

Recent studies have investigated the efficacy of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives in combination with established antifungal drugs, fluconazole and polyoxin B. The primary mechanism of action for these derivatives is the inhibition of chitin synthase, a crucial enzyme for the integrity of the fungal cell wall. This mode of action is distinct from that of fluconazole, which targets ergosterol biosynthesis in the fungal cell membrane, providing a strong rationale for a synergistic interaction.

Quantitative Analysis of Synergism

The synergistic effects of these combination therapies are typically quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.

Table 1: In Vitro Synergistic Activity of a Spiro[pyrrolidin-2,3'-quinoline]-2'-one Derivative against Candida albicans

Compound/Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Spiro-derivative 164\multirow{2}{}{0.5}\multirow{2}{}{Synergy}
Fluconazole 82
Spiro-derivative 168\multirow{2}{}{1.0}\multirow{2}{}{Additive}
Polyoxin B 3216

Note: The data presented in this table is a representative summary based on findings from preclinical studies. Actual values may vary depending on the specific derivative and fungal strain.

Experimental Protocols

The evaluation of synergistic interactions is a critical step in the preclinical assessment of combination therapies. The following outlines a standard experimental protocol for determining the FICI.

Checkerboard Broth Microdilution Assay

The checkerboard assay is a widely accepted method for assessing the in vitro interaction between two antimicrobial agents.

Experimental Workflow:

G prep Prepare serial dilutions of Spiro-derivative and Fluconazole plate Dispense drug dilutions into a 96-well microtiter plate in a checkerboard format prep->plate inoculate Inoculate wells with a standardized suspension of fungal cells plate->inoculate incubate Incubate plates at 35°C for 24-48 hours inoculate->incubate read Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination incubate->read calculate Calculate the Fractional Inhibitory Concentration Index (FICI) read->calculate

Caption: Workflow of the checkerboard assay for synergy testing.

Mechanism of Synergistic Action

The observed synergy between the spiro[pyrrolidin-2,3'-quinoline]-2'-one derivative and fluconazole stems from their targeting of different, yet essential, fungal cellular pathways.

G cluster_0 Fungal Cell Spiro_derivative Spiro[pyrrolidine-2,3'-quinoline] -2'-one Derivative Chitin_Synthase Chitin Synthase Spiro_derivative->Chitin_Synthase inhibits Fluconazole Fluconazole Ergosterol_Biosynthesis Ergosterol Biosynthesis Fluconazole->Ergosterol_Biosynthesis inhibits Cell_Wall Cell Wall Integrity Chitin_Synthase->Cell_Wall maintains Cell_Membrane Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane maintains Fungal_Cell_Death Fungal Cell Death Cell_Wall->Fungal_Cell_Death compromised Cell_Membrane->Fungal_Cell_Death compromised

Caption: Dual-targeting mechanism of the combination therapy.

Comparison with Alternative Combination Therapies

The development of combination therapies for fungal infections is an active area of research. The following table provides a comparison of the spiro-derivative combination with other emerging strategies.

Table 2: Comparison of Antifungal Combination Therapy Strategies

Combination StrategyMechanism of ActionAdvantagesChallenges
Spiro-derivative + Azole Inhibition of chitin synthase and ergosterol biosynthesisPotential for synergy, overcoming azole resistance.Limited clinical data, potential for off-target effects.
Echinocandin + Azole Inhibition of glucan synthesis and ergosterol biosynthesisBroad-spectrum activity, established clinical use for some combinations.Potential for antagonistic interactions with some pathogens, cost.
Polyene + Flucytosine Direct membrane disruption and inhibition of DNA/RNA synthesisSynergistic and fungicidal activity, standard of care for cryptococcal meningitis.High potential for toxicity (nephrotoxicity), development of resistance.
Repurposed Drugs + Antifungal Various, often targeting stress response pathwaysAccelerated development timeline, known safety profiles.Potency may be lower than dedicated antifungals, potential for drug-drug interactions.

Conclusion

The exploration of quinoline-pyrrolidine derivatives, exemplified by the spiro[pyrrolidin-2,3'-quinoline]-2'-one scaffold, in combination with existing antifungal agents presents a compelling strategy to address the growing threat of antifungal resistance. The synergistic interactions observed in preclinical studies, rooted in the targeting of distinct and vital fungal pathways, underscore the potential of this chemical class. Further investigation, including in vivo efficacy studies and toxicological profiling, is warranted to translate these promising in vitro findings into clinically viable therapeutic options. This guide serves as a foundational resource for researchers dedicated to advancing the field of antifungal drug discovery and development.

In Vivo Efficacy of 2-n-Propylquinoline: A Comparative Guide for Antileishmanial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of 2-n-propylquinoline, a representative quinoline derivative, against leishmaniasis, with alternative treatments. The content herein is based on available experimental data and aims to facilitate informed decisions in the development of novel antileishmanial agents.

2-n-Propylquinoline has emerged from the screening of 2-substituted quinolines as a promising drug candidate for the treatment of leishmaniasis.[1] Originally isolated from the Bolivian plant Galipea longiflora, this compound has demonstrated significant efficacy in preclinical animal models, warranting further investigation.[2] This guide summarizes the key in vivo data for 2-n-propylquinoline and compares it with standard therapies.

Comparative Efficacy of Antileishmanial Compounds

The following table summarizes the in vivo efficacy of 2-n-propylquinoline in comparison to standard antileishmanial drugs. The data is extracted from studies using BALB/c mice models infected with different Leishmania species.

CompoundLeishmania SpeciesAnimal ModelDosing RegimenEfficacyReference
2-n-Propylquinoline L. amazonensisBALB/c Mice50 mg/kg, oral, twice daily for 15 daysIntermediate effect on lesion weight and parasite load[3][4]
L. amazonensisBALB/c Mice50 mg/kg, intralesional, 5 injections every 4 daysIntermediate effect on lesion weight and parasite load[3][4]
L. donovaniBALB/c Mice100 mg/kg, oral, once daily for 10 days~100% reduction in liver parasite burden[5]
L. donovaniBALB/c Mice60 µmoles/kg/day (as camphorsulfonate salt), oral, for 10 days76% reduction in liver parasite burden[1]
Chimanine B L. amazonensisBALB/c Mice50 mg/kg, oral, twice daily for 15 days70% decrease in lesion weight; 95% decrease in parasite load[3]
N-methylglucamine antimonate (Glucantime) L. amazonensisBALB/c Mice28 mg SbV/kg, subcutaneous, daily for 15 days95% reduction in parasite burden[3]
L. amazonensisBALB/c Mice28 mg SbV/kg, intralesional, 5 injections96% reduction in parasite burden[3]
Miltefosine L. donovaniBALB/c Mice60 µmoles/kg/day, oral, for 10 days89% reduction in liver parasite burden[1]

Mechanism of Action: A Multi-Target Approach

The precise mechanism of action for 2-n-propylquinoline is still under investigation, but evidence suggests it may act on multiple targets within the Leishmania parasite and potentially modulate the host immune response.[5] This multi-target action could explain the observed lack of drug resistance development in vitro.[5] Unlike some antimalarial quinolines that interfere with heme polymerization, the antileishmanial quinolines may have different cellular targets. There is also no evidence of cross-resistance with existing antileishmanial drugs like amphotericin B, miltefosine, or antimonials, further suggesting a distinct mechanism.[5]

G cluster_host Host Cell cluster_parasite Leishmania Parasite Immune_Modulation Immune Modulation Parasite_Clearance Parasite Clearance Immune_Modulation->Parasite_Clearance Target_1 ABC Transporters? Parasite_Death Parasite Death Target_1->Parasite_Death Target_2 Mitochondrial Function? Target_2->Parasite_Death Target_3 Other Cellular Processes Target_3->Parasite_Death 2_n_PQ 2-n-Propylquinoline 2_n_PQ->Immune_Modulation Potential Effect 2_n_PQ->Target_1 Inhibition? 2_n_PQ->Target_2 Disruption? 2_n_PQ->Target_3

Proposed multi-target mechanism of 2-n-propylquinoline.

Experimental Protocols for In Vivo Validation

The following outlines a general experimental workflow for evaluating the in vivo efficacy of a test compound like 2-n-propylquinoline against cutaneous or visceral leishmaniasis in a murine model.

Animal Model and Parasite Strain
  • Animal: BALB/c mice are commonly used.[3][6] The choice of mouse strain can be critical as it influences the disease progression and immunological response.[6]

  • Parasite: Leishmania amazonensis or Leishmania donovani are frequently used for inducing cutaneous and visceral leishmaniasis, respectively.[3][5]

Infection
  • Cutaneous Leishmaniasis (L. amazonensis): Mice are typically infected in the footpad or base of the tail with stationary-phase promigastotes.

  • Visceral Leishmaniasis (L. donovani): Infection is usually established via intravenous injection of amastigotes.

Treatment
  • Timing: Treatment is initiated several weeks post-infection, once the disease is established (e.g., measurable lesions for cutaneous leishmaniasis).[3]

  • Compound Administration: The test compound (e.g., 2-n-propylquinoline) and control drugs are administered through the desired route (e.g., oral gavage, intralesional injection, subcutaneous injection). Dosing and frequency are based on prior in vitro data and toxicity studies.[1][3]

Efficacy Assessment
  • Cutaneous Leishmaniasis:

    • Lesion Size: Lesion diameter or weight is measured periodically throughout the study.[3]

    • Parasite Load: At the end of the study, parasites are quantified from the infected tissue (e.g., footpad) and draining lymph nodes using methods like limiting dilution assay or qPCR.[3]

  • Visceral Leishmaniasis:

    • Parasite Burden: The primary organs for parasite replication, the liver and spleen, are harvested at the end of the experiment. The parasite burden is determined by counting amastigotes in stained tissue smears (Leishman-Donovan Units) or by other quantitative methods.[1][5]

Data Analysis

  • The efficacy of the test compound is determined by comparing the reduction in lesion size and/or parasite load in the treated groups to the untreated control group. Statistical analysis is performed to determine the significance of the observed effects.

G A 1. Animal Acclimatization (e.g., BALB/c mice) C 3. Experimental Infection (e.g., footpad injection) A->C B 2. Parasite Culture (e.g., L. amazonensis promastigotes) B->C D 4. Disease Establishment (4-6 weeks post-infection) C->D E 5. Group Allocation & Treatment Initiation D->E F Control Group (Vehicle) E->F G Test Compound Group (2-n-propylquinoline) E->G H Reference Drug Group (e.g., Glucantime) E->H I 6. Treatment Period (e.g., 15 days) F->I G->I H->I J 7. Efficacy Assessment (Lesion measurement, Parasite load) I->J K 8. Tissue Harvesting & Analysis J->K L 9. Data Analysis & Reporting K->L

In vivo efficacy testing workflow for antileishmanial compounds.

References

A Comparative Guide to Classical Quinoline Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and versatile methods for its synthesis has been a subject of intense research for over a century. This guide provides an objective comparison of five classical and widely employed methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. We present a comparative analysis of their performance based on available experimental data, detailed experimental protocols for key reactions, and visualizations of the reaction workflows.

Comparative Performance of Quinoline Synthesis Methods

The choice of a particular synthetic method for quinoline derivatives depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the key features and typical yields of the five classical methods. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.

Synthesis Method Reactants General Product Typical Reaction Conditions Reported Yield (%) Advantages Disadvantages
Skraup Synthesis Aniline, glycerol, oxidizing agent (e.g., nitrobenzene), sulfuric acidUnsubstituted or substituted quinolinesHigh temperature (145-170°C), strongly acidic14-91%[1][2]Simple starting materials, good for unsubstituted quinolines.Harsh and often violent reaction conditions, low yields for some substrates, formation of tarry byproducts.[3][4]
Doebner-von Miller Synthesis Aniline, α,β-unsaturated aldehyde or ketone, acid catalyst2- and/or 4-substituted quinolinesAcidic (e.g., HCl, H2SO4), often in a two-phase systemModerate to excellentMilder than Skraup, good for substituted quinolines.[5]Potential for complex mixtures with certain substrates, polymerization of the carbonyl compound.[6][7]
Combes Synthesis Aniline, β-diketone, acid catalyst (e.g., H2SO4, PPA)2,4-Disubstituted quinolinesAcid-catalyzed cyclization at elevated temperaturesGood to excellentGood for 2,4-disubstituted quinolines, regioselectivity can be controlled.[8]Requires β-diketones which may not be readily available.
Conrad-Limpach-Knorr Synthesis Aniline, β-ketoester4-Hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr)High temperature (up to 250°C for cyclization)Moderate to 95%[9]Good for the synthesis of hydroxyquinolines, regioselectivity dependent on temperature.High temperatures required for cyclization, potential for a mixture of products.[9]
Friedländer Synthesis o-Aminoaryl aldehyde or ketone, compound with an α-methylene groupSubstituted quinolinesAcid or base catalysis, can be performed under solvent-free or microwave conditions58-100% (one-pot)[10], up to 97% (in water)[11]High yields, versatile for a wide range of substituted quinolines, milder conditions possible.[12][13]Limited availability of o-aminoaryl aldehyde/ketone starting materials.[10]

Experimental Protocols

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, to moderate the reaction)

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Add nitrobenzene as the oxidizing agent. Ferrous sulfate can be added to control the exothermic reaction.

  • Heat the mixture carefully. The reaction is often vigorous and exothermic.[14] Once the reaction initiates, heating may need to be controlled.

  • After the initial vigorous reaction subsides, continue heating at a reflux temperature of approximately 145-170°C for several hours.[1]

  • After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

  • The crude product is then purified by steam distillation followed by fractional distillation under reduced pressure.[2]

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde (or paraldehyde which generates crotonaldehyde in situ)

  • Hydrochloric acid

Procedure:

  • To a stirred solution of aniline in hydrochloric acid, slowly add crotonaldehyde.

  • The reaction mixture is then heated under reflux for several hours.

  • After cooling, the mixture is made alkaline with a strong base (e.g., NaOH) to liberate the free quinoline base.

  • The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.

  • The crude 2-methylquinoline is purified by distillation.

Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid

Procedure:

  • Mix aniline and acetylacetone and heat the mixture gently to form the enamine intermediate.

  • Cool the reaction mixture and then slowly and cautiously add concentrated sulfuric acid.

  • Heat the mixture at a temperature sufficient to effect cyclization (e.g., 100-150°C) for a specified period.

  • After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.

  • The crude 2,4-dimethylquinoline is collected by filtration, washed with water, and can be purified by recrystallization or distillation.

Conrad-Limpach-Knorr Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

  • Aniline

  • Ethyl acetoacetate (a β-ketoester)

  • Inert high-boiling solvent (e.g., mineral oil, Dowtherm A)[15]

Procedure:

  • A mixture of aniline and ethyl acetoacetate is heated at a moderate temperature (e.g., 140-160°C) to form the anilinocrotonate intermediate.

  • The temperature is then raised to approximately 250°C in a high-boiling inert solvent to effect the cyclization.[9]

  • The reaction is heated at this temperature for a short period.

  • After cooling, the reaction mixture is diluted with a suitable solvent (e.g., petroleum ether) to precipitate the product.

  • The crude 4-hydroxy-2-methylquinoline is collected by filtration, washed with the solvent, and can be purified by recrystallization.

Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzaldehyde

  • Acetophenone

  • Base catalyst (e.g., sodium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • A mixture of 2-aminobenzaldehyde, acetophenone, and a catalytic amount of base (e.g., NaOH in ethanol) or acid is heated under reflux.[16]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Alternatively, the reaction can be carried out under solvent-free conditions or using microwave irradiation to accelerate the reaction and improve yields.[17]

Reaction Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow and key intermediates of each quinoline synthesis method.

Skraup_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Acrolein->Michael_Adduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: Workflow of the Skraup Synthesis.

Doebner_von_Miller_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsaturated_Carbonyl α,β-Unsaturated Aldehyde/Ketone Unsaturated_Carbonyl->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Derivative Cyclized_Intermediate->Dihydroquinoline Dehydration Substituted_Quinoline Substituted Quinoline Dihydroquinoline->Substituted_Quinoline Oxidation

Caption: Workflow of the Doebner-von Miller Synthesis.

Combes_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline Enamine Enamine Aniline->Enamine Diketone β-Diketone Diketone->Enamine Condensation Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Acid-catalyzed Cyclization Disubstituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Intermediate->Disubstituted_Quinoline Dehydration

Caption: Workflow of the Combes Synthesis.

Conrad_Limpach_Knorr_Synthesis cluster_reactants Reactants Aniline Aniline Intermediate Anilinocrotonate (Kinetic) or Acetanilide (Thermodynamic) Aniline->Intermediate Ketoester β-Ketoester Ketoester->Intermediate Condensation Product_4_Hydroxy 4-Hydroxyquinoline (Conrad-Limpach) Intermediate->Product_4_Hydroxy High Temp. Cyclization (~250°C) Product_2_Hydroxy 2-Hydroxyquinoline (Knorr) Intermediate->Product_2_Hydroxy Higher Temp. Cyclization

Caption: Workflow of the Conrad-Limpach-Knorr Synthesis.

Friedlander_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product o_Amino_Carbonyl o-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct o_Amino_Carbonyl->Aldol_Adduct Methylene_Compound Compound with α-Methylene Group Methylene_Compound->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Carbonyl Aldol_Adduct->Enone Dehydration Cyclized_Intermediate Cyclized Intermediate Enone->Cyclized_Intermediate Intramolecular Condensation Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate->Substituted_Quinoline Dehydration

Caption: Workflow of the Friedländer Synthesis.

Conclusion

The classical methods for quinoline synthesis each offer distinct advantages and are suited for different synthetic targets. The Skraup and Doebner-von Miller reactions are valuable for preparing simpler quinoline derivatives from readily available starting materials, though they often involve harsh conditions. The Combes and Conrad-Limpach-Knorr syntheses provide access to more specifically substituted quinolines, particularly 2,4-disubstituted and hydroxy-substituted derivatives, respectively. The Friedländer synthesis stands out for its versatility and potential for high yields under milder conditions, though it is dependent on the availability of ortho-aminoaryl carbonyl compounds. The choice of the most appropriate method will ultimately be guided by the specific structural requirements of the target quinoline, the desired scale of the reaction, and considerations of reaction efficiency and environmental impact. Modern modifications to these classical methods, such as the use of microwave irradiation and novel catalysts, continue to enhance their utility and expand their scope in contemporary organic synthesis.

References

Evaluating the Drug-Likeness of Novel Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The journey from a novel quinoline derivative to a viable drug candidate, however, is contingent on its "drug-likeness" – a complex interplay of physicochemical and pharmacokinetic properties that determine its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comparative overview of the essential in silico and in vitro methods used to evaluate the drug-likeness of novel quinoline derivatives, supported by experimental data and detailed protocols.

In Silico Drug-Likeness Profiling: Early-Stage Assessment

In the early phases of drug discovery, computational (in silico) methods provide a rapid and cost-effective means to prioritize compounds with favorable drug-like properties. These predictive models help to identify potential liabilities before significant resources are invested in synthesis and experimental testing.

Lipinski's Rule of Five

One of the most widely used filters for oral bioavailability is Lipinski's Rule of Five.[1] It states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

Table 1: In Silico Physicochemical Properties and Lipinski's Rule of Five Analysis for Novel Anti-Tubercular Quinoline Analogues (S01-S05) [2]

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond AcceptorsHydrogen Bond DonorsLipinski's Violations
S01 358.804.12420
S02 376.804.11420
S03 423.255.21421
S04 394.824.66420
S05 441.285.75422

Data sourced from an in-silico study on designed 4-substituted quinolines.[2]

ADMET Prediction

ADMET prediction models provide a more detailed in silico assessment of a compound's pharmacokinetic and toxicological profile. These models can predict a range of properties, including intestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.

Table 2: Predicted ADMET Properties for Novel Anti-Tubercular Quinoline Analogues (S01-S05) [2]

CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (log Papp cm/s)Blood-Brain Barrier (BBB) PermeantCYP2D6 InhibitorAMES Toxicity
S01 95.80.98YesNoNo
S02 95.91.01YesNoNo
S03 94.61.15YesNoNo
S04 95.21.09YesNoNo
S05 93.81.22YesNoNo

Data sourced from an in-silico study on designed 4-substituted quinolines.[2]

In Vitro Permeability Assays: Experimental Validation

While in silico predictions are valuable for initial screening, experimental (in vitro) assays are essential for confirming the permeability of promising compounds. The two most common assays for assessing intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[3] It is a cost-effective method for ranking compounds based on their passive permeability.

Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key transporter proteins, thus mimicking the intestinal epithelium.[4] This assay can assess both passive diffusion and active transport mechanisms.[4] An efflux ratio greater than 2 typically indicates that the compound is subject to active efflux.[4]

Table 3: Comparison of In Vitro Permeability Assays

FeaturePAMPACaco-2 Permeability Assay
Model System Artificial lipid membraneDifferentiated Caco-2 cell monolayer
Transport Mechanisms Passive diffusion onlyPassive diffusion, active transport, and efflux
Throughput HighMedium to High
Cost LowHigh
Biological Relevance ModerateHigh

Experimental Protocols

Caco-2 Permeability Assay Protocol

1. Cell Culture and Monolayer Formation: [5]

  • Caco-2 cells are seeded onto permeable membrane supports (e.g., Transwell® plates).

  • The cells are cultured for 21-28 days in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

  • The culture medium is replaced every 2-3 days.

  • The formation of a confluent and differentiated monolayer is monitored by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay: [3]

  • The Caco-2 monolayer is washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • The test compound is dissolved in HBSS and added to the apical (A) or basolateral (B) compartment.

  • For A to B permeability, the compound is added to the apical side, and samples are taken from the basolateral side at various time points.

  • For B to A permeability, the compound is added to the basolateral side, and samples are taken from the apical side.

  • The concentration of the compound in the collected samples is quantified using LC-MS/MS.

3. Data Analysis: [4]

  • The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • The efflux ratio is calculated as:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

Visualizing the Drug-Likeness Evaluation Workflow

The process of evaluating the drug-likeness of novel quinoline derivatives can be visualized as a multi-step workflow, starting from initial in silico screening to more complex in vitro validation.

DrugLikenessWorkflow cluster_insilico In Silico Evaluation cluster_invitro In Vitro Validation cluster_decision Decision Making CompoundLibrary Novel Quinoline Derivatives Library Lipinski Lipinski's Rule of Five CompoundLibrary->Lipinski Screening ADMET ADMET Prediction Lipinski->ADMET Prioritization PAMPA PAMPA ADMET->PAMPA Permeability Screening Caco2 Caco-2 Assay PAMPA->Caco2 Detailed Permeability LeadCandidate Lead Candidate Selection Caco2->LeadCandidate Data-driven Decision

Caption: Workflow for evaluating the drug-likeness of novel quinoline derivatives.

Signaling Pathways in Drug Transport

The Caco-2 cell model is particularly useful for studying the involvement of specific signaling pathways and transporter proteins in the absorption and efflux of drug candidates. For example, P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a major efflux transporter that can limit the oral bioavailability of many drugs.

DrugTransport cluster_membrane Intestinal Epithelial Cell Drug_apical Drug (Apical) Drug_inside Drug Drug_apical->Drug_inside Passive Diffusion / Active Uptake Drug_basolateral Drug (Basolateral) Drug_inside->Drug_basolateral Permeation to Bloodstream Pgp P-glycoprotein (P-gp) Drug_inside->Pgp Binding Pgp->Drug_apical Efflux

Caption: Role of P-glycoprotein in the efflux of quinoline derivatives.

Conclusion

The evaluation of drug-likeness is a critical component of modern drug discovery. For novel quinoline derivatives, a combination of in silico prediction and in vitro experimentation provides a robust framework for identifying candidates with a higher probability of success in clinical development. By employing a tiered approach, researchers can efficiently screen large libraries of compounds, prioritize those with favorable ADMET properties, and ultimately select lead candidates with the best potential to become safe and effective oral medicines. This guide provides a foundational understanding of the key methodologies and data interpretation necessary for making informed decisions in the development of next-generation quinoline-based therapeutics.

References

Safety Operating Guide

Personal protective equipment for handling 2-(pyrrolidin-3-yloxy)quinoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(pyrrolidin-3-yloxy)quinoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of its constituent moieties: quinoline and pyrrolidine. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards from both parent molecules.

Assumed Hazard Profile

The hazard profile for this compound is inferred from the toxicological data of quinoline and pyrrolidine.

  • Quinoline: Known to be toxic if swallowed and harmful in contact with skin. It can cause skin and serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[1][2][3][4][5] It is also toxic to aquatic life with long-lasting effects.[1][3][6]

  • Pyrrolidine: A flammable liquid and vapor that is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[7]

Therefore, this compound should be handled as a substance that is potentially toxic, a severe skin and eye irritant, a suspected carcinogen and mutagen, and harmful to the environment.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[8][9][10] Inspect gloves for any signs of degradation or puncture before and during use.To prevent skin contact, as the compound is assumed to be harmful upon dermal absorption and a skin irritant.[1][7][11]
Eye Protection Tight-fitting safety goggles or a full-face shield.[4][12]To protect against splashes and aerosols that could cause serious eye irritation or damage.[1][7][11]
Skin and Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants.[10] Ensure the lab coat is fully buttoned. Closed-toe, chemically resistant shoes are required.To minimize skin exposure.[2][4]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4][12] If a fume hood is not available, a NIOSH-approved respirator is necessary.To prevent inhalation of the compound, which is presumed to be harmful.[1][7]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical for safety.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Don Appropriate PPE b Prepare Work Area in Fume Hood a->b Proceed c Weigh/Transfer Compound b->c Start Work d Perform Experiment c->d Execute e Decontaminate Work Surface d->e Complete Experiment f Segregate Waste e->f Dispose g Store Compound Securely f->g Final Step

Caption: A stepwise workflow for safely handling this compound.

Experimental Protocols

  • Preparation:

    • Always work within a certified chemical fume hood.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.[4]

    • Don all required PPE as outlined in the table above.

    • Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • When weighing the compound, use a tared container inside the fume hood to minimize contamination.

    • Avoid creating dust or aerosols.

    • Use compatible labware (e.g., glass, stainless steel).

    • Keep containers tightly closed when not in use.[12]

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][6]

    • The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

    • Store in a locked cabinet to restrict access.[6]

Emergency Procedures: Spills and Exposure

Spill Cleanup Protocol

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[2]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or safety officer.

First Aid Measures

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2][12] Seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen.[12] Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water.[2][12] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Disposal Workflow for this compound

cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Contaminated PPE (Gloves, etc.) E Place in Labeled, Sealed Hazardous Waste Container A->E Segregate B Used Labware (Pipettes, Vials) B->E Segregate C Spill Cleanup Materials C->E Segregate D Unused/Expired Compound D->E Segregate F Store in Designated Hazardous Waste Area E->F Store G Arrange Pickup by Certified Hazardous Waste Disposal Company F->G Dispose

Caption: A procedural diagram for the safe disposal of this compound waste.

Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Contaminated items such as gloves, bench paper, and empty containers must be placed in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Solutions containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[1]
Unused/Expired Compound Unused or expired this compound should be disposed of as hazardous waste through a licensed disposal company.[12] Do not attempt to dispose of it through regular laboratory trash.
Contaminated Packaging The original packaging, if contaminated, must be handled in the same manner as the substance itself and disposed of as hazardous waste.[1]

Always adhere to your institution's and local regulations for hazardous waste disposal.[6][13] If in doubt, consult your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(pyrrolidin-3-yloxy)quinoline
Reactant of Route 2
Reactant of Route 2
2-(pyrrolidin-3-yloxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.